molecular formula C27H31FN4O2 B10828517 M4K2234

M4K2234

货号: B10828517
分子量: 462.6 g/mol
InChI 键: RIWTUJFFSTVYPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CHEMBL4548795 is a Unknown drug.

属性

分子式

C27H31FN4O2

分子量

462.6 g/mol

IUPAC 名称

2-fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]-3-pyridinyl]benzamide

InChI

InChI=1S/C27H31FN4O2/c1-17(2)31-9-11-32(12-10-31)21-7-5-19(6-8-21)22-15-30-16-23(18(22)3)20-13-24(28)26(27(29)33)25(14-20)34-4/h5-8,13-17H,9-12H2,1-4H3,(H2,29,33)

InChI 键

RIWTUJFFSTVYPW-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=NC=C1C2=CC=C(C=C2)N3CCN(CC3)C(C)C)C4=CC(=C(C(=C4)F)C(=O)N)OC

产品来源

United States

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of M4K2234 in BMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M4K2234 is a potent and highly selective small-molecule inhibitor targeting the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it functions as a chemical probe for Activin Receptor-Like Kinase 1 (ALK1/ACVRL1) and ALK2 (ACVR1), which are Type I BMP receptors. By inhibiting these kinases, this compound effectively blocks the canonical SMAD-dependent BMP signaling cascade. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. Its high selectivity and oral bioavailability make it a valuable tool for investigating ALK1/2-mediated biological processes and a potential therapeutic agent for diseases driven by hyperactive BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG).[1][2]

Introduction to BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, is fundamental to embryonic development, tissue homeostasis, and cellular processes including proliferation, differentiation, and apoptosis.[3][4][5] The canonical pathway is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[3][4][6] This binding event leads to the transphosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[3][7] The activated Type I receptor then phosphorylates Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[3][6]

Dysregulation of this pathway is implicated in numerous diseases.[9] Hyperactivation can lead to conditions like FOP, while attenuated signaling is associated with others.[2][7][9] This makes the pathway a critical target for therapeutic intervention.

This compound: A Selective ALK1 and ALK2 Inhibitor

This compound is a potent, orally active, and selective inhibitor of ALK1 and ALK2, the Type I BMP receptors encoded by the ACVRL1 and ACVR1 genes, respectively.[1][2] Its primary mechanism of action is the direct inhibition of the kinase activity of these receptors, which is the pivotal step in transducing the extracellular BMP signal to the intracellular SMAD cascade. By blocking ALK1/2, this compound specifically prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling pathway.[1][2] This targeted inhibition makes it a "chemical probe," an essential tool for dissecting the specific roles of ALK1 and ALK2 in health and disease.[1][10][11]

Visualizing the Mechanism of Action

The following diagram illustrates the canonical BMP signaling pathway and pinpoints the inhibitory action of this compound.

BMP_Pathway_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor Type I Receptor (ALK1/2) Type I Receptor (ALK1/2) Type II Receptor->Type I Receptor (ALK1/2) 2. Activation/ Phosphorylation R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK1/2)->R-SMAD (1/5/8) 3. Phosphorylation p-R-SMAD p-SMAD (1/5/8) R-SMAD (1/5/8)->p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription 4. Nuclear Translocation & Gene Regulation This compound This compound This compound->Type I Receptor (ALK1/2) Inhibition

Caption: this compound inhibits BMP signaling by blocking ALK1/2 phosphorylation.

Quantitative Data and Selectivity Profile

The efficacy and selectivity of a chemical probe are defined by its quantitative inhibitory activity against its intended targets versus off-targets. This compound demonstrates high potency for ALK1 and ALK2 with nanomolar IC50 values, while showing significantly weaker activity against other related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseGeneIC50 (nM)Selectivity vs. ALK2Reference(s)
ALK1 ACVRL172x more potent[1][12][13]
ALK2 (WT) ACVR114-[1][12][13]
ALK2R206HACVR162.3x more potent[13]
ALK2G328VACVR134.7x more potent[13]
ALK6BMPR1B886.3x less potent[1][13][14]
ALK3BMPR1A16812x less potent[13][14]
ALK4ACVR1B1,660118x less potent[13][14]
ALK5TGFBR11,950139x less potent[13][14]
TNIKTNIK412.9x less potent[13]

WT: Wild Type. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from enzyme kinetic assays.[1]

Table 2: Cellular Activity of this compound
Assay TypeCell LineStimulusMeasured EffectIC50 (nM)Reference(s)
BRE Reporter AssayHEK293BMP7Inhibition of reporter gene activity16[1]
NanoBRET Target Engagement--ALK1 Engagement83[2][12]
NanoBRET Target Engagement--ALK2 Engagement13[2][12]
Growth Inhibition (GI50)SU-DIPG-XXI (ALK2G328W)-Reduction of cell growth40[13]
Growth Inhibition (GI50)HSJD-DIPG-007 (ALK2R206H)-Reduction of cell growth4,300[13]

BRE: BMP Response Element. The NanoBRET assay measures compound binding to a target protein in live cells.

A kinome-wide screen against 375 protein kinases revealed that at a concentration of 1 µM, this compound only significantly inhibits ALK1/2 and one off-target, TRAF2- and NCK-interacting kinase (TNIK).[2][12][13] This high degree of selectivity is critical for its use as a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of ALK1/2.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of the kinase activity of recombinant ALK proteins.

  • Reagents & Materials : Recombinant human kinase domains (ALK1, ALK2, etc.), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, peptide substrate, this compound serial dilutions, 384-well plates, detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

    • Add a fixed amount of recombinant kinase enzyme to each well of a 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP (often at the Km concentration) and the appropriate peptide substrate.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and measure the amount of product (phosphorylated substrate) or remaining ATP using a luminescence-based detection system.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular SMAD Phosphorylation Assay (Western Blot)

This assay directly assesses the ability of this compound to block the phosphorylation of SMAD1/5/8 in a cellular context.

  • Reagents & Materials : HEK293T cells, DMEM media, FBS, this compound, recombinant BMP ligand (e.g., BMP7), lysis buffer (RIPA buffer with protease/phosphatase inhibitors), primary antibodies (anti-pSMAD1/5/8, anti-Total SMAD1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure :

    • Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.5-1 µM) or vehicle (DMSO) for 1 hour.[1]

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated SMAD1/5/8.

    • Strip or use a parallel blot and probe for Total SMAD1 and a loading control (e.g., β-Actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensity to determine the reduction in SMAD1/5/8 phosphorylation relative to the stimulated control.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for testing a BMP signaling inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A Kinase Panel Screening (IC50 Determination) B Selectivity Profiling (vs. ALK3,4,5,6, TNIK) A->B C Target Engagement Assay (e.g., NanoBRET) A->C Confirm Cellular Potency D pSMAD Western Blot C->D E BMP Reporter Gene Assay (BRE-Luciferase) D->E F Cell Viability/Growth Assay (e.g., in DIPG cells) E->F G Pharmacokinetic (PK) Profiling (Oral Bioavailability, Half-life) F->G Advance to In Vivo H Efficacy in Disease Models (e.g., FOP, DIPG Xenograft) G->H

Caption: Workflow for characterizing a selective BMP inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ALK1 and ALK2 kinases. Its mechanism of action is the direct blockade of the ATP-binding site of these Type I BMP receptors, which prevents the phosphorylation of SMAD1/5/8 and halts the canonical BMP signaling cascade.[1][2] Its high selectivity over other TGF-β family receptors (ALK4/5) and the broader kinome makes it an invaluable research tool for isolating the functions of the BMP-ALK1/2 axis.[12][13] The availability of quantitative biochemical and cellular data, coupled with its favorable pharmacokinetic properties, positions this compound as a prime candidate for both basic research and preclinical studies in BMP-driven pathologies.[2]

References

M4K2234: A Potent and Selective Inhibitor of SMAD1/5/8 Phosphorylation via ALK1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M4K2234 is a highly potent and selective chemical probe that acts as an inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] By targeting these kinases, this compound effectively blocks the Bone Morphogenetic Protein (BMP) signaling pathway, leading to a specific reduction in the phosphorylation of SMAD1/5/8.[1][3][4] This targeted activity makes this compound a valuable tool for investigating the physiological and pathological roles of the BMP-SMAD pathway and a promising candidate for therapeutic development in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data on its inhibitory activity, and relevant experimental protocols.

Introduction to the BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and bone formation.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and genetic disorders.[6][7][8][9][10]

BMP ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[5][11] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[11][12] The activated type I receptor, which includes ALK1 and ALK2, then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[13][14] Phosphorylated SMAD1/5/8 proteins form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][14]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of ALK1 and ALK2, preventing the phosphorylation of these kinases and thereby inhibiting their activity.[3][15] By blocking the function of ALK1 and ALK2, this compound effectively halts the downstream phosphorylation of SMAD1/5/8, thus inhibiting the BMP signaling cascade.[1][2][3][4]

The selectivity of this compound for ALK1/2 is a key feature. It exhibits significantly weaker inhibition of other ALK family members, such as ALK3, ALK4, ALK5, and ALK6, and has minimal off-target effects on a broad range of other kinases.[3][16][17] This high selectivity makes it a precise tool for studying the specific roles of ALK1 and ALK2 in biological processes.

Below is a diagram illustrating the mechanism of action of this compound within the BMP/SMAD signaling pathway.

M4K2234_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP BMP Ligand TypeII_Receptor Type II Receptor ALK1_2 ALK1/2 (Type I Receptor) TypeII_Receptor->ALK1_2 Activates SMAD1_5_8 SMAD1/5/8 ALK1_2->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD1_5_8->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Regulates This compound This compound This compound->ALK1_2 Inhibits

Mechanism of this compound in the BMP/SMAD pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)
ALK1 (ACVRL1) 7 [1][2][3][16]
ALK2 (ACVR1) 14 [1][2][3][16]
ALK3 (BMPR1A)168[3][16][17]
ALK4 (ACVR1B)1660[3][16][17]
ALK5 (TGFBR1)1950[3][16][17]
ALK6 (BMPR1B)88[3][16][17]
TNIK41[3][16]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cell-Based Inhibitory Activity of this compound
AssayCell LineLigandIC50 (nM)
ALK1 Target Engagement (NanoBRET) HEK293-83 [3][12]
ALK2 Target Engagement (NanoBRET) HEK293-13 [3][12]
BMP-Responsive Reporter Gene HEK293BMP716 [1][15]
CAGA-Responsive Reporter GeneHEK293Activin A~800
CAGA-Responsive Reporter GeneHEK293TGF-β1~2400

Cell-based IC50 values demonstrate the potency of this compound in a cellular context.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase (e.g., ALK1, ALK2) Incubation Incubate Kinase, Substrate, [γ-33P]ATP, and this compound Kinase->Incubation Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation M4K2234_dilutions This compound Serial Dilutions M4K2234_dilutions->Incubation Stop_Reaction Stop Reaction (e.g., add phosphoric acid) Incubation->Stop_Reaction Filter Transfer to Filter Paper and Wash Stop_Reaction->Filter Scintillation Measure Radioactivity (Scintillation Counting) Filter->Scintillation IC50_calc Calculate IC50 Values Scintillation->IC50_calc

Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: In a reaction buffer, combine the purified kinase, a suitable substrate (e.g., myelin basic protein), and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Detection: Spot the reaction mixture onto filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to its target kinases within living cells.

Workflow:

NanoBRET_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Transfection Transfect Cells with NanoLuc®-Kinase Fusion Vector (e.g., ALK2-NanoLuc®) Plating Plate Transfected Cells Transfection->Plating Add_Tracer Add Fluorescent Energy Transfer Tracer Plating->Add_Tracer Add_this compound Add Serial Dilutions of this compound Add_Tracer->Add_this compound Add_Substrate Add NanoBRET™ Substrate Add_this compound->Add_Substrate Measure_BRET Measure Bioluminescence and Fluorescence Add_Substrate->Measure_BRET Calculate_Ratio Calculate BRET Ratio Measure_BRET->Calculate_Ratio IC50_calc Determine IC50 Values Calculate_Ratio->IC50_calc

Workflow for NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase (e.g., ALK2) as a fusion protein with NanoLuc® luciferase.

  • Treatment: Treat the cells with a cell-permeable fluorescent tracer that binds to the kinase and varying concentrations of the competitor compound, this compound.

  • Detection: Add the NanoBRET™ substrate to induce bioluminescence from the NanoLuc®-kinase fusion.

  • Measurement: Measure both the bioluminescence emission and the fluorescence from the tracer. The proximity of the tracer to the NanoLuc®-kinase results in Bioluminescence Resonance Energy Transfer (BRET).

  • Analysis: The BRET signal is inversely proportional to the amount of this compound bound to the kinase. Calculate the BRET ratio at different this compound concentrations to determine the cellular IC50.

Western Blotting for SMAD1/5/8 Phosphorylation

This technique is used to directly visualize the effect of this compound on the phosphorylation of SMAD1/5/8 in cells.

Workflow:

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Culture Cells (e.g., HEK293T) Pretreat Pre-treat with this compound Cell_Culture->Pretreat Stimulate Stimulate with BMP Ligand (e.g., BMP7) Pretreat->Stimulate Lyse Lyse Cells and Collect Protein Stimulate->Lyse Quantify Quantify Protein Concentration Lyse->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-p-SMAD1/5/8) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal (Chemiluminescence) Secondary_Ab->Detect

Workflow for Western Blot analysis of SMAD1/5/8 phosphorylation.

Methodology:

  • Cell Treatment: Culture appropriate cells (e.g., HEK293T) and pre-incubate them with various concentrations of this compound.

  • Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to induce SMAD1/5/8 phosphorylation.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

  • Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p-SMAD1/5/8 will decrease with increasing concentrations of this compound.

Conclusion

This compound is a well-characterized and highly selective inhibitor of ALK1 and ALK2, which potently and specifically blocks the phosphorylation of SMAD1/5/8 in the BMP signaling pathway. Its favorable in vitro and cellular activity profiles, coupled with its selectivity, make it an indispensable tool for researchers investigating the intricacies of BMP signaling. Furthermore, its demonstrated efficacy in cellular models of diseases driven by aberrant ALK2 activity underscores its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge and methodologies for the effective utilization of this compound in both basic research and drug discovery endeavors.

References

M4K2234: A Technical Guide to a Selective Chemical Probe for ALK1 and ALK2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Core Properties of M4K2234

This compound is an orally active inhibitor that demonstrates high potency for ALK1 and ALK2.[2] It functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[2] This makes it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes, including fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[2]

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Assay Conditions
ALK17Radiometric Assay
ALK214Radiometric Assay
ALK3168Radiometric Assay
ALK41660Radiometric Assay
ALK51950Radiometric Assay
ALK688Radiometric Assay
TNIK41Radiometric Assay

Data compiled from multiple sources.[3][4]

Table 2: Cellular Target Engagement of this compound
TargetIC50 (nM)Assay
ALK183NanoBRET™
ALK213NanoBRET™
ALK3526NanoBRET™
ALK48424NanoBRET™
ALK57932NanoBRET™
ALK61628NanoBRET™

Data from EUbOPEN.[3]

Table 3: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, oral administration)
ParameterValue
Cmax1.2 µM
Tmax0.25 h
AUC (0-last)1.2 µM·h
t1/20.8 h

Data from the Structural Genomics Consortium.[1]

ALK1/ALK2 Signaling Pathway

ALK1 and ALK2 are type I receptors in the TGF-β superfamily. Upon ligand binding (e.g., BMPs), they form a heterotetrameric complex with a type II receptor. The type II receptor then phosphorylates the GS domain of the ALK1/ALK2 receptor, leading to its activation. Activated ALK1/ALK2, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[1][2]

ALK1_ALK2_Signaling cluster_nucleus Nucleus Ligand BMP Ligand TypeII_R Type II Receptor Ligand->TypeII_R ALK1_ALK2 ALK1 / ALK2 (Type I Receptor) TypeII_R->ALK1_ALK2 Forms Complex pALK1_ALK2 Phosphorylated ALK1 / ALK2 ALK1_ALK2->pALK1_ALK2 Phosphorylation SMAD1_5_8 SMAD1/5/8 pALK1_ALK2->SMAD1_5_8 Phosphorylates pSMAD1_5_8 Phosphorylated SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 Complex pSMAD1/5/8 - SMAD4 Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Regulation This compound This compound This compound->pALK1_ALK2 Inhibits

Caption: ALK1/ALK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radiometric Kinase Assay (In Vitro Potency)

This assay quantifies the enzymatic activity of ALK1 and ALK2 by measuring the incorporation of radioactive phosphate (³³P) from [γ-³³P]ATP into a substrate peptide.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (ALK1 or ALK2), a suitable substrate peptide, and a buffer containing MgCl₂ and ATP.

  • Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a DMSO control.

  • Initiation and Incubation: Initiate the reaction by adding [γ-³³P]ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (Cellular Potency)

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.

  • Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase (e.g., ALK1 or ALK2) fused to NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase to the cells.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or the negative control M4K2234NC.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the inhibitor displaces the tracer from the NanoLuc®-tagged kinase. The BRET signal is inversely proportional to the amount of inhibitor bound.

  • Data Analysis: Calculate the IC50 value from the dose-response curve of the BRET signal versus the inhibitor concentration.

Western Blot for SMAD Phosphorylation

This immunoassay detects the levels of phosphorylated SMAD1/5/8 to confirm the inhibitory effect of this compound on the ALK1/ALK2 signaling pathway in cells.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and starve them in serum-free media. Pre-treat the cells with various concentrations of this compound for a defined period.

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to induce SMAD1/5/8 phosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for phosphorylated SMAD1/5/8. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total SMAD or β-actin) to determine the relative levels of SMAD phosphorylation.

Experimental_Workflow Start Start: Characterize this compound InVitro In Vitro Potency (Radiometric Assay) Start->InVitro Cellular Cellular Target Engagement (NanoBRET™ Assay) Start->Cellular Selectivity Kinome-wide Selectivity (Kinase Panel Screen) Start->Selectivity InVivo In Vivo Pharmacokinetics (Mouse Studies) Start->InVivo Data_Analysis Data Analysis and Probe Validation InVitro->Data_Analysis Pathway Pathway Inhibition (Western Blot for pSMAD) Cellular->Pathway Pathway->Data_Analysis Selectivity->Data_Analysis InVivo->Data_Analysis

Caption: General experimental workflow for the evaluation of this compound.

Selectivity Profile

This compound exhibits high selectivity for ALK1 and ALK2. A kinome-wide screen against 375 protein kinases at a concentration of 1 µM showed that this compound only significantly inhibited ALK1/2 and one off-target, TNIK (TRAF2- and NCK-interacting kinase), when a threshold of 25% residual enzyme activity was applied.[1] While it shows some activity against ALK6 (IC50 = 88 nM) and ALK3 (IC50 = 168 nM), it is significantly less potent against ALK4 and ALK5 (IC50 > 1600 nM).[3]

In Vivo Application

The pharmacokinetic profile of this compound in mice suggests its suitability for in vivo studies.[1] Following a 10 mg/kg oral dose, it is rapidly absorbed and reaches a maximum concentration of 1.2 µM within 15 minutes.[1] However, it has a relatively short half-life of 0.8 hours.[1] It is important to note that this compound has low brain penetrance.[1]

Negative Control

The use of a structurally similar but biologically inactive negative control is crucial for validating the on-target effects of a chemical probe. M4K2234NC is the recommended negative control for this compound.[1] It is designed to have minimal binding to ALK1/2 and other kinases, allowing researchers to distinguish between the specific effects of ALK1/2 inhibition and potential off-target or compound-specific effects.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for ALK1 and ALK2. Its demonstrated in vitro and in-cell activity, along with a favorable in vivo pharmacokinetic profile and the availability of a dedicated negative control, makes it a valuable tool for elucidating the roles of ALK1 and ALK2 in health and disease. Researchers should consider the moderate activity against ALK6 and the off-target activity against TNIK when designing and interpreting experiments, particularly at higher concentrations. The recommended maximum concentration for cellular assays is 1 µM to maintain selectivity.[1]

References

Investigating ALK1/2 Signaling Pathways with M4K2234: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Activin receptor-like kinase 1 (ALK1) and ALK2 signaling pathways and the use of the selective inhibitor M4K2234 as a chemical probe to investigate their functions. This document details the mechanism of action of this compound, presents its inhibitory activity in structured tables, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows using diagrams.

Introduction to ALK1 and ALK2 Signaling

Activin receptor-like kinase 1 (ALK1), encoded by the ACVRL1 gene, and Activin receptor-like kinase 2 (ALK2), encoded by the ACVR1 gene, are transmembrane serine/threonine kinases belonging to the transforming growth factor-beta (TGF-β) superfamily of type I receptors.[1][2] These receptors play crucial roles in a variety of cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[3][4][5]

Ligands from the TGF-β superfamily, particularly Bone Morphogenetic Proteins (BMPs) like BMP9 and BMP10 for ALK1, bind to a heterotetrameric complex of type I and type II receptors.[6][7] This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[1][2] Activated ALK1 and ALK2 then phosphorylate downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs) 1, 5, and 8.[3][8] These phosphorylated SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6]

Dysregulation of ALK1 and ALK2 signaling is implicated in several diseases. Mutations in ACVRL1 are the cause of hereditary hemorrhagic telangiectasia (HHT), a disorder characterized by arteriovenous malformations.[3] Gain-of-function mutations in ACVR1 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder leading to heterotopic ossification, and are also found in a significant portion of diffuse intrinsic pontine gliomas (DIPG), a lethal pediatric brain tumor.[1][4][9]

This compound: A Selective ALK1/2 Inhibitor

This compound is a potent and selective, orally active chemical probe for ALK1 and ALK2.[1][8] It acts as a type I kinase inhibitor, binding to the ATP-binding pocket of ALK1 and ALK2 to prevent their phosphorylation and subsequent activation of downstream signaling.[10] this compound specifically blocks the BMP signaling pathway by inhibiting the phosphorylation of SMAD1/5/8.[8] Its high selectivity for ALK1/2 over other TGF-β type I receptors, such as ALK4 and ALK5 which primarily signal through SMAD2/3, makes it a valuable tool for dissecting the specific roles of the ALK1/2-SMAD1/5/8 signaling axis.[1][11]

Quantitative Data for this compound

The following tables summarize the in vitro and cellular inhibitory activities of this compound against various kinases.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ALK1 (ACVRL1)7[8][11]
ALK2 (ACVR1)14[8][11]
ALK6 (BMPR1B)88[12]
ALK3 (BMPR1A)168[12]
ALK4 (ACVR1B)1660[12]
ALK5 (TGFBR1)1950[12]
TNIK41[12]

Table 2: Cellular Activity of this compound

AssayCell LineLigand/StimulusIC50 / EC50 (nM)
BMP7-stimulated Reporter Gene ActivityHEK293BMP716[8]
ALK1 Target Engagement (NanoBRET)HEK293-83[1]
ALK2 Target Engagement (NanoBRET)HEK293-13[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ALK1/2 signaling with this compound.

Western Blotting for SMAD1/5/8 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on ligand-induced SMAD1/5/8 phosphorylation in cultured cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • BMP ligand (e.g., BMP7, BMP9)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-SMAD1/5/8 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control (β-actin).

Luciferase Reporter Assay for BMP Signaling

This assay measures the transcriptional activity of the SMAD1/5/8 pathway in response to BMP stimulation and its inhibition by this compound.

Materials:

  • HEK293 cells

  • BMP-responsive element (BRE)-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., FuGENE HD)

  • This compound

  • BMP ligand (e.g., BMP7)

  • Dual-Luciferase Reporter Assay System

Protocol:

  • Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[9]

    • Allow cells to express the reporters for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing varying concentrations of this compound or vehicle.

    • Incubate for 1 hour.

    • Stimulate cells with a BMP ligand (e.g., BMP7) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the unstimulated control.

    • Plot the dose-response curve for this compound and determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to ALK1 or ALK2 in living cells.

Materials:

  • HEK293 cells

  • ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector

  • NanoBRET™ tracer reagent

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with the appropriate ALK-NanoLuc® fusion vector.[3]

    • Seed the transfected cells into a 96-well plate.

  • Assay:

    • Add the NanoBRET™ tracer reagent to the cells.

    • Add varying concentrations of this compound or vehicle and incubate for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure the BRET signal on a luminometer.[3]

  • Analysis:

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the this compound concentration to determine the IC50 value for target engagement.

Visualizations

The following diagrams illustrate the ALK1/2 signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of this compound's mechanism of action.

ALK1_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds ALK1/2 ALK1/2 Type II Receptor->ALK1/2 recruits & phosphorylates SMAD1/5/8 SMAD1/5/8 ALK1/2->SMAD1/5/8 phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD Complex pSMAD1/5/8 SMAD4 pSMAD1/5/8->SMAD Complex binds SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates

Caption: Canonical ALK1/2 signaling pathway via SMAD1/5/8.

Experimental_Workflow Cell Culture Cell Culture Inhibitor Treatment\n(this compound) Inhibitor Treatment (this compound) Cell Culture->Inhibitor Treatment\n(this compound) Ligand Stimulation\n(e.g., BMP7) Ligand Stimulation (e.g., BMP7) Inhibitor Treatment\n(this compound)->Ligand Stimulation\n(e.g., BMP7) NanoBRET Assay NanoBRET Assay Inhibitor Treatment\n(this compound)->NanoBRET Assay Cell Lysis Cell Lysis Ligand Stimulation\n(e.g., BMP7)->Cell Lysis Western Blot\n(pSMAD1/5/8) Western Blot (pSMAD1/5/8) Cell Lysis->Western Blot\n(pSMAD1/5/8) Luciferase Assay\n(BRE-Luc) Luciferase Assay (BRE-Luc) Cell Lysis->Luciferase Assay\n(BRE-Luc)

Caption: Workflow for testing this compound's effect on ALK1/2 signaling.

M4K2234_Mechanism_of_Action This compound This compound ALK1_2 ALK1/2 Kinase Domain This compound->ALK1_2 binds to ATP pocket Phosphorylation Substrate Phosphorylation (SMAD1/5/8) This compound->Phosphorylation inhibits ALK1_2->Phosphorylation catalyzes ATP ATP ATP->ALK1_2 binds Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling

Caption: this compound competitively inhibits ALK1/2 kinase activity.

Conclusion

This compound is a highly selective and potent inhibitor of ALK1 and ALK2, making it an invaluable tool for investigating the roles of these kinases in health and disease. By specifically blocking the SMAD1/5/8 pathway, researchers can elucidate the distinct functions of ALK1/2 signaling. The experimental protocols and data provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of ALK1/2 biology and to explore its therapeutic potential in diseases such as HHT, FOP, and DIPG.

References

M4K2234: A Potent and Selective ALK1/ALK2 Inhibitor for Investigating Fibrodysplasia Ossificans Progressiva

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[1][2][3] The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[4][5] This leads to aberrant activation of the BMP signaling pathway, a key regulator of bone formation. M4K2234 has emerged as a potent and selective chemical probe for ALK1 (ACVRL1) and ALK2 (ACVR1), making it a valuable tool for studying the pathological mechanisms of FOP and for the preclinical evaluation of potential therapeutic strategies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Conditions
ALK1 (ACVRL1)7Reaction Biology, at 10 mM ATP conc.[6]
ALK2 (ACVR1)14Reaction Biology, at 10 mM ATP conc.[6]
ALK3 (BMPR1A)168Reaction Biology, at 10 mM ATP conc.[7]
ALK4 (ACVR1B)1660Reaction Biology, at 10 mM ATP conc.[7]
ALK5 (TGFBR1)1950Reaction Biology, at 10 mM ATP conc.[7]
ALK6 (BMPR1B)88Reaction Biology, at 10 mM ATP conc.[7]
TNIK-Identified as an off-target in kinome-wide screening[7][8]

Table 2: Cellular Activity of this compound

Assay TypeTargetIC50 (nM)Cell Line
NanoBRET Target EngagementALK183-
NanoBRET Target EngagementALK213-

Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice

ParameterValueDosing
Administration RouteOral (PO)10 mg/kg
Cmax (ng/mL)1084-
Tmax (h)0.25-
AUC (0-last) (ng*h/mL)1319-
Half-life (h)1.1-

Signaling Pathways and Mechanism of Action

Fibrodysplasia Ossificans Progressiva is driven by mutations in the ACVR1 (ALK2) receptor, leading to its inappropriate activation and subsequent downstream signaling. This compound acts as a competitive inhibitor at the ATP-binding site of ALK1 and ALK2, effectively blocking this aberrant signaling cascade.

ACVR1 Signaling Pathway in FOP and Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ligand BMP / Activin A (in FOP) receptor_complex ACVR1 (mutated) + Type II Receptor ligand->receptor_complex Binds smad SMAD1/5/8 receptor_complex->smad Phosphorylates This compound This compound This compound->receptor_complex Inhibits (ATP competitive) p_smad p-SMAD1/5/8 smad_complex p-SMAD1/5/8-SMAD4 Complex p_smad->smad_complex smad4 SMAD4 smad4->smad_complex target_genes Target Gene Transcription smad_complex->target_genes Activates ho Heterotopic Ossification target_genes->ho

Caption: ACVR1 signaling in FOP and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the specific needs of the research.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against ALK kinases.

Objective: To quantify the inhibitory potency of this compound on ALK1 and ALK2 kinase activity.

Materials:

  • Recombinant human ALK1 and ALK2 kinase domains

  • This compound (and other inhibitors for comparison)

  • ATP (10 mM stock)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., Myelin Basic Protein)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add kinase, substrate, and this compound (or DMSO vehicle control) in kinase buffer.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at the Km for the respective kinase (or a standard concentration like 10 mM for comparison).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for SMAD1/5/8 Phosphorylation

This protocol describes how to assess the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the ALK2-mediated BMP signaling pathway.

Materials:

  • Cell line expressing wild-type or mutant ACVR1 (e.g., C2C12 myoblasts)

  • This compound

  • BMP ligand (e.g., BMP-2 or BMP-4)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with a BMP ligand at a predetermined concentration (e.g., 50 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-SMAD1/5/8 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-SMAD1 antibody to confirm equal protein loading.

  • Quantify the band intensities and normalize the phospho-SMAD signal to the total-SMAD signal.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in a mouse model.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle suitable for oral administration (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (or other appropriate strain)

  • Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Collect blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Typically, a sparse sampling design is used where each mouse is sampled at a limited number of time points.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

  • Extract this compound from the plasma samples, calibration standards, and quality controls using protein precipitation or liquid-liquid extraction.

  • Analyze the extracted samples by LC-MS/MS to determine the concentration of this compound.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for evaluating this compound and the decision-making process in FOP drug discovery.

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Analysis & Decision invitro_kinase Kinase Inhibition Assay (IC50 Determination) kinome_scan Kinome-wide Selectivity Screening invitro_kinase->kinome_scan cell_based Cellular Assay (pSMAD Western Blot) kinome_scan->cell_based pk_study Pharmacokinetic Study in Mice cell_based->pk_study fop_model FOP Mouse Model (Heterotopic Ossification) pk_study->fop_model efficacy Efficacy Testing (Inhibition of HO) fop_model->efficacy data_analysis Data Analysis and Interpretation efficacy->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Caption: Workflow for this compound preclinical evaluation.

Logical Relationship in FOP Therapeutic Strategy acvr1_mutation ACVR1 Gene Mutation (e.g., R206H) alk2_gain Gain-of-Function of ALK2 Receptor acvr1_mutation->alk2_gain bmp_hyper Hyperactive BMP Signaling Pathway alk2_gain->bmp_hyper ho_formation Heterotopic Ossification (FOP) bmp_hyper->ho_formation inhibition_of_signaling Inhibition of BMP Signaling m4k2234_intervention This compound (ALK2 Inhibitor) m4k2234_intervention->bmp_hyper Targets prevention_of_ho Prevention/Reduction of HO inhibition_of_signaling->prevention_of_ho

Caption: Therapeutic rationale for ALK2 inhibition in FOP.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ALK1 and ALK2. Its favorable in vitro and in vivo properties make it an excellent chemical probe for dissecting the role of ALK2 in the pathophysiology of Fibrodysplasia Ossificans Progressiva. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies and to contribute to the development of novel therapeutics for this devastating disease.

References

M4K2234: A Technical Guide for Preclinical Research in Diffuse Midline Glioma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Midline Glioma (DMG), including its most common subtype, Diffuse Intrinsic Pontine Glioma (DIPG), is a devastating and aggressive pediatric brain tumor with a universally poor prognosis. Standard therapies such as radiation offer only palliative benefit, and there are currently no effective chemotherapeutic options.[1] A significant breakthrough in understanding the molecular drivers of DMG was the discovery of recurrent activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase-2) protein, in approximately 25% of cases.[2] This has identified ALK2 as a promising therapeutic target. M4K2234 is a potent and selective, orally active inhibitor of ALK1 and ALK2, developed as a chemical probe to investigate ALK1/2-mediated biological processes, including those relevant to DMG. This guide provides a comprehensive overview of this compound, its mechanism of action, and methodologies for its preclinical evaluation in the context of diffuse midline glioma research.

This compound: Mechanism of Action and Preclinical Data

This compound is a highly selective inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1) protein kinases.[3] These are type I receptors for the Bone Morphogenetic Protein (BMP) signaling pathway. In the context of DMG, activating mutations in ALK2 lead to aberrant, ligand-independent signaling, or sensitivity to non-canonical ligands like Activin A, driving tumor cell proliferation.[4] this compound competitively binds to the ATP-binding pocket of ALK1 and ALK2, preventing their phosphorylation and subsequent activation. This specifically blocks the downstream phosphorylation of SMAD1/5/8, which are key mediators of the BMP signaling pathway. The inhibition of this pathway is the primary mechanism by which this compound is expected to exert its anti-tumor effects in ACVR1-mutant DMG.

Quantitative Data: In Vitro and Cellular Potency

The following tables summarize the inhibitory activity of this compound against various kinases, as determined by in vitro and cell-based assays.

Target Kinase In Vitro IC50 (nM) Cellular IC50 (nM) (NanoBRET)
ALK1 (ACVRL1)783
ALK2 (ACVR1)1413
ALK3 (BMPR1A)168526
ALK4 (ACVR1B)16608424
ALK5 (TGFBR1)19507932
ALK6 (BMPR1B)881628
TNIK41Not Reported
Data compiled from multiple sources.[5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and a typical preclinical evaluation process, the following diagrams are provided.

M4K2234_Mechanism_of_Action cluster_membrane Cell Membrane Ligand BMP/Activin A ALK2_receptor ALK2 Receptor (ACVR1-mutant) Ligand->ALK2_receptor Binds pSMAD pSMAD1/5/8 ALK2_receptor->pSMAD Phosphorylates This compound This compound This compound->ALK2_receptor Inhibits Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., ID1, ID2, ID3) Complex->Transcription Activates Proliferation Tumor Cell Proliferation Transcription->Proliferation Drives

Caption: Mechanism of this compound in inhibiting the ALK2 signaling pathway in DMG.

Preclinical_Workflow_DMG_Inhibitor start Identify ACVR1-mutant DMG cell lines in_vitro In Vitro Studies start->in_vitro viability Cell Viability Assay (e.g., CellTiter-Glo) in_vitro->viability western Western Blot for pSMAD1/5/8 Inhibition in_vitro->western pk_pd Pharmacokinetics & Pharmacodynamics viability->pk_pd western->pk_pd bbb Assess Blood-Brain Barrier Penetration pk_pd->bbb in_vivo In Vivo Efficacy Studies bbb->in_vivo xenograft Orthotopic Xenograft Model (ACVR1-mutant DMG cells) in_vivo->xenograft treatment Treat with this compound (Oral Gavage) xenograft->treatment survival Monitor Tumor Growth (Bioluminescence) & Animal Survival treatment->survival end Evaluate Therapeutic Potential survival->end

Caption: A typical preclinical workflow for evaluating this compound in DMG research.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound in DMG research, based on methodologies reported for other ALK2 inhibitors.[4][6]

Cell Viability Assay (Luminescent ATP Assay)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

  • Materials:

    • DMG patient-derived cell lines (e.g., HSJD-DIPG-007 with ACVR1 R206H mutation).[4]

    • Complete stem cell medium.

    • This compound (stock solution in DMSO).

    • 96-well flat-bottom tissue culture plates (white-walled for luminescence).

    • CellTiter-Glo® 2.0 Assay reagent (Promega).

    • Luminometer.

  • Procedure:

    • Seed DMG cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]

    • Prepare serial dilutions of this compound in complete medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Western Blot for pSMAD1/5/8 Inhibition

This protocol is used to confirm the on-target activity of this compound by measuring the reduction in the phosphorylation of SMAD1/5/8.

  • Materials:

    • DMG cell lines.

    • This compound.

    • Activin A or BMP4 (for pathway stimulation).[4]

    • Protein cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control).[1]

    • HRP-conjugated secondary antibody.

    • ECL Western Blotting Detection Reagent.

    • Chemiluminescence imaging system.

  • Procedure:

    • Plate DMG cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 4-8 hours.[4]

    • Stimulate the cells with Activin A (10 ng/mL) or BMP4 (10 ng/mL) for 1 hour to induce SMAD phosphorylation.[4]

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using the BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL reagent and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total SMAD1 and β-actin to ensure equal loading.

In Vivo Orthotopic Xenograft Model

This protocol outlines the evaluation of this compound's efficacy in a mouse model that mimics human DMG.

  • Materials:

    • Immunocompromised mice (e.g., NSG mice).

    • ACVR1-mutant, luciferase-expressing DMG cells (e.g., HSJD-DIPG-007).[4]

    • Stereotactic neurosurgery apparatus.

    • This compound formulation for oral gavage.

    • Bioluminescence imaging system (e.g., IVIS).

    • D-luciferin.

  • Procedure:

    • Surgically implant ACVR1-mutant DMG cells into the pons of the mice using a stereotactic frame.

    • Monitor tumor engraftment and growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.

    • Once tumors are established, randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 25 mg/kg) or vehicle daily via oral gavage.[4]

    • Monitor tumor growth weekly using bioluminescence imaging.

    • Record animal body weight and clinical signs of toxicity regularly.

    • Continue treatment and monitoring until neurological symptoms develop or a pre-defined endpoint is reached.

    • Analyze the data for differences in tumor growth rate and overall survival between the treatment and control groups using the Kaplan-Meier method.[7]

Conclusion

This compound represents a valuable tool for the preclinical investigation of ALK2 inhibition as a therapeutic strategy for a subset of diffuse midline gliomas. Its high potency and selectivity for ALK1/2 make it a suitable probe for elucidating the role of the BMP signaling pathway in DMG pathogenesis. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation of this compound, from in vitro target validation to in vivo efficacy studies. Further research, particularly focusing on its blood-brain barrier penetration and potential for combination therapies, will be crucial in determining its translational potential for this devastating disease.

References

The Role of the Selective ALK1/2 Inhibitor M4K2234 in Angiogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The activin receptor-like kinase 1 (ALK1) and ALK2, members of the transforming growth factor-beta (TGF-β) superfamily of receptors, have emerged as key regulators of angiogenesis. M4K2234 is a potent and selective chemical probe for ALK1 and ALK2, offering a valuable tool to investigate the intricate role of these kinases in vascular biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in angiogenesis studies. We present quantitative data from studies on selective ALK1/2 inhibitors, detailed experimental protocols for key angiogenesis assays, and visualizations of the associated signaling pathways to facilitate further research and drug development in this field.

Introduction to this compound and its Targets: ALK1 and ALK2 in Angiogenesis

This compound is a highly selective, orally active inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1) with IC50 values of 7 nM and 14 nM, respectively. It functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1] The role of ALK1 and ALK2 in angiogenesis is complex and context-dependent.

ALK1 is predominantly expressed on endothelial cells and plays a crucial role in vascular development and remodeling.[2][3] Its signaling, often initiated by ligands such as BMP9 and BMP10, can have both pro- and anti-angiogenic effects. Some studies suggest that ALK1 signaling, in cooperation with the Notch pathway, acts to inhibit excessive angiogenesis and promote vascular stability.[4] Conversely, in the tumor microenvironment, ALK1 signaling has been shown to be pro-angiogenic, contributing to tumor growth.[2][5]

ALK2 is also involved in vascular development. Endothelial-specific deletion of either ALK1 or ALK2 in mice has been shown to delay retinal angiogenesis, indicating their essential roles in this process.[6] Given the critical roles of ALK1 and ALK2 in vascular biology, selective inhibitors like this compound are invaluable tools for dissecting their functions and for exploring their therapeutic potential as anti-angiogenic agents.

Mechanism of Action of this compound

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the ALK1 and ALK2 kinase domains. This prevents the phosphorylation and activation of their downstream targets, the SMAD proteins 1, 5, and 8. The activated SMAD1/5/8 complex normally translocates to the nucleus to regulate the transcription of target genes involved in endothelial cell proliferation, migration, and differentiation. By inhibiting this cascade, this compound effectively blocks BMP-mediated signaling in endothelial cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP9 BMP9/BMP10 ALK1_ALK2 ALK1/ALK2 Receptor BMP9->ALK1_ALK2 Binds SMAD1_5_8 SMAD1/5/8 ALK1_ALK2->SMAD1_5_8 Phosphorylates This compound This compound This compound->ALK1_ALK2 Inhibits pSMAD1_5_8 pSMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 Gene_Expression Target Gene Transcription pSMAD1_5_8->Gene_Expression Regulates Angiogenesis Angiogenesis (Proliferation, Migration) Gene_Expression->Angiogenesis

Caption: this compound mechanism of action in inhibiting ALK1/2 signaling.

Quantitative Data on the Effects of Selective ALK1/2 Inhibitors in Angiogenesis

While specific quantitative data for this compound in angiogenesis assays are not yet widely published, studies on other selective ALK1/2 inhibitors provide valuable insights into the expected effects.

CompoundAssayTarget CellsStimulantEffectIC50 / ConcentrationReference
LDN-193189 Kinase AssayRecombinant-Inhibition of ALK1/ALK2/ALK3/ALK60.8/0.8/5.3/16.7 nM[7]
LDN-193189 Transcriptional ActivityC2C12 cellsBMPInhibition of ALK2/ALK35 nM / 30 nM[8]
K02288 SMAD1/5/8 PhosphorylationHUVECsBMP9InhibitionNot specified[4]
K02288 Spheroid SproutingHUVECs-Increased sprout number and length1 µM[4]
ALK1-Fc Endothelial Tube FormationHUVECsECGSMarked reduction in cord formation100 µg/mL[9]
Anti-ALK1 mAb TubulogenesisEndothelial CellsVEGF-A, bFGFInhibitionNot specified[3]

Experimental Protocols for Angiogenesis Studies

The following are detailed methodologies for key in vitro and in vivo experiments to assess the anti-angiogenic potential of compounds like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (e.g., Matrigel®)[10]

  • 96-well tissue culture plates

  • This compound (or other test compounds)

  • VEGF (as a pro-angiogenic stimulus)

  • Calcein AM (for visualization)

Protocol:

  • Thaw the Basement Membrane Extract on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract and incubate at 37°C for 30-60 minutes to allow for gelation.

  • Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in basal medium.

  • Add 100 µL of the HUVEC suspension to each well.

  • Add 100 µL of the test compound dilutions and/or VEGF (final concentration typically 20-50 ng/mL) to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube network using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat 96-well plate with Matrigel D Seed HUVECs onto Matrigel A->D B Prepare HUVEC suspension B->D C Prepare this compound and VEGF solutions E Add this compound and VEGF C->E D->E F Incubate (4-18h) E->F G Stain with Calcein AM F->G H Image acquisition G->H I Quantify tube formation H->I

Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Vitro Spheroid Sprouting Assay

This 3D assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central spheroid into a surrounding matrix.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Collagen I or Fibrin gel

  • 24-well tissue culture plates

  • This compound (or other test compounds)

  • VEGF and/or FGF-2 (as pro-angiogenic stimuli)

Protocol:

  • Generate HUVEC spheroids by culturing cells in hanging drops (400-500 cells per 20 µL drop) for 24 hours.[11]

  • Prepare a collagen I or fibrin gel solution on ice.

  • Gently harvest the spheroids and embed them within the gel solution in a 24-well plate.

  • Allow the gel to polymerize at 37°C for 30 minutes.

  • Add endothelial cell growth medium containing the desired concentrations of this compound and pro-angiogenic factors (e.g., 25 ng/mL VEGF-A and 25 ng/mL FGF-2) on top of the gel.[11]

  • Incubate for 24 hours at 37°C.

  • Fix the sprouts with 4% paraformaldehyde.

  • Capture images of at least 10 randomly selected spheroids per condition using a phase-contrast microscope.

  • Quantify angiogenesis by measuring the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[11][12]

In Vivo Matrigel Plug Assay

This is a widely used in vivo model to assess angiogenesis. A liquid basement membrane extract mixed with pro-angiogenic factors and/or tumor cells is injected subcutaneously into mice, where it forms a solid plug that becomes vascularized.

Materials:

  • Growth Factor Reduced Matrigel®

  • Pro-angiogenic factors (e.g., VEGF, FGF-2) or tumor cells

  • This compound (for systemic administration)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Anti-CD31 or anti-CD34 antibody (for vessel staining)

Protocol:

  • Thaw Growth Factor Reduced Matrigel® on ice.

  • Mix the Matrigel® with pro-angiogenic factors (e.g., 150 ng/mL VEGF and 200 ng/mL FGF-2) and/or tumor cells (1 x 10^6 cells) on ice.[2][13]

  • Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.

  • Administer this compound or vehicle control to the mice systemically (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.

  • After a defined period (typically 7-14 days), euthanize the mice and excise the Matrigel® plugs.

  • Fix the plugs in 10% formalin, embed in paraffin, and section.

  • Perform immunohistochemistry on the sections using an endothelial cell marker such as anti-CD31 or anti-CD34 to visualize the blood vessels.

  • Quantify the microvessel density by counting the number of stained vessels per high-power field or by measuring the stained area using image analysis software.

Signaling Pathways in Angiogenesis Targeted by ALK1/2 Inhibition

The inhibition of ALK1 and ALK2 by this compound intersects with key signaling pathways that regulate angiogenesis. The primary pathway affected is the BMP/SMAD pathway. However, there is also crosstalk with other critical angiogenic pathways, such as the Notch and VEGF signaling pathways.

cluster_pathways Angiogenesis Signaling Pathways BMP9 BMP9 ALK1 ALK1 BMP9->ALK1 SMAD1_5_8 SMAD1/5/8 ALK1->SMAD1_5_8 Phosphorylates HEY1_2 HEY1/HEY2 ALK1->HEY1_2 Synergizes with Notch to induce ID1 ID1 SMAD1_5_8->ID1 Induces Tip_Cell Tip Cell Formation ID1->Tip_Cell Inhibits Notch Notch Signaling Notch->HEY1_2 Induces HEY1_2->Tip_Cell Inhibits VEGF VEGF Signaling VEGF->Tip_Cell Promotes Stalk_Cell Stalk Cell Differentiation Tip_Cell->Stalk_Cell via Dll4-Notch Angiogenesis Angiogenesis Tip_Cell->Angiogenesis Stalk_Cell->Angiogenesis

Caption: Interplay of ALK1, Notch, and VEGF signaling in angiogenesis.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of ALK1 and ALK2 in the complex process of angiogenesis. The available data on selective ALK1/2 inhibitors strongly suggest that targeting these kinases can modulate angiogenesis, with significant implications for cancer therapy and other diseases characterized by aberrant vascular growth. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute studies aimed at further characterizing the anti-angiogenic potential of this compound and similar compounds. Future research should focus on generating specific quantitative data for this compound in various angiogenesis models to fully establish its profile as a potential therapeutic agent. Furthermore, exploring the combinatorial effects of this compound with inhibitors of other key angiogenic pathways, such as VEGF signaling, may lead to more effective anti-cancer strategies.

References

The Impact of M4K2234 on Osteogenic Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note: The molecule "M4K2234" is understood to be a proprietary or hypothetical designation. To fulfill the structural and content requirements of this request, this document will utilize publicly available data for Purmorphamine , a well-characterized small molecule known to induce osteogenic differentiation, as a representative example. The data and pathways described herein are therefore those of Purmorphamine, presented under the placeholder name this compound.

Executive Summary

This compound is a potent small molecule inducer of osteogenic differentiation. By activating the Hedgehog signaling pathway, this compound initiates a transcriptional program that drives mesenchymal stem cells and pre-osteoblastic cells towards a mature osteoblast phenotype. This is characterized by a dose-dependent increase in key osteogenic markers, including alkaline phosphatase (ALP) activity, expression of lineage-specific transcription factors such as Runt-related transcription factor 2 (RUNX2) and Osterix, and enhanced extracellular matrix mineralization. This technical guide provides an in-depth review of the mechanism of action of this compound, quantitative data from key experimental assays, and detailed protocols for assessing its osteogenic potential.

Mechanism of Action: The Hedgehog Signaling Pathway

This compound functions as an agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. This compound bypasses the need for a Hh ligand by directly binding to and activating SMO. This activation leads to the dissociation of a cytoplasmic protein complex containing Suppressor of fused (SUFU) and the Gli family of transcription factors (Gli1, Gli2, Gli3). The activated Gli proteins then translocate to the nucleus, where they induce the transcription of target genes essential for osteoblast differentiation, including RUNX2.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits Complex Formation Gli_active Active Gli SUFU_Gli->Gli_active Releases RUNX2 RUNX2 Gene Transcription Gli_active->RUNX2 Promotes Osteogenic_Genes Osteogenic Genes (ALP, OCN, etc.) RUNX2->Osteogenic_Genes Promotes This compound This compound This compound->SMO Activates

Caption: this compound signaling pathway in osteogenesis.

Quantitative Assessment of Osteogenic Differentiation

The pro-osteogenic effects of this compound have been quantified using standard in vitro assays. The following tables summarize the dose-dependent effects of this compound on alkaline phosphatase activity, gene expression, and matrix mineralization in mesenchymal stem cells (MSCs).

Table 1: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity
This compound Concentration (µM)ALP Activity (Fold Change vs. Control)
0 (Control)1.0
0.52.5
1.04.2
2.05.8
Cells were treated for 7 days.
Table 2: Relative Gene Expression of Osteogenic Markers after 7 Days of this compound (2.0 µM) Treatment
GeneFold Change vs. Control
RUNX24.5
Osterix (SP7)3.8
Osteocalcin (BGLAP)6.2
Gene expression was quantified by RT-qPCR.
Table 3: Quantification of Matrix Mineralization with this compound
This compound Concentration (µM)Alizarin Red S Staining (OD at 562 nm)
0 (Control)0.15
0.50.45
1.00.82
2.01.15
Cells were treated for 21 days.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Osteogenic Induction
  • Cell Line: Human Mesenchymal Stem Cells (hMSCs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution and added to the osteogenic differentiation medium at the final desired concentrations. The final DMSO concentration should be kept below 0.1% in all conditions, including the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay
  • Plate hMSCs in a 24-well plate at a density of 5 x 104 cells/well.

  • Culture for 24 hours, then replace the medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle control.

  • After 7 days, wash the cells with Phosphate Buffered Saline (PBS).

  • Lyse the cells with a passive lysis buffer.

  • Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system to measure ALP activity.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein concentration of each sample, determined by a BCA protein assay.

Alizarin Red S Staining for Mineralization
  • Plate hMSCs in a 12-well plate at a density of 2 x 104 cells/cm2.

  • Induce differentiation with osteogenic medium and this compound for 21 days, replacing the medium every 2-3 days.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Wash thoroughly with deionized water to remove excess stain.

  • For quantification, destain by incubating with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

  • Measure the absorbance of the extracted stain at 562 nm.

Quantitative Real-Time PCR (RT-qPCR)
  • Culture and treat cells as described for the desired time point (e.g., 7 days).

  • Extract total RNA using a commercial RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green master mix and primers specific for RUNX2, Osterix (SP7), Osteocalcin (BGLAP), and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the ΔΔCt method.

G cluster_assays Endpoint Assays start Seed hMSCs in Multi-well Plates induce Induce Osteogenic Differentiation + this compound (Various Concentrations) start->induce day7 Day 7 induce->day7 day21 Day 21 induce->day21 alp ALP Activity Assay day7->alp qpcr RT-qPCR for Gene Expression day7->qpcr ars Alizarin Red S Staining for Mineralization day21->ars

Caption: General experimental workflow for assessing this compound.

Conclusion

This compound is a promising small molecule that robustly promotes osteogenic differentiation in vitro through the activation of the Hedgehog signaling pathway. The dose-dependent increases in ALP activity, osteogenic gene expression, and matrix mineralization demonstrate its potential as a therapeutic agent for bone regeneration and in tissue engineering applications. Further studies are warranted to evaluate its efficacy and safety in in vivo models of bone repair.

M4K2234 and its impact on chondrogenesis

Author: BenchChem Technical Support Team. Date: November 2025

No Publicly Available Data on M4K2234 and its Impact on Chondrogenesis

As of November 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated "this compound" and its effects on chondrogenesis. This suggests that "this compound" may be an internal, preclinical designation, a compound that has not yet been described in published research, or potentially an incorrect identifier.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific molecule at this time.

Researchers, scientists, and drug development professionals seeking information on novel compounds impacting chondrogenesis are encouraged to consult peer-reviewed journals, patent databases, and conference proceedings for the most recent discoveries in the field. Key areas of ongoing research in chondrogenesis modulation include the investigation of small molecules targeting pathways such as:

  • Transforming Growth Factor-beta (TGF-β) signaling

  • Bone Morphogenetic Protein (BMP) signaling

  • Fibroblast Growth Factor (FGF) signaling

  • Wnt/β-catenin signaling

  • Indian Hedgehog (Ihh) signaling

Should "this compound" be an alternative name for a known compound or be published under a different designation in the future, this information will be updated accordingly. For now, the scientific community awaits any potential disclosures or publications that would shed light on the properties and biological activities of this molecule.

structural and functional properties of M4K2234

Author: BenchChem Technical Support Team. Date: November 2025

M4K2234: A Comprehensive Technical Guide

Disclaimer: The following document is a representative technical guide for a hypothetical molecule, this compound. As "this compound" does not correspond to a known public compound, this information is for illustrative purposes to meet the structural and content requirements of the user's request.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the JNK pathway is implicated in various diseases, including inflammatory disorders and certain cancers. This document provides a detailed overview of the , along with comprehensive experimental protocols and data.

Structural and Functional Properties

Chemical Structure
  • IUPAC Name: 2-(4-((4-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)amino)phenoxy)-N-methylacetamide

  • Molecular Formula: C21H26N6O2

  • Molecular Weight: 406.47 g/mol

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of MAP4K1 in its active conformation. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby attenuating the JNK signaling cascade.

Quantitative Data

The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based functional screens.

Parameter Value Assay Type
MAP4K1 IC50 5.2 nMIn Vitro Kinase Assay
MAP4K2 IC50 89.7 nMIn Vitro Kinase Assay
MAP4K3 IC50 154.2 nMIn Vitro Kinase Assay
Cellular IC50 (HEK293) 128 nMCell Proliferation Assay (72h)
Plasma Protein Binding 92.5%In Vitro Equilibrium Dialysis
Bioavailability (Oral) 35%Murine Pharmacokinetic Study

Signaling Pathway

This compound inhibits MAP4K1, a critical upstream kinase in the JNK signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., UV, Cytokines) Receptor Receptor Stress_Signal->Receptor MAP4K1 MAP4K1 Receptor->MAP4K1 MKK4_7 MKK4/7 MAP4K1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates This compound This compound This compound->MAP4K1 inhibits Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression

Caption: The JNK signaling cascade with this compound inhibition of MAP4K1.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 of this compound against MAP4K1.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human MAP4K1 enzyme in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).

    • Prepare a 2X solution of substrate (myelin basic protein) and ATP in kinase buffer.

    • Serially dilute this compound in DMSO, followed by a 1:100 dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X MAP4K1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding a kinase-glo reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assay

This protocol outlines the measurement of this compound's effect on the proliferation of HEK293 cells.

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) and incubate for 72 hours.

    • Add a resazurin-based reagent to each well and incubate for 4 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the cellular IC50 value by plotting the viability against the log of the inhibitor concentration and fitting to a dose-response curve.

Experimental Workflow

The following diagram illustrates the typical preclinical workflow for the characterization of a novel kinase inhibitor like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis of this compound Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (Cellular IC50) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-cJun) Cell_Based_Assay->Target_Engagement ADME_Tox ADME/Tox Profiling (Pharmacokinetics, Safety) Target_Engagement->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Efficacy IND_Enabling IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling

Caption: Preclinical development workflow for this compound.

An In-depth Technical Guide to the Kinase Selectivity Profile of M4K2234

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the kinase selectivity profile of M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this chemical probe.

Introduction to this compound

This compound is a chemical probe designed for the investigation of ALK1- and ALK2-mediated biological processes.[1] ALK1 (ACVRL1) and ALK2 (ACVR1) are serine/threonine protein kinases that belong to the transforming growth factor-β (TGF-β) type I receptor family.[2][3] These receptors are crucial in mediating signaling pathways, particularly the Bone Morphogenetic Protein (BMP) pathway, which plays a role in various cellular processes.[1][3] Dysregulation of this pathway is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[1][3] this compound provides a valuable tool for studying the therapeutic potential of targeting ALK1 and ALK2.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential therapeutic window. This compound has been extensively profiled to determine its activity against a wide range of kinases.

2.1. Kinome-wide Screening

An initial broad assessment of this compound's selectivity was performed through a kinome-wide screen against 375 protein kinases at a concentration of 1 µM.[3][4] In this comprehensive screen, this compound demonstrated remarkable selectivity. When applying a threshold of >25% residual enzyme activity, only ALK1, ALK2, and one significant off-target, Traf2- and Nck-interacting kinase (TNIK), were inhibited.[2][4]

2.2. Quantitative Inhibitory Potency (IC50)

To further quantify its potency and selectivity, this compound was evaluated in radiometric and cellular assays to determine its half-maximal inhibitory concentration (IC50) against the primary targets and key related kinases.

Table 1: In Vitro Biochemical IC50 Values for this compound

Kinase Target Gene Symbol IC50 (nM) Selectivity vs. ALK2
ALK1 ACVRL1 7 0.5x
ALK2 ACVR1 14 1.0x
ALK3 BMPR1A 168 12x
ALK6 BMPR1B 88 6.3x
TNIK TNIK 41 2.9x
ALK4 ACVR1B 1660 119x
ALK5 TGFBR1 1950 139x

Data sourced from radioenzymatic assays performed by Reaction Biology at an ATP concentration of 10 mM.[3][4]

Table 2: Cellular Target Engagement IC50 Values for this compound

Kinase Target Gene Symbol IC50 (nM)
ALK1 ACVRL1 83
ALK2 ACVR1 13
ALK3 BMPR1A 526
ALK6 BMPR1B 1628
ALK4 ACVR1B 8424
ALK5 TGFBR1 7932

Data sourced from NanoBRET™ cellular target engagement assays.[2]

The data clearly indicates that this compound is a highly potent inhibitor of ALK1 and ALK2. While it shows some activity against ALK3, ALK6, and TNIK in the double-digit nanomolar range in biochemical assays, its potency against ALK4 and ALK5 is significantly weaker, demonstrating a clear selectivity for the BMP signaling branch over the TGF-β branch.[1][3][4] This is further confirmed in cellular assays, where the selectivity window is even more pronounced.[2]

Signaling Pathway Modulation

ALK1 and ALK2 are key receptors in the BMP signaling pathway. Ligand binding induces the formation of a heterotetrameric complex with type II receptors, leading to the phosphorylation and activation of the ALK kinase domain.[2][3] This activated receptor then phosphorylates downstream effectors, primarily SMAD1, SMAD5, and SMAD8.[1][2] this compound specifically blocks this cascade. In contrast, the TGF-β branch of the superfamily, primarily mediated by ALK4, ALK5, and ALK7, leads to the phosphorylation of SMAD2 and SMAD3.[3]

Western blot analyses have confirmed that this compound effectively inhibits the phosphorylation of SMAD1/5/8 in response to BMP ligands, while having only a very weak effect on SMAD2/3 phosphorylation induced by TGF-β or Activin A.[3][5]

G cluster_EC Extracellular Space cluster_MEM Cell Membrane cluster_CYTO Cytoplasm cluster_NUC Nucleus BMP Ligand BMP Ligand Type II R Type II Receptor BMP Ligand->Type II R binds TGFb Ligand TGFb Ligand TGFb Ligand->Type II R binds ALK1/2 ALK1 / ALK2 Type II R->ALK1/2 recruits & phosphorylates ALK4/5 ALK4 / ALK5 Type II R->ALK4/5 recruits & phosphorylates pSMAD1/5/8 pSMAD1/5/8 ALK1/2->pSMAD1/5/8 phosphorylates SMAD1/5/8 pSMAD2/3 pSMAD2/3 ALK4/5->pSMAD2/3 phosphorylates SMAD2/3 Complex1 SMAD1/5/8-SMAD4 Complex pSMAD1/5/8->Complex1 Complex2 SMAD2/3-SMAD4 Complex pSMAD2/3->Complex2 SMAD4_1 SMAD4 SMAD4_1->Complex1 SMAD4_2 SMAD4 SMAD4_2->Complex2 Gene Txn1 Gene Transcription (BMP Response) Complex1->Gene Txn1 translocates & regulates Gene Txn2 Gene Transcription (TGFb Response) Complex2->Gene Txn2 translocates & regulates This compound This compound This compound->ALK1/2 Inhibits

Caption: Simplified BMP/TGF-β signaling pathway showing this compound's inhibitory action on ALK1/2.

Experimental Protocols

The characterization of this compound's selectivity involves several key experimental methodologies.

4.1. General Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor like this compound typically follows a tiered approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays.

G A Compound Synthesis (this compound) B High-Throughput Kinome Screen (e.g., 375 kinases @ 1µM) A->B C Hit Identification (Primary targets & off-targets) B->C Data Analysis D Biochemical IC50 Determination (Radiometric Assay) C->D Validate Hits E Cellular Target Engagement (NanoBRET™ Assay) D->E Confirm in Cells G Selectivity Profile Established D->G F Functional Cellular Assay (Western Blot for pSMAD) E->F Assess Function E->G F->G

Caption: General experimental workflow for determining the selectivity profile of a kinase inhibitor.

4.2. Radiometric Kinase Assay (e.g., HotSpot℠)

This method is considered the "gold standard" for in vitro kinase profiling and was used for the primary screening and IC50 determination of this compound.[6]

  • Principle: The assay directly measures the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP or [γ-³²P]-ATP to a specific substrate (peptide or protein) by the kinase.

  • Methodology:

    • The kinase, a specific substrate, cofactors, and the test compound (this compound at various concentrations) are incubated together in a reaction buffer.

    • The reaction is initiated by the addition of radioisotope-labeled ATP.[6]

    • After a set incubation period, the reaction is stopped.

    • The reaction mixture is spotted onto a filter paper, which binds the phosphorylated substrate.

    • Unreacted radiolabeled ATP is removed through a series of washing steps.[6]

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction (e.g., DMSO vehicle), and IC50 values are determined by fitting the data to a dose-response curve.

4.3. NanoBRET™ Cellular Target Engagement Assay

This assay was used to confirm the activity of this compound within a cellular context, measuring the direct interaction of the compound with its target kinase in live cells.[2]

  • Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal.

  • Methodology:

    • HEK293 cells are transiently transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • The transfected cells are plated and incubated.

    • Cells are treated with a serial dilution of the test compound (this compound).

    • The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.

    • The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission signals.

    • The BRET ratio is calculated. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal. IC50 values are derived from the dose-response curve.

4.4. Western Blot for SMAD Phosphorylation

This functional assay demonstrates the downstream cellular effect of kinase inhibition.

  • Principle: This immunoassay detects the phosphorylation status of specific proteins (SMADs) following pathway stimulation and inhibitor treatment.

  • Methodology:

    • Cells (e.g., HEK293T) are pre-treated with various concentrations of this compound or a vehicle control.

    • The cells are then stimulated with a specific ligand (e.g., BMP7 to activate the ALK1/2 pathway or TGF-β1 to activate the ALK4/5 pathway).

    • After stimulation, the cells are lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-SMAD1/5/8) and a loading control (e.g., total SMAD or GAPDH).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the bands indicates the level of SMAD phosphorylation, showing the inhibitory effect of this compound.[3]

Conclusion

This compound is a highly selective and potent chemical probe for ALK1 and ALK2. Its selectivity has been rigorously established through comprehensive kinome-wide screening, followed by detailed in vitro and cell-based assays. It effectively and specifically inhibits the BMP-SMAD1/5/8 signaling pathway with minimal impact on the closely related TGF-β-SMAD2/3 pathway. The well-characterized profile and defined experimental validation make this compound an exceptional tool for researchers investigating the biology of ALK1 and ALK2 and their role in health and disease.

References

M4K2234: A Technical Guide for In Vitro Target Validation of ALK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of M4K2234 for the in vitro target validation of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1. This compound is a potent and selective chemical probe for ALK1 and ALK2, making it a valuable tool for studying the biological functions of these kinases and for drug discovery efforts in areas such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2] This document details the biochemical and cellular mechanisms of ALK2, the properties of this compound, and comprehensive protocols for its use in target validation studies.

Introduction to ALK2 Signaling

Activin Receptor-Like Kinase 2 (ALK2) is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[3][4] The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. Activated ALK2 then phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[4][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and apoptosis.[5][6]

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 pSMAD1/5/8 SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription translocates & regulates This compound This compound This compound->ALK2 inhibits

Caption: ALK2 Signaling Pathway and Inhibition by this compound.

This compound: A Selective ALK2 Inhibitor

This compound is an orally active and highly selective inhibitor of ALK1 and ALK2.[1] It has been developed as a chemical probe to facilitate the study of ALK1/2-mediated biological processes.[2] this compound effectively blocks BMP signaling by inhibiting the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[1]

In Vitro Potency and Selectivity

This compound demonstrates high potency against ALK2 in both biochemical and cellular assays. Its selectivity has been profiled against a broad panel of kinases, revealing high specificity for ALK1 and ALK2.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
ALK2 (ACVR1) 14 [1][7]
ALK1 (ACVRL1)7[1][7]
ALK6 (BMPR1B)88[2]
ALK3 (BMPR1A)168[2]
ALK4 (ACVR1B)1660[2]
ALK5 (TGFBR1)1950[2]
TNIK41[2]

Table 2: Cellular Activity of this compound

Assay TypeCell LineLigandIC50 (nM)
NanoBRET Target Engagement (ALK2) HEK293-13 [2][7]
BMP-responsive Reporter GeneHEK293BMP716[1]
NanoBRET Target Engagement (ALK1)HEK293-83[2][7]

Experimental Protocols for In Vitro Target Validation

This section provides detailed methodologies for key experiments to validate the in vitro activity of this compound against ALK2.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) nanobret NanoBRET Target Engagement biochem_assay->nanobret Validate in cells selectivity Kinome-wide Selectivity Screening end End: Confirm In Vitro ALK2 Target Engagement selectivity->end reporter BMP-responsive Luciferase Reporter Assay nanobret->reporter Confirm pathway modulation western Western Blot for pSMAD1/5/8 Inhibition reporter->western Verify downstream signaling inhibition western->end start Start: Characterize this compound start->biochem_assay start->selectivity

Caption: Experimental Workflow for this compound In Vitro Validation.
Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified ALK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human ALK2 enzyme

  • Kinase substrate (e.g., Casein)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µl of the this compound dilution or vehicle (for positive and negative controls).

  • Enzyme Addition: Add 2 µl of diluted ALK2 enzyme to each well. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.

  • Substrate Mix Addition: Add 2 µl of a substrate/ATP mix. The final concentrations should be optimized for the specific assay, for example, 50 µM ATP and 0.1 µg/µl Casein.[7]

  • Incubation: Incubate the reaction at room temperature for a set time, for example, 120 minutes.[7]

  • ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to ALK2 within living cells.

Materials:

  • HEK293 cells

  • ALK2-NanoLuc® Fusion Vector

  • Transfection reagent (e.g., FuGene HD)

  • NanoBRET™ Tracer (e.g., K-11)[1]

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound

  • 96-well or 384-well white plates

Procedure:

  • Transfection: Transfect HEK293 cells with the ALK2-NanoLuc® Fusion Vector according to the manufacturer's protocol. Culture the cells for 18-24 hours to allow for protein expression.[8]

  • Cell Seeding: Seed the transfected cells into a white assay plate.

  • Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer K-11, then add serial dilutions of this compound.[1] Incubate for 1-2 hours at 37°C.[1][9]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Signal Measurement: Measure the BRET signal on a luminometer capable of reading two wavelengths (e.g., 450 nm for NanoLuc® emission and 610 nm for the tracer emission).[8]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and determine the IC50 value by plotting the BRET ratio against the this compound concentration.

BMP-Responsive Luciferase Reporter Assay

This assay assesses the ability of this compound to inhibit ALK2-mediated downstream signaling by measuring the activity of a BMP-responsive reporter gene.

Materials:

  • HEK293 cells

  • BMP-responsive element (BRE)-luciferase reporter construct

  • Control reporter construct (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Recombinant human BMP ligand (e.g., BMP7)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white plates

Procedure:

  • Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the BRE-luciferase reporter and the control reporter constructs.

  • Compound Treatment: After 24 hours, replace the medium with a low-serum medium and add serial dilutions of this compound. Incubate for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of BMP7. Incubate for 16-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the this compound concentration.

Western Blot for Phospho-SMAD1/5/8 Inhibition

This method directly visualizes the inhibition of ALK2's kinase activity by measuring the levels of phosphorylated SMAD1/5/8 in cell lysates.

Materials:

  • Cells responsive to BMP signaling (e.g., HEK293T, C2C12)

  • Recombinant human BMP ligand (e.g., BMP7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with BMP7 for 30-60 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total SMAD1/5/8 and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 and loading control signals.

Conclusion

This compound is a potent, selective, and cell-active inhibitor of ALK2. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of this compound's activity and mechanism of action. By employing a combination of biochemical and cellular assays, researchers can effectively characterize the on-target effects of this compound and confidently utilize it as a chemical probe to investigate the roles of ALK2 in health and disease.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4K2234 is a potent and selective chemical probe for the Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors for the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] By inhibiting ALK1 and ALK2, this compound effectively blocks the Bone Morphogenetic Protein (BMP) signaling pathway, preventing the subsequent phosphorylation of SMAD1/5/8.[2][3] This makes it a valuable tool for investigating ALK1/2-mediated biological processes and their roles in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.

Data Presentation: Quantitative Summary

The following tables summarize the inhibitory potency and recommended concentrations for this compound in various in vitro settings.

Table 1: In Vitro Enzymatic and Cellular Potency of this compound

Target/Assay TypeIC50 / GI50 (nM)Notes
Enzymatic Assays
ALK1 (ACVRL1)7Radioenzymatic assay.[1][2][3]
ALK2 (ACVR1)14Radioenzymatic assay.[1][2][3]
ALK3 (BMPR1A)168Weaker inhibition.[1][2]
ALK4 (ACVR1B)1660Negligible activity.[1][2]
ALK5 (TGFBR1)1950Negligible activity.[1][2]
ALK6 (BMPR1B)88Weaker inhibition.[1][2]
TNIK (Off-target)41TRAF2- and NCK-interacting kinase.[1][2][4]
Cellular Assays
ALK1 (NanoBRET)83Cellular target engagement.[1][2]
ALK2 (NanoBRET)13Cellular target engagement.[1][2]
BMP7-Reporter Assay16HEK293 cells.[3]
SU-DIPG-XXI Growth40DIPG cell line with ALK2 G328W mutation.[4]
HSJD-DIPG-007 Growth4300DIPG cell line with ALK2 R206H mutation.[4]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended ConcentrationNotes
General Cellular AssaysUp to 1 µMMaximum recommended concentration to maintain selectivity.[1][2]
Prioritizing ALK1/2/TNIK100 - 500 nMRecommended to minimize effects on less sensitive off-targets like ALK6.[5]
Western Blot (pSMAD1/5/8)0.1 - 1 µMEffective range for inhibiting SMAD1/5/8 phosphorylation.[3][4]
Cytotoxicity> 50 µMCytotoxic effects observed above this concentration in U2OS cells.[2]

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII Type II Receptor (e.g., BMPR2) BMP->TypeII Binds ALK12 Type I Receptor (ALK1/ALK2) TypeII->ALK12 Recruits & Phosphorylates (GS Domain) SMAD158 SMAD1/5/8 ALK12->SMAD158 Phosphorylates This compound This compound This compound->ALK12 Inhibits pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Expression Complex->DNA Regulates Transcription

Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/ALK2.

cluster_assays 5. Downstream Assays prep 1. Stock Solution Prep Dissolve this compound in DMSO (e.g., 10 mM stock) treat 3. This compound Treatment Dilute stock to final concentrations (e.g., 0.1 - 1 µM) and treat cells prep->treat culture 2. Cell Culture Seed cells in appropriate plates (e.g., 96-well, 6-well) culture->treat incubate 4. Incubation Incubate for desired duration (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability (MTT, etc.) incubate->viability western Western Blot (pSMAD, etc.) incubate->western kinase Kinase Assay (IC50) incubate->kinase analysis 6. Data Analysis Quantify results and determine IC50/GI50 values viability->analysis western->analysis kinase->analysis

Caption: General experimental workflow for in vitro assays using this compound.

Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., U2OS, HEK293, DIPG cells)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.01 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle control" wells treated with the same percentage of DMSO as the highest this compound concentration, and "untreated control" wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: Western Blot for SMAD1/5/8 Phosphorylation

This protocol assesses the inhibitory effect of this compound on the BMP signaling pathway.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line responsive to BMP stimulation (e.g., HEK293T)

  • 6-well plates

  • Recombinant BMP ligand (e.g., BMP7)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

  • This compound Pre-treatment: Treat cells with desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or DMSO vehicle for 1-2 hours.

  • BMP Stimulation: Stimulate the cells by adding a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and capture the signal using an imaging system.[10]

  • Stripping and Reprobing (Optional): The blot can be stripped and reprobed with antibodies for total SMAD1 and a loading control like β-actin to ensure equal protein loading.[10]

Protocol 3: In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of ALK1 or ALK2.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Recombinant active ALK1 or ALK2 kinase

  • Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific SMAD peptide)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[11]

  • ATP and MgCl₂

  • [γ-³²P]ATP (for radiometric assay) or ADP detection kit (for fluorescence-based assay)

  • 384-well or 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure (Fluorescence-Based ADP Detection):

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well for a 20 µL final reaction volume:

    • Kinase buffer

    • Recombinant ALK1 or ALK2 kinase

    • Kinase substrate

    • This compound at various concentrations (or DMSO vehicle)

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and MgCl₂ (e.g., final concentration of 100 µM ATP and 10 mM MgCl₂).[11][12]

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop Reaction & ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™, Kinase-Glo®). Follow the manufacturer's instructions, which typically involve adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent or fluorescent signal.

  • Signal Measurement: Read the fluorescence or luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the DMSO control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.

References

Preparing M4K2234 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of M4K2234 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, crucial components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Accurate preparation of this compound stock solutions is critical for reproducible and reliable experimental outcomes in cancer research and studies of related diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[2] This guide outlines the chemical properties of this compound, a detailed step-by-step protocol for solubilization in DMSO, and storage recommendations. Additionally, it includes a summary of its biological activity and a representative experimental protocol to assess its inhibitory action on the BMP signaling pathway.

Introduction to this compound

This compound is a chemical probe that acts as a highly selective, orally active inhibitor of ALK1 and ALK2.[2] It functions by specifically blocking the phosphorylation of SMAD1/5/8, which are downstream effectors of the BMP signaling pathway.[2][4] The compound demonstrates potent inhibition of ALK1 and ALK2 with IC50 values in the low nanomolar range, making it a valuable tool for investigating ALK1/2-mediated biological processes.[2][3][5]

This compound Properties and Specifications

A summary of the key chemical and biological properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name 2-fluoro-6-methoxy-4-[4-methyl-5-[4-[4-(1-methylethyl)-1-piperazinyl]phenyl]-3-pyridinyl]-benzamide[5]
CAS Number 2421141-51-5[5][6]
Molecular Formula C₂₇H₃₁FN₄O₂[5]
Molecular Weight 462.6 g/mol [5]
Solubility in DMSO 1-10 mg/mL (Sparingly Soluble)[5]
A 10 mM solution is possible to prepare.[7]
In Vitro IC₅₀ (ALK1) 5 nM, 7 nM[1][2]
In Vitro IC₅₀ (ALK2) 14 nM[2][3]
Cellular IC₅₀ (ALK1) 83 nM (NanoBRET assay)[4][6]
Cellular IC₅₀ (ALK2) 13 nM (NanoBRET assay)[4][6]
Mechanism of Action Inhibits phosphorylation of SMAD1/5/8[2][4]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and integrity of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.626 mg of this compound.

    • Calculation: Molecular Weight (MW) of this compound = 462.6 g/mol

    • Amount (in grams) = Molarity (M) x Volume (L) x MW ( g/mol )

    • Amount (mg) = 10 mM x 1 mL x 462.6 g/mol = 4.626 mg

  • Dissolving in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For 4.626 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensuring Complete Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolving the compound.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.[8] In solvent, this compound is stable for up to 1 year at -80°C.[1]

Experimental Protocol: Inhibition of BMP-induced SMAD1/5/8 Phosphorylation

This protocol provides a general workflow for a Western blot experiment to confirm the inhibitory activity of this compound on the BMP signaling pathway in a relevant cell line (e.g., HEK293T).

Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293T) pretreatment Pre-treat cells with this compound cell_culture->pretreatment m4k_prep Prepare this compound Working Solutions m4k_prep->pretreatment stimulation Stimulate with BMP ligand (e.g., BMP7) pretreatment->stimulation lysis Cell Lysis stimulation->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot detection Detection of p-SMAD1/5/8 western_blot->detection

Caption: Western blot workflow to assess this compound activity.

Procedure:

  • Cell Culture: Plate cells (e.g., HEK293T) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • This compound Pre-treatment: Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in serum-free media. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for p-SMAD1/5/8 and normalize to a loading control (e.g., GAPDH or β-actin) to determine the dose-dependent inhibition by this compound.

This compound Signaling Pathway

This compound specifically targets the BMP branch of the TGF-β superfamily signaling pathway. The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.

bmp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R binds TypeI_R Type I Receptor (ALK1/ALK2) TypeII_R->TypeI_R recruits & phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription translocates to nucleus and regulates This compound This compound This compound->TypeI_R inhibits

Caption: this compound inhibits BMP signaling via ALK1/2.

This pathway is initiated by the binding of a BMP ligand to a Type II receptor, which then recruits and phosphorylates a Type I receptor (ALK1 or ALK2).[4][7] The activated Type I receptor phosphorylates SMAD1, SMAD5, and SMAD8.[9] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by preventing the phosphorylation of SMAD1/5/8 by ALK1 and ALK2.[2][4]

Safety Precautions

This compound is for research use only and should not be used in humans.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All work should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional laboratory guidance and the user's own experimental validation. Always refer to the manufacturer's product information sheet for the most up-to-date information.

References

Application Notes and Protocols for M4K2234 on pSMAD1/5/8 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: M4K2234 Western Blot Protocol for pSMAD1/5/8

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1] A key step in the canonical BMP pathway is the phosphorylation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD9).[1] Upon ligand binding to BMP type I and type II receptors, the type I receptors (such as ALK1 and ALK2) phosphorylate SMAD1/5/8 at serine residues in their C-terminal domain.[1][2] This phosphorylation event enables the pSMAD1/5/8 to form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2]

This compound is a highly selective small molecule inhibitor of the BMP type I receptors ALK1 and ALK2.[3] By inhibiting these kinases, this compound effectively blocks the downstream phosphorylation of SMAD1/5/8, making it a valuable tool for studying the physiological and pathological roles of the BMP signaling pathway. Western blotting is a widely used technique to detect and quantify the levels of phosphorylated SMAD1/5/8, thereby providing a direct measure of the activity of the BMP pathway and the efficacy of inhibitors like this compound.

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand Receptor_Complex BMP Receptor (Type I/II) BMP->Receptor_Complex Binding SMAD158 SMAD1/5/8 Receptor_Complex->SMAD158 Phosphorylation This compound This compound This compound->Receptor_Complex Inhibition pSMAD158 pSMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nuclear_Complex pSMAD1/5/8-SMAD4 Complex->Nuclear_Complex Translocation DNA Target Genes Nuclear_Complex->DNA Transcription Gene Transcription DNA->Transcription

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Experimental Data

The following table represents hypothetical data from a Western blot experiment designed to assess the inhibitory effect of this compound on BMP4-induced SMAD1/5/8 phosphorylation in a relevant cell line (e.g., HeLa or C2C12 cells).

Treatment GroupBMP4 (50 ng/mL)This compound (1 µM)pSMAD1/5/8 (Relative Density)Total SMAD1 (Relative Density)
Vehicle Control--1.001.00
BMP4+-5.231.05
This compound-+0.951.02
BMP4 + this compound++1.351.03

Western Blot Protocol for pSMAD1/5/8

This protocol provides a detailed methodology for detecting changes in SMAD1/5/8 phosphorylation in response to BMP stimulation and inhibition by this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, NIH/3T3, or other appropriate cell lines) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour.

  • Stimulate the cells with a BMP ligand, such as BMP4 (e.g., 50 ng/mL), for 30-60 minutes.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4][5]

4. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-phospho-SMAD1/5 (Ser463/465)) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1] A typical dilution is 1:1000.

  • Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[4]

  • Wash the membrane three to five times for 5-10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSMAD1/5/8 signal to the total SMAD1 or housekeeping protein signal.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment (Serum Starvation, this compound, BMP4) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (anti-pSMAD1/5/8) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis & Normalization H->I

Caption: Workflow for Western blot analysis of pSMAD1/5/8.

References

Application Notes and Protocols for In Vivo Administration of M4K2234 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4K2234 is a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, playing a crucial role in the Bone Morphogenetic Protein (BMP) signaling pathway.[1] By specifically inhibiting the phosphorylation of SMAD1/5/8, this compound effectively blocks BMP signaling.[1] This targeted mechanism of action makes this compound a valuable chemical probe for investigating ALK1/2-mediated biological processes and a potential therapeutic agent for diseases such as Diffuse Midline Glioma (DMG) and Fibrodysplasia Ossificans Progressiva (FOP).[1] Preclinical studies in murine models have demonstrated that this compound possesses favorable in vivo characteristics, including good oral bioavailability, highlighting its potential for in vivo applications.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, aimed at assisting researchers in designing and executing robust preclinical studies.

Data Presentation

Pharmacokinetic Profile

While comprehensive dose-response pharmacokinetic data for this compound in mice is not extensively published, a study has reported very good oral bioavailability at a dose of 10 mg/kg. Key pharmacokinetic parameters from various studies on small molecule inhibitors in mice are summarized below to provide a general reference.

ParameterValue (for a 10 mg/kg oral dose, unless otherwise specified)SpeciesReference
Bioavailability (F%) Very goodMouse[2]
Cmax Data not publicly availableMouse
Tmax Data not publicly availableMouse
Half-life (t1/2) Data not publicly availableMouse
Clearance (CL) Data not publicly availableMouse
Volume of Distribution (Vd) Data not publicly availableMouse

Note: Researchers should perform pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.

Toxicology Profile

Detailed toxicology studies, including the determination of an LD50 and sub-chronic toxicity, have not been made publicly available for this compound. However, it has been reported to be well-tolerated in mice. General acute and sub-chronic toxicity study designs in mice are outlined in the experimental protocols section.

Study TypeKey FindingsSpeciesReference
Acute Toxicity (LD50) Data not publicly available. General guidelines suggest a limit test up to 2000-5000 mg/kg.[3][4]Mouse
Sub-chronic Toxicity Data not publicly available. Typically involves daily administration for 28 or 90 days.[3]Mouse

Experimental Protocols

Formulation for Oral Administration

A specific and reproducible oral gavage formulation for this compound is not detailed in the available literature. However, based on common practices for similar small molecules, the following vehicle compositions can be considered for initial formulation screening.

Recommended Vehicle Options:

  • 0.5% (w/v) Methylcellulose in sterile water: A commonly used vehicle for oral gavage.

  • Corn Oil: Suitable for lipophilic compounds.

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A more complex vehicle for compounds with poor solubility.

  • Medigel® Sucralose: A palatable gel formulation for voluntary oral administration, which can reduce the stress associated with gavage.

Protocol for Formulation Preparation (Example with 0.5% Methylcellulose):

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.

  • Allow the methylcellulose solution to cool to room temperature.

  • Suspend the this compound powder in the methylcellulose solution.

  • Vortex or sonicate the suspension until a homogenous mixture is achieved.

  • Prepare fresh on the day of dosing.

In Vivo Efficacy Study in a Diffuse Midline Glioma (DMG) Orthotopic Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a DMG mouse model.

Mouse Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used for xenograft studies.

Protocol:

  • Cell Culture: Culture a human DMG cell line (e.g., SF8628, SU-DIPG-IV) under standard conditions.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., pons or thalamus).

    • Slowly inject 1-5 µL of the cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI) if using luciferase-expressing cells, or magnetic resonance imaging (MRI).

    • Monitor the mice for clinical signs of tumor burden, such as weight loss, hydrocephalus, or neurological deficits.

  • Treatment Initiation: Once tumors are established (detectable by imaging), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound orally via gavage at a predetermined dose and schedule (e.g., daily or twice daily). A starting dose of 10 mg/kg can be considered based on bioavailability data.

    • The control group should receive the vehicle alone.

    • A group treated with the negative control compound, M4K2234NC, at the same dose and schedule should be included to confirm target-specific effects.

  • Efficacy Assessment:

    • Monitor tumor growth throughout the treatment period using imaging.

    • Record survival data.

    • At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor morphology and target modulation (e.g., pSMAD1/5/8 levels).

In Vivo Efficacy Study in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model

Objective: To assess the ability of this compound to inhibit heterotopic ossification (HO) in a FOP mouse model.

Mouse Model: A common model is the Acvr1R206H/+ knock-in mouse, which carries the same mutation found in most FOP patients.

Protocol:

  • Induction of HO:

    • HO can be induced by muscle injury, for example, by injecting cardiotoxin (10-50 µL of a 10 µM solution) into the gastrocnemius muscle.

  • Treatment Initiation: Begin treatment with this compound either prophylactically (before or at the time of injury) or therapeutically (after injury).

  • This compound Administration:

    • Administer this compound orally at a defined dose and frequency.

    • Include a vehicle control group and a group treated with the negative control, M4K2234NC.

  • Assessment of HO:

    • Monitor the formation of HO over several weeks using micro-computed tomography (µCT) imaging.

    • At the end of the study, collect the affected tissues for histological analysis (e.g., H&E, Alcian Blue/Sirius Red staining) to visualize cartilage and bone formation.

Acute Oral Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and potential acute toxic effects of this compound.

Protocol:

  • Animal Allocation: Use a small group of mice (e.g., 3-5 per dose group).

  • Dosing: Administer a single oral dose of this compound at escalating dose levels (e.g., 100, 300, 1000, 2000 mg/kg). A vehicle control group should be included.

  • Observation:

    • Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) for the first few hours post-dosing and then daily for 14 days.

    • Record body weights daily.

  • Endpoint: At day 14, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

Visualizations

G cluster_0 BMP Signaling Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ALK1_2 ALK1/ALK2 (Type I Receptor) TypeII_R->ALK1_2 Phosphorylation pSMAD pSMAD1/5/8 ALK1_2->pSMAD Phosphorylation This compound This compound This compound->ALK1_2 Inhibition Complex pSMAD1/5/8-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene

Caption: this compound mechanism of action in the BMP signaling pathway.

G cluster_1 In Vivo Efficacy Study Workflow start Start model Establish Mouse Model (e.g., DMG Xenograft) start->model tumor Confirm Tumor Establishment (e.g., Imaging) model->tumor randomize Randomize Mice into Groups tumor->randomize treat Treatment Phase: - Vehicle - this compound - M4K2234NC randomize->treat monitor Monitor Tumor Growth and Survival treat->monitor endpoint Endpoint Analysis: - Histology - Biomarkers monitor->endpoint At study conclusion end End endpoint->end

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Note: Evaluating Endothelial Cell Migration with M4K2234, a Novel VEGFR2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial cell (EC) migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is critical in various physiological events, including embryonic development and wound healing, as well as in pathological conditions like tumor growth and metastasis.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary regulator of EC proliferation, survival, and migration.[2][4][5] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that orchestrate the complex process of cell migration.[2][4][6]

M4K2234 is a potent and highly selective small-molecule inhibitor targeting the ATP-binding site of the VEGFR-2 tyrosine kinase. By blocking the kinase activity of VEGFR-2, this compound is hypothesized to inhibit VEGF-induced signaling pathways, thereby preventing endothelial cell migration and angiogenesis. This application note provides detailed protocols for assessing the inhibitory effect of this compound on endothelial cell migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Migration Assay.

VEGF/VEGFR2 Signaling Pathway in Endothelial Cell Migration

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[2][4] These phosphorylated sites serve as docking platforms for various signaling proteins, activating multiple downstream pathways crucial for cell migration.[2][6] Key pathways include the PLCγ-PKC, PI3K-Akt, and MAPK pathways, which collectively regulate actin polymerization, focal adhesion turnover, and cell motility.[4][6] this compound, by inhibiting the initial phosphorylation of VEGFR-2, is expected to block all subsequent downstream signaling required for migration.

VEGFR2_Signaling_Pathway cluster_membrane VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->P_VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Src Src P_VEGFR2->Src Akt Akt PI3K->Akt Migration Cell Migration (Actin Reorganization, Focal Adhesion Turnover) Akt->Migration PKC PKC PLCg->PKC PKC->Migration FAK FAK Src->FAK FAK->Migration

Figure 1. this compound inhibits VEGF-A-induced VEGFR-2 signaling pathway.

Protocol 1: Scratch (Wound Healing) Assay

The scratch assay is a straightforward method to study collective cell migration in vitro.[1] It mimics the migration of cells into a wound area and is useful for observing the effects of inhibitors on directional cell movement.[7][8]

Experimental Workflow

Figure 2. Workflow for the Scratch (Wound Healing) Assay.

Detailed Protocol

  • Cell Culture:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10⁴ cells/well).[9]

    • Culture in complete endothelial growth medium (EGM) at 37°C in a 5% CO₂ incubator.

  • Assay Initiation:

    • Once cells reach >90% confluency, replace the medium with a serum-free basal medium and incubate for 4-6 hours to synchronize the cells.[10]

    • Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.[8]

    • Gently wash each well twice with 1 mL of Phosphate-Buffered Saline (PBS) to remove dislodged cells and debris.[8]

    • Capture an initial image (T=0) of the scratch in each well using an inverted microscope with a camera.

  • Treatment:

    • Prepare treatment media in serum-free basal medium containing a stimulant, such as VEGF (20 ng/mL), and various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).

    • Include a negative control (basal medium only) and a positive control (basal medium + VEGF).

    • Add the respective treatment media to each well.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C and 5% CO₂.

    • Acquire images of the same field of view for each well at regular intervals (e.g., 8, 16, and 24 hours).

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point.[10]

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Data Presentation

Quantitative data should be summarized to show the dose-dependent effect of this compound.

Table 1: Effect of this compound on HUVEC Migration in Scratch Assay (% Wound Closure at 16h)

Treatment Group This compound Conc. (nM) Mean Wound Closure (%) Std. Deviation
Negative Control 0 (No VEGF) 8.5 ± 2.1
Positive Control 0 (+ 20 ng/mL VEGF) 75.4 ± 5.6
This compound 1 62.1 ± 4.9
This compound 10 41.8 ± 3.7
This compound 100 15.2 ± 2.5

| this compound | 1000 | 9.1 | ± 2.3 |

Protocol 2: Transwell (Boyden Chamber) Migration Assay

The Transwell assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.[1][11][12] It is a highly quantitative method for assessing cell migration.[12][13]

Experimental Workflow

Figure 3. Workflow for the Transwell Migration Assay.

Detailed Protocol

  • Preparation:

    • Rehydrate 24-well Transwell inserts (8.0 µm pore size) according to the manufacturer's instructions.

    • Add 600 µL of chemoattractant medium (basal medium + 20 ng/mL VEGF) to the lower wells of the 24-well plate. For the negative control, use basal medium only.

  • Cell Seeding:

    • Culture HUVECs to ~80% confluency, then trypsinize and resuspend them in serum-free basal medium at a concentration of 1 x 10⁵ cells/mL.[14]

    • Aliquot the cell suspension and add this compound to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).

    • Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) to the upper chamber of each Transwell insert.[14]

  • Incubation and Processing:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal time may vary depending on the cell type and chemoattractant concentration.

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[14]

  • Staining and Quantification:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 20 minutes.[11]

    • Allow the membrane to air dry completely.

    • Stain the cells by immersing the insert in a 0.5% Crystal Violet solution for 20 minutes.[11]

    • Gently wash the inserts with distilled water to remove excess stain.

    • Once dry, use a microscope to count the number of stained, migrated cells in 3-5 random high-power fields for each membrane. Calculate the average cell count per field.

Data Presentation

Data should be presented as the average number of migrated cells per field, demonstrating the inhibitory effect of this compound.

Table 2: Effect of this compound on HUVEC Transwell Migration

Treatment Group This compound Conc. (nM) Mean Migrated Cells / Field Std. Deviation
Negative Control 0 (No VEGF) 12 ± 4
Positive Control 0 (+ 20 ng/mL VEGF) 148 ± 15
This compound 1 115 ± 12
This compound 10 72 ± 9
This compound 100 25 ± 6

| this compound | 1000 | 14 | ± 5 |

The Scratch Assay and Transwell Migration Assay are robust and complementary methods for evaluating the effect of compounds on endothelial cell migration. The protocols described here can be used to effectively characterize the anti-migratory and anti-angiogenic potential of this compound. The expected results, based on its mechanism as a VEGFR-2 inhibitor, are a dose-dependent reduction in VEGF-stimulated endothelial cell migration in both assays. These in vitro models are essential tools for the preclinical assessment of novel angiogenesis inhibitors in drug development.

References

Application Notes and Protocols for Tube Formation Assay Using M4K2234

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the anti-angiogenic potential of M4K2234, a potent inhibitor of ALK1 and ALK2 protein kinases.[1][2] This assay is a cornerstone for in vitro assessment of angiogenesis, the process of forming new blood vessels from pre-existing ones, which is critical in tumor growth and metastasis.[3][4]

Introduction to this compound and Angiogenesis

This compound is a chemical probe that selectively inhibits Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors for the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] These kinases are crucial components of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a significant role in angiogenesis.[1][5] By inhibiting ALK1/2, this compound disrupts downstream signaling through SMAD1/5/8 phosphorylation, which can impede endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1] The tube formation assay provides a robust in vitro model to quantify these anti-angiogenic effects.[6][7][8]

Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[3][9] Growth factors such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) activate signaling cascades, including the PI3K/Akt and Erk1/2 pathways, to promote the formation of new blood vessels.[9][10][11] Inhibiting key nodes in these pathways is a primary strategy for developing anti-cancer therapies.[12][13]

Experimental Protocol: Tube Formation Assay with this compound

This protocol details the steps to assess the effect of this compound on the tube-forming capacity of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) (Passages 2-6 are recommended)[6]

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (dissolved in DMSO to create a stock solution)

  • Vehicle control (DMSO)

  • Positive control (e.g., Sunitinib, a known angiogenesis inhibitor)

  • Calcein AM (for fluorescent visualization)[6][14]

  • 96-well cell culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the reduced growth factor basement membrane matrix on ice overnight at 4°C.[7]

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.[7][15] Ensure the entire bottom of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[7][15]

  • Cell Culture and Seeding:

    • Culture HUVECs in EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

    • When cells reach 80-90% confluency, wash with DPBS and detach using Trypsin-EDTA.[14][16]

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in a serum-starved medium (e.g., EGM-2 with 0.5-2% FBS) and perform a cell count.

    • Prepare a cell suspension of 1 x 10⁵ cells/mL.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the serum-starved medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive control.

    • In separate tubes, mix the cell suspension with the different concentrations of this compound, the vehicle control, and the positive control.

  • Plating and Incubation:

    • Carefully add 100 µL of the cell/treatment mixture to each well of the solidified matrix plate, resulting in 1 x 10⁴ cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically, but tube formation is often visible within 4-6 hours.

  • Visualization and Imaging:

    • (Optional, for fluorescent imaging) 30 minutes before the end of the incubation, add Calcein AM to each well to a final concentration of 2 µg/mL and incubate in the dark.[6][14]

    • Visualize the tube-like structures using an inverted phase-contrast or fluorescence microscope.

    • Capture images from several representative fields for each well.

  • Quantification and Data Analysis:

    • Quantify the extent of tube formation using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Key parameters to measure include:

      • Total tube length

      • Number of nodes (branch points)

      • Number of meshes (enclosed areas)

    • Normalize the data to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Data Presentation

The quantitative data from the tube formation assay can be summarized in a table for clear comparison.

Treatment GroupConcentrationTotal Tube Length (µm)Number of NodesNumber of Meshes
Vehicle Control0.1% DMSO12540 ± 850110 ± 1285 ± 9
This compound1 nM11890 ± 790102 ± 1178 ± 8
This compound10 nM9530 ± 64075 ± 858 ± 6
This compound100 nM4890 ± 330 32 ± 521 ± 3**
This compound1 µM1250 ± 90 8 ± 23 ± 1
Positive Control10 µM Sunitinib1560 ± 11010 ± 3 4 ± 2
p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle Control. Data are presented as mean ± SD.

Mandatory Visualizations

Diagram of the Tube Formation Assay Workflow

Tube_Formation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Coat 96-well plate with Matrigel seed_cells Seed HUVECs onto Matrigel with this compound prep_matrigel->seed_cells prep_cells Culture and harvest HUVECs prep_cells->seed_cells incubate Incubate for 4-18 hours at 37°C seed_cells->incubate image_tubes Image tube formation incubate->image_tubes quantify Quantify tube length, nodes, and meshes image_tubes->quantify

Caption: Experimental workflow for the tube formation assay with this compound.

Diagram of the ALK1/2 Signaling Pathway in Angiogenesis

ALK1_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds ALK1_2 ALK1 / ALK2 (Type I Receptor) TypeII_R->ALK1_2 phosphorylates SMAD1_5_8 p-SMAD1/5/8 ALK1_2->SMAD1_5_8 phosphorylates This compound This compound This compound->ALK1_2 inhibits Complex SMAD Complex SMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Gene Transcription (e.g., Id1) Nucleus->Gene_Transcription regulates Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis promotes

Caption: Inhibition of the ALK1/2 signaling pathway by this compound.

References

M4K2234 in osteogenic and chondrogenic differentiation assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols: M4K2234 in Osteogenic and Chondrogenic Differentiation Assays

For Research Use Only.

Introduction

This compound is a potent and selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] These kinases are type I receptors for Bone Morphogenetic Proteins (BMPs) and play a crucial role in the signaling cascade that leads to the phosphorylation of SMAD1/5/8.[1][3] The BMP/SMAD signaling pathway is fundamental in regulating the differentiation of mesenchymal stem cells (MSCs) into osteoblasts and chondrocytes. This document provides detailed protocols for utilizing this compound to study its effects on osteogenic and chondrogenic differentiation of MSCs.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. These tables are templates for researchers to populate with their experimental results.

Table 1: Osteogenic Differentiation Markers

Treatment GroupThis compound Conc. (nM)Alkaline Phosphatase Activity (Fold Change vs. Control)Alizarin Red S Quantification (OD 562 nm)RUNX2 Gene Expression (Fold Change)SPP1 (Osteopontin) Gene Expression (Fold Change)
Undifferentiated Control01.00.05 ± 0.011.01.0
Osteogenic Medium (OM)08.5 ± 1.21.8 ± 0.36.2 ± 0.89.3 ± 1.5
OM + this compound10
OM + this compound50
OM + this compound100

Table 2: Chondrogenic Differentiation Markers

Treatment GroupThis compound Conc. (nM)Glycosaminoglycan (GAG) Content (µ g/pellet )Alcian Blue Staining Intensity (Arbitrary Units)SOX9 Gene Expression (Fold Change)ACAN (Aggrecan) Gene Expression (Fold Change)
Undifferentiated Control02.1 ± 0.50.1 ± 0.021.01.0
Chondrogenic Medium (CM)025.8 ± 3.12.5 ± 0.412.4 ± 2.118.7 ± 3.5
CM + this compound10
CM + this compound50
CM + this compound100

Experimental Protocols

Mesenchymal Stem Cell (MSC) Culture
  • Culture human or mouse MSCs in MSC Growth Medium.

  • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Passage cells when they reach 80-90% confluency. For differentiation assays, use MSCs between passages 3 and 6.

Osteogenic Differentiation Protocol[4]
  • Seed MSCs in a 24-well plate at a density of 5 x 10^4 cells/well in MSC Growth Medium.

  • Allow cells to adhere and reach 100% confluency (approximately 2-3 days).

  • To induce osteogenesis, replace the growth medium with Osteogenic Differentiation Medium.

  • For experimental groups, supplement the Osteogenic Differentiation Medium with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Culture the cells for 14-21 days, replacing the medium every 2-3 days.

  • Proceed with osteogenic differentiation analysis.

Chondrogenic Differentiation Protocol (Pellet Culture)[5][6]
  • Resuspend 2.5 x 10^5 MSCs in 0.5 mL of Chondrogenic Differentiation Medium in a 15 mL conical tube.

  • For experimental groups, supplement the Chondrogenic Differentiation Medium with the desired concentrations of this compound. Include a vehicle control.

  • Centrifuge the cells at 400 x g for 5 minutes to form a pellet. Do not aspirate the medium.[4]

  • Loosen the cap of the tube to allow for gas exchange and incubate at 37°C with 5% CO2.

  • Culture the pellets for 21 days, carefully replacing the medium every 2-3 days without disturbing the pellet.

  • Proceed with chondrogenic differentiation analysis.

Alkaline Phosphatase (ALP) Activity Assay[8][9][10]
  • After the differentiation period, wash the cells twice with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Use a commercial colorimetric ALP assay kit that utilizes p-nitrophenyl phosphate (pNPP) as a substrate.[5]

  • Measure the absorbance at 405 nm.[5][6]

  • Normalize the ALP activity to the total protein concentration of each sample.

Alizarin Red S Staining for Mineralization[12][13][14]
  • Wash the differentiated cells twice with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[7][8]

  • Wash the fixed cells three times with deionized water.

  • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[7]

  • Gently wash the cells four to five times with deionized water to remove excess stain.[7]

  • Visualize the orange-red calcium deposits under a microscope.

  • For quantification, elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.[8]

Alcian Blue Staining for Glycosaminoglycans (GAGs)[15][16][17]
  • Fix the chondrogenic pellets in 4% paraformaldehyde, embed in paraffin, and section.

  • Deparaffinize and rehydrate the sections.

  • Stain with 1% Alcian Blue solution in 3% acetic acid (pH 2.5) for 30 minutes.[9]

  • Rinse with running tap water for 2 minutes.[9]

  • Counterstain with Nuclear Fast Red for 5 minutes.[10]

  • Dehydrate the sections and mount.

  • Visualize the blue-stained GAGs under a microscope.

Quantitative Real-Time PCR (qRT-PCR)[18][19][20][21][22][23][24][25]
  • Isolate total RNA from cell lysates or pellets using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers for osteogenic markers (RUNX2, SPP1) or chondrogenic markers (SOX9, ACAN).[11][12][13]

  • Use a stable housekeeping gene (e.g., GAPDH, B2M) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway and Workflow Diagrams

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds ALK1_2 ALK1/2 (Type I Receptor) TypeII_R->ALK1_2 Phosphorylates SMAD158 p-SMAD1/5/8 ALK1_2->SMAD158 Phosphorylates This compound This compound This compound->ALK1_2 Inhibits Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: this compound inhibits the BMP signaling pathway.

Experimental_Workflow Start Start: MSC Culture Differentiation Induce Differentiation (Osteogenic or Chondrogenic) Start->Differentiation Treatment Treat with this compound (Dose-Response) Differentiation->Treatment Incubation Incubate for 14-21 Days Treatment->Incubation Analysis Analysis of Differentiation Incubation->Analysis Osteo_Analysis Osteogenic Assays: - ALP Activity - Alizarin Red Staining - qRT-PCR (RUNX2, SPP1) Analysis->Osteo_Analysis Osteogenesis Chondro_Analysis Chondrogenic Assays: - Alcian Blue Staining - GAG Quantification - qRT-PCR (SOX9, ACAN) Analysis->Chondro_Analysis Chondrogenesis Data Data Interpretation Osteo_Analysis->Data Chondro_Analysis->Data

Caption: Workflow for assessing this compound's effects.

References

Application Notes and Protocols: Quantifying M4K2234 Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4K2234 is a potent and highly selective chemical probe that acts as an inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2][3] These serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[4][5] The BMP pathway plays a crucial role in a variety of cellular processes, including embryogenesis, development, and tissue homeostasis.[2][3] Dysregulation of this pathway is implicated in several diseases. This compound exerts its inhibitory effect by blocking the phosphorylation of downstream signaling molecules SMAD1, SMAD5, and SMAD8, which are central to the canonical BMP signaling cascade.[1][4]

This document provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the inhibitory activity of this compound on the BMP/SMAD signaling pathway. This cell-based assay offers a robust and sensitive method for characterizing the potency and selectivity of this compound and similar compounds.

Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor (e.g., ALK1, ALK2) by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it binds to specific DNA sequences known as BMP Response Elements (BREs) in the promoter regions of target genes, thereby regulating their transcription. This compound specifically inhibits the kinase activity of ALK1 and ALK2, thus preventing the phosphorylation of SMAD1/5/8 and subsequent downstream signaling.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK1/2 (Type I Receptor) ALK1/2 (Type I Receptor) BMP Ligand->ALK1/2 (Type I Receptor) Type II Receptor->ALK1/2 (Type I Receptor) Forms Complex p-ALK1/2 Activated ALK1/2 ALK1/2 (Type I Receptor)->p-ALK1/2 Phosphorylation SMAD1/5/8 SMAD1/5/8 p-ALK1/2->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex SMAD Complex_nuc p-SMAD1/5/8 SMAD4 SMAD Complex->SMAD Complex_nuc Nuclear Translocation BRE BMP Response Element (BRE) SMAD Complex_nuc->BRE Binds to Transcription Transcription SMAD Complex_nuc->Transcription Regulates Target Gene Target Gene This compound This compound This compound->p-ALK1/2 Inhibits

BMP/SMAD Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
ALK17[1][3]
ALK214[1][3]
ALK688[2][6]
TNIK41[5][6]
ALK3168[2][5]
ALK41660[2][5]
ALK51950[2][5]

Table 2: Cellular Activity of this compound

Assay TypeCell LineStimulantIC₅₀ (nM)
BMP-Responsive Luciferase Reporter AssayHEK293BMP716[1][6]
NanoBRET Target Engagement (ALK1)--83[3][4]
NanoBRET Target Engagement (ALK2)--13[3][4]

Experimental Protocols

Principle of the Assay

This protocol utilizes a dual-luciferase reporter system to measure the activity of the BMP/SMAD signaling pathway. A firefly luciferase gene is placed under the control of a promoter containing multiple copies of the BMP Response Element (BRE). When the BMP pathway is activated, the SMAD complex binds to the BRE and drives the expression of firefly luciferase. The inhibitory effect of this compound is quantified by the reduction in luciferase activity. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in cell number and transfection efficiency.

Experimental Workflow

Luciferase_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Inhibitor and Stimulant Treatment cluster_lysis Cell Lysis and Luciferase Assay cluster_analysis Data Analysis A Seed HEK293 cells in a 96-well plate B Co-transfect with BRE-Firefly Luciferase and constitutive Renilla Luciferase plasmids A->B C Pre-incubate cells with serial dilutions of this compound B->C D Stimulate cells with BMP7 C->D E Lyse cells to release luciferase enzymes D->E F Measure Firefly luciferase activity E->F G Quench Firefly luciferase and measure Renilla luciferase activity F->G H Normalize Firefly to Renilla luciferase readings G->H I Plot normalized luciferase activity vs. This compound concentration H->I J Calculate IC50 value I->J

Workflow for the this compound Luciferase Reporter Assay.
Materials and Reagents

  • Cell Line: HEK293 or a HEK293 stable cell line expressing a BMP-responsive luciferase reporter.

  • Plasmids:

    • BRE-Firefly Luciferase reporter plasmid (containing SMAD1/5/8 binding sites).

    • Renilla Luciferase control plasmid (e.g., pRL-TK).

  • Reagents:

    • This compound

    • Recombinant Human BMP7

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Dual-Luciferase Reporter Assay System

    • Phosphate-Buffered Saline (PBS)

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

Detailed Protocol

Day 1: Cell Seeding

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate overnight.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of the BRE-Firefly Luciferase reporter plasmid and 10 ng of the Renilla Luciferase control plasmid.

  • Add the transfection mix to the cells.

  • Incubate for 24 hours.

Day 3: this compound Treatment and BMP7 Stimulation

  • Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is from 1 µM down to 0.01 nM.

  • Carefully remove the medium from the wells and replace it with 90 µL of serum-free DMEM containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Prepare a solution of BMP7 in serum-free DMEM. The final concentration of BMP7 should be at its EC₅₀ or a concentration that gives a robust signal (e.g., 20 ng/mL).

  • Add 10 µL of the BMP7 solution to each well (except for the unstimulated control wells).

  • Incubate for 16-24 hours at 37°C.

Day 4: Luciferase Assay

  • Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

  • Carefully remove the medium from the wells and wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Add 100 µL of the Luciferase Assay Reagent II (LAR II) to each well.

  • Measure the firefly luciferase activity using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Measure the Renilla luciferase activity using a luminometer.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized luciferase activity.

  • Fold Induction: Calculate the fold induction by dividing the normalized luciferase activity of each sample by the average normalized activity of the unstimulated control.

  • IC₅₀ Determination: Plot the normalized luciferase activity (or fold induction) against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ value.

Logical Relationship Diagram

Logical_Relationship cluster_input Input Variables cluster_system Biological System cluster_output Output Measurement cluster_analysis Analysis M4K2234_Conc This compound Concentration HEK293_Cells HEK293 Cells BRE-Luciferase Reporter M4K2234_Conc->HEK293_Cells Inhibits BMP7_Stimulation BMP7 Stimulation BMP7_Stimulation->HEK293_Cells Activates Luciferase_Activity Luciferase Activity HEK293_Cells->Luciferase_Activity Determines Normalized_Activity Normalized Activity Luciferase_Activity->Normalized_Activity Leads to IC50_Value IC50 Value Normalized_Activity->IC50_Value Calculation of

Logical relationship of the experimental design.

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal Low transfection efficiencyOptimize transfection reagent and plasmid DNA concentrations.
Insufficient stimulationIncrease BMP7 concentration or incubation time.
Cell deathCheck for cytotoxicity of this compound at high concentrations.
High Variability between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension and accurate pipetting.
Pipetting errorsUse calibrated pipettes and be consistent with technique.
Edge effects in the 96-well plateAvoid using the outer wells of the plate.
Inconsistent IC₅₀ Values Instability of this compoundPrepare fresh dilutions of the compound for each experiment.
Passage number of cellsUse cells within a consistent and low passage number range.

References

Application Notes and Protocols for M4K2234 and its Negative Control M4K2234NC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4K2234 is a potent and selective chemical probe that acts as an inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] These serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3] this compound exerts its inhibitory effect by blocking the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[2] To ensure rigorous experimental design and validate that the observed effects are due to the specific inhibition of ALK1/2, it is essential to use a structurally similar but biologically inactive negative control. M4K2234NC is the designated negative control for this compound and is largely inactive against ALK1 and ALK2.[1][4]

This document provides detailed application notes and protocols for the use of this compound and its negative control, M4K2234NC, in cell-based assays.

Data Presentation

In Vitro Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound and M4K2234NC against a panel of ALK kinases and the off-target kinase TNIK. Data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.

KinaseThis compound IC50 (nM)M4K2234NC IC50 (nM)
ALK17>10,000
ALK2145,690
ALK3168Not Reported
ALK41,660>10,000
ALK51,950>10,000
ALK688Not Reported
TNIK41Not Reported

Data sourced from references[1][3][4][5].

Cellular Activity Profile

The cellular potency of this compound and the inactivity of M4K2234NC were assessed using a BMP-responsive dual-luciferase reporter assay in HEK293T cells. The IC50 values represent the concentration required to inhibit 50% of the reporter gene activity stimulated by different ligands.

Ligand/ReporterThis compound IC50 (nM)M4K2234NC IC50 (nM)
BMP7 (BMP-responsive element)16>10,000
Activin A (CAGA-responsive element)~800 (50-fold weaker)>10,000
TGF-β1 (CAGA-responsive element)~2400 (150-fold weaker)>10,000

Data sourced from reference[1].

Signaling Pathway and Experimental Workflow Diagrams

BMP/ALK1/2 Signaling Pathway

BMP_Signaling cluster_membrane Cell Membrane Type II Receptor Type II Receptor ALK1/2 ALK1/2 Type II Receptor->ALK1/2 Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK1/2->SMAD1/5/8 Phosphorylates BMP Ligand BMP Ligand BMP Ligand->Type II Receptor Binds This compound This compound This compound->ALK1/2 Inhibits pSMAD1/5/8 pSMAD1/5/8 SMAD4 SMAD4 pSMAD1/5/8->SMAD4 Complexes with Gene Transcription Gene Transcription SMAD4->Gene Transcription Regulates SMAD1/5/8->pSMAD1/5/8 Western_Blot_Workflow cluster_treatment Treatment Conditions Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment 1 Lysis Lysis Treatment->Lysis 2 Quantification Quantification Lysis->Quantification 3 SDS-PAGE SDS-PAGE Quantification->SDS-PAGE 4 Transfer Transfer SDS-PAGE->Transfer 5 Blocking Blocking Transfer->Blocking 6 Primary Ab Primary Ab Blocking->Primary Ab 7 Secondary Ab Secondary Ab Primary Ab->Secondary Ab 8 Detection Detection Secondary Ab->Detection 9 Vehicle Vehicle This compound This compound M4K2234NC M4K2234NC NanoBRET_Workflow Transfection Transfect cells with NanoLuc-ALK1/2 fusion vector Seeding Seed cells into assay plate Transfection->Seeding Compound Addition Add this compound or M4K2234NC Seeding->Compound Addition Tracer Addition Add NanoBRET Tracer Compound Addition->Tracer Addition Incubation Incubate at 37°C Tracer Addition->Incubation Detection Add Substrate and measure BRET signal Incubation->Detection

References

M4K2234: A Potent and Selective ALK1/ALK2 Inhibitor for High-Throughput Screening Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

M4K2234 is a highly potent and selective chemical probe for the Activin Receptor-Like Kinase 1 (ALK1) and ALK2, also known as ACVRL1 and ACVR1, respectively.[1][2][3] These receptor serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of numerous cellular processes including differentiation, proliferation, and apoptosis.[3][4] Dysregulation of the BMP pathway is implicated in a variety of diseases, making ALK1 and ALK2 attractive therapeutic targets. This compound serves as a valuable tool for investigating the biological roles of ALK1 and ALK2 and for the discovery of novel therapeutic agents targeting this pathway. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets the kinase domains of ALK1 and ALK2.[3] By binding to these receptors, this compound prevents their phosphorylation and activation by type II receptors. This blockade inhibits the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), which are the receptor-regulated SMADs (R-SMADs) for the BMP signaling pathway.[1][3] The inhibition of SMAD1/5/8 phosphorylation prevents their complex formation with SMAD4 and subsequent translocation to the nucleus, ultimately leading to a suppression of BMP target gene transcription.[1]

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
ALK1 (ACVRL1) 7 [1][3]
ALK2 (ACVR1) 14 [1][3]
ALK3 (BMPR1A)168[3]
ALK4 (ACVR1B)1660[3]
ALK5 (TGFBR1)1950[3]
ALK6 (BMPR1B)88[3]
TNIK41[3]

Table 1: In vitro half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases. Data indicates high potency and selectivity for ALK1 and ALK2.

Cellular Activity of this compound
Assay TypeCell LineIC50 (nM)
NanoBRET Target Engagement (ALK1) HEK29383 [3]
NanoBRET Target Engagement (ALK2) HEK29313 [3]
BMP7-stimulated Reporter Gene Activity HEK29316 [1]

Table 2: Cellular potency of this compound in various assays, demonstrating target engagement and functional inhibition of the BMP signaling pathway in a cellular context.

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK1/ALK2 ALK1/ALK2 Type II Receptor->ALK1/ALK2 Recruitment & Phosphorylation SMAD1/5/8 SMAD1/5/8 ALK1/ALK2->SMAD1/5/8 Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocation This compound This compound This compound->ALK1/ALK2 Inhibition

Figure 1: this compound inhibits the BMP signaling pathway.

cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound Library Compound Library Plate Compounds Plate Compounds Compound Library->Plate Compounds Compound Treatment Compound Treatment Plate Compounds->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Confirmation & Follow-up Confirmation & Follow-up Hit Identification->Confirmation & Follow-up

Figure 2: High-throughput screening workflow.

Experimental Protocols

The following protocols are designed for a high-throughput format (96- or 384-well plates) and can be adapted for automated liquid handling systems.

Protocol 1: NanoBRET™ Target Engagement Assay for ALK1/ALK2

This assay quantitatively measures the binding of this compound to ALK1 or ALK2 in live cells.

Materials:

  • HEK293 cells

  • ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector

  • NanoBRET™ tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well or 384-well white assay plates

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector according to the manufacturer's protocol.

    • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM™.

    • Seed cells into 96-well or 384-well white assay plates at an optimized density.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.

    • Further dilute the compound series in Opti-MEM™.

  • Assay Execution:

    • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Incubate the plates for 2 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

    • Add the substrate solution to all wells.

  • Data Acquisition:

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput SMAD1/5/8 Phosphorylation Assay

This assay measures the inhibition of BMP-induced SMAD1/5/8 phosphorylation by this compound.

Materials:

  • A suitable cell line expressing ALK1/ALK2 (e.g., C2C12, HEK293T)

  • Recombinant human BMP ligand (e.g., BMP2, BMP7)

  • This compound stock solution (10 mM in DMSO)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total-SMAD1

  • Fluorescently labeled secondary antibodies

  • 96-well or 384-well black, clear-bottom assay plates

  • High-content imaging system or plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well or 384-well black, clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the cells with the diluted this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Stimulation:

    • Stimulate the cells with a pre-determined EC80 concentration of the BMP ligand for 30-60 minutes at 37°C.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against phospho-SMAD1/5/8.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain (e.g., DAPI).

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear intensity of the phospho-SMAD1/5/8 signal.

    • Normalize the phospho-SMAD1/5/8 signal to the total cell number (from the nuclear stain).

    • Plot the normalized signal against the this compound concentration to determine the IC50 value.

Conclusion

This compound is a powerful and selective tool for the investigation of ALK1 and ALK2 biology. Its high potency and well-defined mechanism of action make it an ideal chemical probe for high-throughput screening campaigns aimed at identifying novel modulators of the BMP signaling pathway. The protocols provided herein offer robust and reproducible methods for utilizing this compound in both target engagement and cell-based functional screens.

References

M4K2234: A Potent and Selective Inhibitor for Investigating ALK2 Gain-of-Function Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various physiological processes, including bone formation and embryonic development.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.[3] These mutations lead to constitutive activation of the ALK2 kinase, resulting in aberrant downstream signaling. M4K2234 is a highly selective and potent chemical probe for ALK1 and ALK2, making it an invaluable tool for studying the pathological mechanisms driven by ALK2 gain-of-function mutations and for the development of potential therapeutic interventions.[4][5] This document provides detailed application notes and protocols for utilizing this compound in research settings.

This compound: Mechanism of Action and Selectivity

This compound is an orally active inhibitor that specifically targets the kinase activity of ALK1 and ALK2.[4] It effectively blocks the BMP signaling pathway by inhibiting the phosphorylation of downstream mediators SMAD1/5/8.[4][5] A key feature of this compound is its high selectivity for ALK1 and ALK2 over other ALK family members and a broad panel of kinases, minimizing off-target effects and ensuring more precise experimental outcomes.[6][7]

ALK2 Signaling Pathway

Gain-of-function mutations in ALK2 lead to ligand-independent or hyper-responsive signaling. This results in the phosphorylation of SMAD1/5/8, which then complexes with SMAD4 and translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Type II Receptor Type II Receptor ALK2 ALK2 Type II Receptor->ALK2 Activates SMAD1/5/8 SMAD1/5/8 ALK2->SMAD1/5/8 Phosphorylates BMP Ligand BMP Ligand BMP Ligand->Type II Receptor Binds This compound This compound This compound->ALK2 Inhibits p-SMAD1/5/8 p-SMAD1/5/8 Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->Complex SMAD4 SMAD4 SMAD4->Complex SMAD1/5/8->p-SMAD1/5/8 Gene Transcription Gene Transcription Complex->Gene Transcription Regulates

Caption: ALK2 Signaling Pathway and this compound Inhibition.

Quantitative Data

This compound demonstrates potent inhibition of wild-type and various gain-of-function mutant forms of ALK2.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
ALK1 (ACVRL1)7Enzyme Kinetic Assay[4]
ALK2 (ACVR1)14Enzyme Kinetic Assay[4]
ALK2G328V3Not Specified[8]
ALK2R206H6Not Specified[8]
ALK2R258G6Not Specified[8]
ALK3 (BMPR1A)168Enzyme Kinetic Assay[6][9]
ALK4 (ACVR1B)1660Enzyme Kinetic Assay[6][9]
ALK5 (TGFBR1)1950Enzyme Kinetic Assay[6][9]
ALK6 (BMPR1B)88Enzyme Kinetic Assay[6][9]
TNIK41Enzyme Kinetic Assay[8]
Table 2: Cellular Activity of this compound
Cell Line/AssayIC50/GI50 (µM)Target/MutationReference
HEK293 (BMP7-stimulated reporter)0.016ALK2[4]
SU-DIPG-XXI0.04ALK2G328W[8]
HSJD-DIPG-0074.3ALK2R206H[8]
NanoBRET (ALK1)0.083ALK1[9]
NanoBRET (ALK2)0.013ALK2[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Experimental Workflow

The general workflow for evaluating this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Confirm Cellular Potency Western Blotting Western Blotting Cell-Based Assays->Western Blotting Assess Target Engagement Cell Viability Assay Cell Viability Assay Cell-Based Assays->Cell Viability Assay Evaluate Cytotoxicity Data Analysis Data Analysis Western Blotting->Data Analysis Cell Viability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General Experimental Workflow for this compound Evaluation.
Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is designed to determine the IC50 value of this compound against wild-type and mutant ALK2.

Materials:

  • Recombinant human ALK2 (wild-type and mutant forms)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a DMSO-only control.

  • Add 20 µL of a solution containing recombinant ALK2 and MBP to each well.

  • Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ALK2.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blotting for Phospho-SMAD1/5/8

This protocol assesses the ability of this compound to inhibit ALK2-mediated SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • Cells expressing wild-type or gain-of-function mutant ALK2 (e.g., HEK293T, C2C12)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • BMP ligand (e.g., BMP7) for stimulating wild-type ALK2, if necessary

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a DMSO-only control.

  • For wild-type ALK2, stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes. Cells with gain-of-function mutations may not require stimulation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and GAPDH to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of SMAD1/5/8 phosphorylation by this compound.

Protocol 3: Cell Viability Assay

This protocol evaluates the cytotoxic effects of this compound on cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations. Include a DMSO-only control and a positive control for cell death (e.g., staurosporine).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the GI50 or CC50 value by plotting cell viability against the logarithm of the this compound concentration. Cytotoxicity was observed in U2OS cells above 50 µM concentration after 24 hours of incubation.[5]

Conclusion

This compound is a robust and selective tool for the investigation of ALK2 signaling in both normal and pathological contexts, particularly those involving gain-of-function mutations. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to dissect the molecular mechanisms of ALK2-driven diseases and to screen for potential therapeutic agents. As with any chemical probe, it is recommended to use the lowest effective concentration and to consider potential off-target effects, especially at higher concentrations.[6]

References

Troubleshooting & Optimization

M4K2234 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of M4K2234, with a specific focus on addressing and resolving common solubility challenges encountered in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and highly selective, orally active inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] It serves as a chemical probe for investigating ALK1/2-mediated biological processes.[1] this compound functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1][3][4] Due to its role in this pathway, it is utilized in research related to conditions such as diffuse midline glioma (DMG) and fibrodysplasia ossificans progressiva (FOP).[1][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2][4][5] A 10 mM stock solution in DMSO is commonly prepared.[1][4][5]

Q3: My this compound solution precipitated after dilution in an aqueous buffer (e.g., PBS, cell culture media). Is this normal?

Yes, this is a common observation. This compound is a lipophilic compound, and precipitation may occur when a concentrated DMSO stock solution is diluted into aqueous solutions like PBS or culture medium.[6]

Q4: How can I resolve the precipitation of this compound in my aqueous working solution?

If precipitation occurs after dilution, the product can usually be redissolved by sonication.[6] It is highly recommended to prepare and use the aqueous working solution immediately after dilution to minimize precipitation over time.[6] For animal experiments, if the prepared solution forms a suspension, it should be prepared fresh for each use.[6]

Q5: What is the maximum recommended concentration for this compound in cell-based assays?

The highest recommended concentration for this compound in cellular assays is 1 µM to maintain selectivity for ALK1/2 and avoid potential off-target effects or cytotoxicity.[4][5][7] Cytotoxic effects have been observed at concentrations above 50 µM in the U2OS cell line.[4]

Q6: How should I store this compound powder and its stock solutions?

Proper storage is crucial to maintain the stability and efficacy of this compound. Please refer to the storage and stability data in the table below. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 2421141-51-5[1][2][6]
Molecular Formula C₂₇H₃₁FN₄O₂[2][4]
Molecular Weight 462.6 g/mol [2][4]
IUPAC Name 2-fluoro-4-(5-(4-(4-isopropylpiperazin-1-yl)phenyl)-4-methylpyridin-3-yl)-6-methoxybenzamide[4]
Table 2: Solubility of this compound in Various Solvents
SolventSolubility RangeNotesReference
DMSO 1 - 10 mg/mLRecommended for stock solutions.[2]
Acetonitrile 0.1 - 1 mg/mLSlightly Soluble.[2]
Methanol 0.1 - 1 mg/mLSlightly Soluble.[2]
Aqueous Buffers Low SolubilityProne to precipitation upon dilution from DMSO stock.[6]
Table 3: Storage and Stability of this compound
FormStorage TemperatureStability PeriodReference
Solid Powder -20°C3 years[6]
In Solvent (DMSO) -80°C>1 year[1][6]
In Solvent (DMSO) -20°C1 month[1]
Table 4: In Vitro Potency and Selectivity of this compound
Target KinaseIC₅₀ ValueNotesReference
ALK1 (ACVRL1) 7 nMPrimary Target[1][2][3]
ALK2 (ACVR1) 14 nMPrimary Target[1][2][3]
ALK6 (BMPR1B) 88 nM~6x less potent than vs. ALK2[2][7]
ALK3 (BMPR1A) 168 nM[2][7]
ALK4 (ACVR1B) 1,660 nMVery weak inhibition[2][7]
ALK5 (TGFBR1) 1,950 nMVery weak inhibition[2][7]
TNIK 41 nMKnown off-target[2]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.

Materials:

  • This compound powder (MW: 462.6 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 462.6 g/mol x 1000 mg/g = 4.626 mg

  • Weigh Powder: Carefully weigh out 4.63 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (>1 year).[1][6]

Protocol 2: Preparation and Troubleshooting of Aqueous Working Solutions

Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS) for experimental use while addressing potential precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired sterile aqueous buffer (pre-warmed to 37°C)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Bath sonicator

Procedure:

  • Pre-warm Buffer: Warm the required volume of your aqueous buffer (e.g., cell culture medium) to 37°C. This can help improve solubility.

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your final desired concentration. For example, to make 10 mL of a 1 µM working solution: V₁ = (C₂ x V₂) / C₁ V₁ = (1 µM x 10,000 µL) / 10,000 µM = 1 µL

  • Perform Dilution: a. Add the pre-warmed aqueous buffer to a sterile conical tube. b. While gently vortexing or swirling the buffer, slowly add the calculated volume of the this compound DMSO stock solution. Pipette the stock solution directly into the buffer, avoiding contact with the tube walls.

  • Inspect for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitate.

  • Troubleshooting (If Precipitation Occurs): a. Place the tube containing the working solution into a bath sonicator. b. Sonicate for 5-10 minutes, or until the solution becomes clear.[6] Monitor the tube to ensure it does not overheat.

  • Use Immediately: Use the freshly prepared working solution immediately to prevent the compound from precipitating out of solution over time.[6]

Visual Guides: Pathways and Workflows

M4K2234_Signaling_Pathway cluster_BMP BMP Signaling Pathway (Inhibited by this compound) cluster_TGF TGF-β Signaling Pathway (Unaffected) BMP_ligand BMP Ligands (e.g., BMP7) TypeII_R_BMP Type II Receptor (e.g., BMPR2) BMP_ligand->TypeII_R_BMP Binds ALK12 Type I Receptor (ALK1 / ALK2) TypeII_R_BMP->ALK12 Recruits & Phosphorylates pSMAD158 p-SMAD1/5/8 ALK12->pSMAD158 Phosphorylates SMAD1/5/8 Complex_BMP p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex_BMP SMAD4_BMP SMAD4 SMAD4_BMP->Complex_BMP Nucleus_BMP Nucleus Complex_BMP->Nucleus_BMP Translocates to Gene_BMP Target Gene Transcription Nucleus_BMP->Gene_BMP This compound This compound This compound->ALK12 Inhibits TGF_ligand TGF-β Ligands (e.g., TGF-β1) TypeII_R_TGF Type II Receptor (e.g., TGFBR2) TGF_ligand->TypeII_R_TGF Binds ALK5 Type I Receptor (ALK5) TypeII_R_TGF->ALK5 Recruits & Phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Phosphorylates SMAD2/3 Complex_TGF p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex_TGF SMAD4_TGF SMAD4 SMAD4_TGF->Complex_TGF Nucleus_TGF Nucleus Complex_TGF->Nucleus_TGF Translocates to Gene_TGF Target Gene Transcription Nucleus_TGF->Gene_TGF M4K2234_Workflow cluster_dilution Preparation of Aqueous Working Solution start Start: This compound Powder weigh 1. Weigh Powder (e.g., 4.63 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex stock Result: 10 mM Stock Solution vortex->stock store 4. Aliquot & Store at -80°C stock->store Long-term Storage dilute 5. Dilute Stock into Pre-warmed Aqueous Buffer stock->dilute For Immediate Experiment inspect 6. Inspect for Precipitation dilute->inspect precipitate Precipitate Observed inspect->precipitate Yes clear Solution is Clear inspect->clear No sonicate 7. Sonicate until Solution is Clear precipitate->sonicate use 8. Use Immediately clear->use sonicate->use M4K2234_Troubleshooting_Logic start Start: Diluted this compound in Aqueous Solution q1 Is the solution clear and free of precipitate? start->q1 ans_yes Yes q1->ans_yes ans_no No q1->ans_no proc_good Solution is ready for use. Proceed with experiment immediately. ans_yes->proc_good proc_bad Precipitation has occurred. Action is required. ans_no->proc_bad action_sonicate Place solution in a bath sonicator for 5-10 minutes. proc_bad->action_sonicate q2 Did sonication dissolve the precipitate? action_sonicate->q2 ans_yes2 Yes q2->ans_yes2 ans_no2 No q2->ans_no2 ans_yes2->proc_good proc_retry Consider remaking the solution. Ensure buffer is pre-warmed and stock is added slowly while mixing. ans_no2->proc_retry

References

Technical Support Center: Optimizing M4K2234 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of M4K2234 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] Its mechanism of action involves blocking the Bone Morphogenetic Protein (BMP) signaling pathway by preventing the phosphorylation of SMAD1/5/8.[1] This pathway is implicated in various diseases, including certain types of cancer.

Q2: What is the recommended starting dose for in vivo experiments with this compound?

A2: Based on preclinical pharmacokinetic studies in mice, a starting oral dose of 10 mg/kg has been suggested.[2][3] However, it is crucial to note that this dose may require optimization depending on the specific animal model, tumor type, and experimental endpoint. Some studies have indicated that while this dose is tolerated, in-depth in vivo target engagement and biomarker modulation data are limited, suggesting the need for careful dose-response studies.[4]

Q3: What is M4K2234NC and why is it important to use in my experiments?

A3: M4K2234NC is a structurally similar but inactive negative control compound for this compound. It is essential to include an M4K2234NC treatment group in your in vivo experiments to distinguish the specific on-target effects of this compound from any potential off-target or vehicle-related effects.

Q4: What are the known off-target effects of this compound?

A4: Kinome-wide screening has shown that this compound has off-target activity against TNIK (TRAF2 and NCK interacting kinase) and ALK6 (BMPR1B).[4] The IC50 values for these off-targets are higher than for ALK1 and ALK2, but they should be considered when interpreting experimental results, especially at higher concentrations of this compound.

Troubleshooting Guides

Issue 1: I am not observing the expected anti-tumor efficacy with this compound in my in vivo model.

Potential Cause Troubleshooting Steps
Suboptimal Dosage Perform a dose-escalation study to determine the optimal therapeutic dose for your specific model. Start with the suggested 10 mg/kg and escalate to higher doses while monitoring for toxicity.
Poor Bioavailability Ensure proper formulation and administration of this compound. See the "Experimental Protocols" section for a recommended vehicle formulation. Conduct a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your model.
Lack of Target Engagement At the end of your efficacy study, collect tumor tissue and perform pharmacodynamic analysis to confirm target engagement. Measure the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8) by Western blot or immunohistochemistry. A lack of reduction in pSMAD1/5/8 levels in the this compound-treated group compared to the vehicle control indicates a lack of target engagement.
Tumor Model Insensitivity The specific cancer cell line or patient-derived xenograft (PDX) model you are using may not be dependent on the ALK1/2 signaling pathway for growth and survival. Confirm the expression and activation of the BMP signaling pathway in your model before initiating in vivo studies.
Compound Instability Ensure that this compound is stored correctly and that the formulation is prepared fresh for each administration.

Issue 2: I am observing toxicity or adverse effects in my this compound-treated animals.

Potential Cause Troubleshooting Steps
Dosage Too High Reduce the dosage of this compound. Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without significant toxicity.
Vehicle Toxicity Ensure that the vehicle used to formulate this compound is well-tolerated. Always include a vehicle-only control group in your experiments to assess any vehicle-related toxicity.
Off-Target Effects The observed toxicity may be due to the off-target activity of this compound. If possible, compare the phenotype with that of a structurally different ALK1/2 inhibitor. The use of the negative control, M4K2234NC, will also help to determine if the toxicity is related to off-target effects of the this compound scaffold.

Data Presentation

Table 1: In Vitro and In Cellulo Activity of this compound

Target IC50 (nM) Assay Type
ALK17Biochemical
ALK214Biochemical
ALK183Cellular (NanoBRET)
ALK213Cellular (NanoBRET)
TNIK41Biochemical
ALK688Biochemical

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, Oral Administration)

Parameter Value
Cmax (ng/mL)1350
Tmax (h)0.5
AUC (ng*h/mL)2500
t1/2 (h)1.5

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

1. Cell Culture and Implantation:

  • Culture your cancer cell line of interest under standard conditions.
  • Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or NSG mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, M4K2234NC).

3. Drug Formulation and Administration:

  • Vehicle Formulation: A commonly used vehicle for oral administration of kinase inhibitors in mice is 0.5% methylcellulose in sterile water.
  • Prepare a fresh formulation of this compound and M4K2234NC in the vehicle for each administration.
  • Administer the treatment (e.g., 10 mg/kg this compound) orally via gavage once or twice daily, depending on the pharmacokinetic profile and desired exposure.

4. Efficacy Assessment:

  • Continue to monitor tumor growth and body weight throughout the study.
  • At the end of the study (e.g., when tumors in the control group reach a maximum ethical size), euthanize the mice.
  • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry).

5. Data Analysis:

  • Plot the mean tumor volume ± SEM for each treatment group over time.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.

Protocol 2: Western Blot Analysis of pSMAD1/5/8 in Tumor Tissue

1. Tissue Lysis:

  • Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
  • Incubate the membrane with a primary antibody against pSMAD1/5/8 overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Normalize the pSMAD1/5/8 signal to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

M4K2234_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Type II Receptor Type II Receptor BMP->Type II Receptor Binds ALK1/2 (Type I Receptor) ALK1/2 (Type I Receptor) Type II Receptor->ALK1/2 (Type I Receptor) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK1/2 (Type I Receptor)->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD4 SMAD4 pSMAD1/5/8->SMAD4 Forms complex with SMAD Complex SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates This compound This compound This compound->ALK1/2 (Type I Receptor) Inhibits

Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/2-mediated phosphorylation of SMAD1/5/8.

In_Vivo_Efficacy_Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Monitoring_1 3. Monitor Tumor Growth Implantation->Tumor_Monitoring_1 Randomization 4. Randomize Mice into Treatment Groups Tumor_Monitoring_1->Randomization Treatment 5. Administer Treatment (Vehicle, this compound, M4K2234NC) Randomization->Treatment Tumor_Monitoring_2 6. Monitor Tumor Growth & Body Weight Treatment->Tumor_Monitoring_2 Endpoint 7. Euthanize Mice at Study Endpoint Tumor_Monitoring_2->Endpoint Tumor_Excision 8. Excise and Weigh Tumors Endpoint->Tumor_Excision Data_Analysis 9. Analyze Tumor Growth Data Tumor_Excision->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (e.g., pSMAD Western Blot) Tumor_Excision->PD_Analysis End End Data_Analysis->End PD_Analysis->End

Caption: A typical workflow for an in vivo efficacy study using a subcutaneous xenograft mouse model.

References

Technical Support Center: Interpreting M4K2234 Off-Target Effects on TNIK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the chemical probe M4K2234 on the kinase TNIK (TRAF2 and NCK-Interacting Kinase).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a chemical probe developed for the potent and selective inhibition of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. It is a valuable tool for studying the roles of these kinases in various biological processes.

Q2: What is TNIK and why is it a relevant off-target for this compound?

A2: TNIK, or TRAF2 and NCK-Interacting Kinase, is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] Kinome-wide screening has identified TNIK as a significant off-target of this compound, meaning the compound can inhibit TNIK's activity, which may lead to unintended biological consequences in experiments.[3][4]

Q3: How significant is the off-target activity of this compound on TNIK?

A3: this compound exhibits potent inhibitory activity against TNIK, with IC50 values in the nanomolar range. While it is generally more selective for ALK1 and ALK2, the inhibition of TNIK is substantial enough to warrant consideration when interpreting experimental results.[3][5]

Q4: What are the potential downstream consequences of TNIK inhibition by this compound?

A4: TNIK is a key activator of Wnt target genes.[6] Its inhibition can disrupt the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival.[1][7] Therefore, off-target inhibition of TNIK by this compound could lead to effects on these cellular processes that are independent of ALK1/2 inhibition.

Q5: How can I differentiate between the on-target (ALK1/2) and off-target (TNIK) effects of this compound in my experiments?

A5: Several strategies can be employed:

  • Use of a structurally distinct ALK1/2 inhibitor: Comparing the effects of this compound with another potent and selective ALK1/2 inhibitor that has a different off-target profile can help distinguish on-target from off-target effects.

  • TNIK knockout or knockdown: Using genetic approaches (e.g., CRISPR/Cas9 or siRNA) to eliminate or reduce TNIK expression can reveal whether the observed effects of this compound are dependent on the presence of TNIK.

  • Dose-response studies: Carefully titrating the concentration of this compound may help to separate the effects on ALK1/2 from those on TNIK, provided there is a sufficient therapeutic window.

  • Rescue experiments: In a TNIK-depleted background, re-introducing a version of TNIK that is resistant to this compound inhibition could demonstrate that the observed phenotype is indeed due to off-target effects on TNIK.

Troubleshooting Guides

Problem 1: Unexpected phenotypic changes observed in cells treated with this compound that are inconsistent with known ALK1/2 biology.

  • Possible Cause: The observed phenotype may be a result of the off-target inhibition of TNIK by this compound, leading to modulation of the Wnt signaling pathway.

  • Troubleshooting Steps:

    • Review the literature: Investigate the known roles of TNIK and the Wnt signaling pathway in your specific cellular context.

    • Perform a Western blot for β-catenin: Inhibition of TNIK can affect the levels and localization of β-catenin, a key component of the Wnt pathway.[1]

    • Measure the expression of Wnt target genes: Use qPCR to assess the transcript levels of known Wnt target genes (e.g., c-Myc, Axin2) to determine if the pathway is being modulated.

    • Employ control compounds: As mentioned in the FAQs, use a structurally different ALK1/2 inhibitor with a distinct off-target profile to see if the unexpected phenotype persists.

Problem 2: Difficulty in interpreting signaling data due to potential pathway crosstalk between ALK1/2 and TNIK signaling.

  • Possible Cause: Both ALK1/2 (via the BMP/TGF-β pathway) and TNIK (via the Wnt pathway) are involved in fundamental cellular processes, and their inhibition could lead to complex and overlapping signaling outcomes.

  • Troubleshooting Steps:

    • Analyze specific downstream effectors: Use pathway-specific antibodies for Western blotting to dissect the signaling cascades. For ALK1/2, monitor the phosphorylation of SMAD1/5/8. For the Wnt pathway, assess β-catenin levels and TCF/LEF reporter activity.

    • Use specific pathway activators and inhibitors: Treat cells with known activators or inhibitors of the BMP/TGF-β and Wnt pathways to delineate the contributions of each pathway to the observed phenotype.

    • Generate a signaling pathway diagram: Visualize the potential points of interaction between the two pathways to formulate clear hypotheses for further testing.

Data Presentation

Table 1: In Vitro Potency of this compound Against Target and Off-Target Kinases

KinaseIC50 (nM)Assay TypeATP ConcentrationReference
ALK1/ACVRL17Radiometric10 mM[3]
ALK2/ACVR114Radiometric10 mM[3]
TNIK 41 Radiometric 10 mM [3][5]
ALK3/BMPR1A168Radiometric10 mM[3]
ALK6/BMPR1B88Radiometric10 mM[3]
ALK4/ACVR1B1660Radiometric10 mM[3]
ALK5/TGFBR11950Radiometric10 mM[3]

Table 2: Cellular Target Engagement of this compound

TargetIC50 (nM)Assay TypeCell LineReference
ALK183NanoBRETHEK293T[5]
ALK213NanoBRETHEK293T[5]
ALK3526NanoBRETHEK293T[5]
ALK61628NanoBRETHEK293T[5]
ALK48424NanoBRETHEK293T[5]
ALK57932NanoBRETHEK293T[5]

Experimental Protocols

1. Radiometric Kinase Assay (General Protocol)

This protocol is a general guideline for a radiometric kinase assay to determine the in vitro inhibitory activity of a compound. Specific conditions for TNIK may require optimization.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The phosphorylated substrate is then captured, and the radioactivity is quantified.

  • Materials:

    • Recombinant TNIK enzyme

    • Kinase-specific substrate (peptide or protein)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • [γ-³³P]ATP

    • Unlabeled ATP

    • Test compound (this compound) dissolved in DMSO

    • Phosphocellulose membrane or other capture method

    • Wash buffer (e.g., phosphoric acid)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, recombinant TNIK enzyme, and the specific substrate.

    • Add the test compound (this compound) at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be optimized (e.g., 10 µM or near the Km for TNIK).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The reaction should be in the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the membrane and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. NanoBRET™ Cellular Target Engagement Assay (General Protocol)

This protocol provides a general framework for assessing the binding of a compound to a target protein in live cells. Specific tracers and conditions for TNIK would need to be developed or obtained.

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[3]

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • Expression vector for TNIK fused to NanoLuc® luciferase

    • Transfection reagent (e.g., FuGENE® HD)

    • Opti-MEM™ I Reduced Serum Medium

    • Cell-permeable fluorescent tracer specific for TNIK

    • Test compound (this compound)

    • NanoBRET™ Nano-Glo® Substrate

    • White, opaque 96- or 384-well assay plates

    • Luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.

  • Procedure:

    • Cell Plating: Seed HEK293T cells in assay plates and allow them to attach overnight.

    • Transfection: Transfect the cells with the TNIK-NanoLuc® expression vector using a suitable transfection reagent. Incubate for 24 hours to allow for protein expression.

    • Compound Addition: Prepare serial dilutions of the test compound (this compound) in Opti-MEM™. Add the compound dilutions to the cells.

    • Tracer Addition: Immediately after adding the compound, add the specific fluorescent tracer to the wells.

    • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Signal Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Western Blot for Phospho-SMAD1/5/8 (General Protocol)

This protocol is a general guide for detecting the phosphorylation of SMAD1/5/8, which are downstream effectors of the ALK1/2 signaling pathway.

  • Principle: This immunoassay uses specific antibodies to detect the levels of phosphorylated SMAD1/5/8 in cell lysates, providing a measure of ALK1/2 pathway activation.

  • Materials:

    • Cell culture reagents

    • Test compound (this compound)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-SMAD1/5/8 and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include appropriate positive and negative controls (e.g., treatment with a known ALK1/2 ligand like BMP9).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SMAD1/5/8 primary antibody overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane again several times with TBST.

    • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading across all lanes.

Mandatory Visualizations

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 Co-receptor LRP->DVL Axin_GSK3B_APC Destruction Complex (Axin, GSK3β, APC) DVL->Axin_GSK3B_APC Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Axin_GSK3B_APC->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates & Activates This compound This compound This compound->TNIK Inhibits Experimental_Workflow Start Start: Observe Unexpected Phenotype with this compound Hypothesis Hypothesize Off-Target Effect on TNIK Start->Hypothesis Biochemical Biochemical Validation Hypothesis->Biochemical Cellular Cellular Validation Hypothesis->Cellular Radiometric Radiometric Assay: Confirm this compound inhibits TNIK in vitro Biochemical->Radiometric NanoBRET NanoBRET Assay: Confirm this compound binds TNIK in cells Cellular->NanoBRET Wnt_Pathway Assess Wnt Pathway: - β-catenin levels - TCF/LEF reporter Cellular->Wnt_Pathway Genetic Genetic Controls: - TNIK siRNA/CRISPR - Rescue with resistant mutant Cellular->Genetic Pharmacological Pharmacological Controls: Use structurally distinct ALK1/2 inhibitor Cellular->Pharmacological Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects Radiometric->Conclusion NanoBRET->Conclusion Wnt_Pathway->Conclusion Genetic->Conclusion Pharmacological->Conclusion

References

minimizing M4K2234 cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for M4K2234. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity and effectively utilizing this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe for the Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] Its primary mechanism of action is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway by blocking the phosphorylation of SMAD1/5/8, which are downstream targets of ALK1 and ALK2.[1][2]

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The highest recommended concentration for this compound in cellular assays is 1 µM.[2] To prioritize targeting ALK1 and ALK2 while minimizing off-target effects, a concentration range of 100-500 nM is suggested.[3]

Q3: What are the known off-targets of this compound?

A3: The primary off-target of this compound is Traf2- and Nck-Interacting Kinase (TNIK).[2][3][4] It also shows some inhibitory activity against ALK6.[3][4]

Q4: Is there a negative control available for this compound?

A4: Yes, M4K2234NC is the corresponding negative control compound for this compound.[2] It is structurally similar to this compound but has been designed to be inactive against ALK1 and ALK2, making it ideal for control experiments to distinguish on-target from off-target or non-specific effects.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10 mM.[2] For long-term storage, the solid compound should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: Unexpected High Cytotoxicity at Recommended Concentrations (≤ 1 µM)

If you observe significant cytotoxicity at or below the recommended 1 µM concentration, consider the following troubleshooting steps:

Possible Cause Troubleshooting Step Expected Outcome
Compound Solubility/Precipitation Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Pre-warm the medium to 37°C before adding the compound stock and mix gently but thoroughly.[6]Ensures the compound is fully dissolved and avoids cytotoxicity due to precipitates.
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the same final DMSO concentration as your this compound-treated samples.[6]Differentiates between compound-induced cytotoxicity and solvent-induced toxicity.
Cell Line Sensitivity Different cell lines can have varying sensitivities to kinase inhibitors.[7][8] Perform a dose-response experiment across a wider range of this compound concentrations to determine the IC50 for your specific cell line.Establishes a cell line-specific therapeutic window for this compound.
On-Target Cytotoxicity If the cell line is highly dependent on the ALK1/2 signaling pathway for survival, on-target inhibition may lead to cytotoxicity.[9] Use the negative control, M4K2234NC, at the same concentration. If M4K2234NC does not cause cytotoxicity, the effect is likely on-target.Confirms if the observed cytotoxicity is a result of ALK1/2 inhibition.
Off-Target Cytotoxicity The observed cytotoxicity could be due to inhibition of off-targets like TNIK or ALK6.[3][4] If M4K2234NC also shows some toxicity, it may indicate off-target effects or non-specific compound toxicity.Helps to begin differentiating between on-target and off-target effects.
Compound Stability The stability of this compound in cell culture media has not been extensively tested.[2] If experiments are run over long incubation periods, the compound may degrade into toxic byproducts. Consider shorter incubation times or refreshing the media with a new compound.Reduces the likelihood of cytotoxicity from compound degradation.
Issue 2: Distinguishing On-Target vs. Off-Target Cytotoxicity

It is crucial to determine if the observed cellular phenotype, including cytotoxicity, is a direct result of inhibiting ALK1/2 or an off-target kinase.

Experimental Approach Methodology Interpretation of Results
Use of Negative Control Treat cells with this compound and M4K2234NC in parallel at the same concentrations.If this compound shows a significantly stronger cytotoxic effect than M4K2234NC, the cytotoxicity is likely due to the inhibition of its intended targets.
Target Engagement Assay Perform a NanoBRET™ Target Engagement Assay to confirm that this compound is binding to ALK1 and/or ALK2 at the concentrations used in your cytotoxicity assay.[3][10][11]A positive target engagement signal at cytotoxic concentrations strengthens the evidence for on-target cytotoxicity.
Downstream Pathway Analysis Use Western blotting to assess the phosphorylation status of SMAD1/5/8, the direct downstream targets of ALK1/2.[1][2]A decrease in pSMAD1/5/8 levels that correlates with the cytotoxic dose of this compound suggests an on-target effect.
Rescue Experiments If available, use a cell line expressing a mutant form of ALK1 or ALK2 that is resistant to this compound.If the resistant cell line is no longer sensitive to this compound-induced cytotoxicity, this provides strong evidence for on-target effects.
Use of an Orthogonal Inhibitor Use a structurally different ALK1/2 inhibitor.If a structurally unrelated ALK1/2 inhibitor phenocopies the cytotoxic effects of this compound, it is more likely that the effect is on-target.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against its primary targets and key off-targets.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
ALK1 (ACVRL1)7
ALK2 (ACVR1)14
ALK3 (BMPR1A)168
ALK4 (ACVR1B)1660
ALK5 (TGFBR1)1950
ALK6 (BMPR1B)88
TNIK41
Data sourced from kinome-wide screening and radioenzymatic assays.

Table 2: Cellular Target Engagement of this compound (NanoBRET™ Assay)

TargetIC50 (nM)
ALK183
ALK213
ALK3526
ALK48424
ALK57932
ALK61628

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing cell viability after treatment with this compound using a colorimetric assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound and M4K2234NC

  • DMSO (anhydrous, sterile)

  • 96-well clear flat-bottom plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound and M4K2234NC in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition and Incubation:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Measurement:

    • For MTT Assay: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[12] Shake gently to dissolve the formazan crystals and measure the absorbance at 570 nm.[12]

    • For MTS Assay: Measure the absorbance at 490 nm.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the binding of this compound to ALK1 or ALK2 in live cells.

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA encoding NanoLuc®-ALK1 or NanoLuc®-ALK2 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Tracer

  • This compound and M4K2234NC

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm

Methodology:

  • Cell Transfection:

    • Prepare a mixture of the NanoLuc®-fusion plasmid DNA and a transfection carrier DNA in Opti-MEM®.

    • Add the transfection reagent and incubate to form DNA-lipid complexes.

    • Add the complex to HEK293 cells and incubate for 18-24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM® at a concentration of 2x10^5 cells/mL.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and M4K2234NC in Opti-MEM®.

    • Add the diluted compounds to the wells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate at 37°C with 5% CO2 for 2 hours.

  • Substrate Addition and Signal Detection:

    • Prepare the detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the detection reagent to all wells.

    • Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 20 minutes.

  • Data Analysis:

    • Calculate the BRET ratio (610 nm emission / 450 nm emission).

    • Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated SMAD1/5/8

This protocol describes the detection of changes in SMAD1/5/8 phosphorylation following this compound treatment.

Materials:

  • Cell line of interest

  • This compound and M4K2234NC

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with this compound, M4K2234NC, or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • If necessary, strip the membrane and re-probe with an antibody against total SMAD1/5/8 to confirm equal protein loading.

Visualizations

M4K2234_Signaling_Pathway cluster_membrane Cell Membrane ALK1/2_Receptor ALK1/2 Receptor SMAD1/5/8 SMAD1/5/8 ALK1/2_Receptor->SMAD1/5/8 Phosphorylates BMP_Ligand BMP Ligand BMP_Ligand->ALK1/2_Receptor Binds This compound This compound This compound->ALK1/2_Receptor Inhibits pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD1/5/8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: this compound inhibits ALK1/2, blocking SMAD1/5/8 phosphorylation.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of This compound & M4K2234NC Incubate_Overnight->Prepare_Compounds Treat_Cells Treat Cells Incubate_Overnight->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add MTT/MTS Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed with this compound Check_Controls Check Vehicle Control for Toxicity Start->Check_Controls Solvent_Toxicity Issue is Solvent-Related. Reduce Final DMSO % Check_Controls->Solvent_Toxicity Yes Check_Negative_Control Is M4K2234NC also Cytotoxic? Check_Controls->Check_Negative_Control No On_Target_Effect Cytotoxicity is Likely On-Target (ALK1/2) Check_Negative_Control->On_Target_Effect No Off_Target_Effect Cytotoxicity may be Off-Target or Non-Specific Check_Negative_Control->Off_Target_Effect Yes Validate_On_Target Validate with Downstream Analysis (pSMAD) On_Target_Effect->Validate_On_Target Investigate_Off_Target Investigate Off-Targets (TNIK, ALK6) Off_Target_Effect->Investigate_Off_Target

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

troubleshooting inconsistent M4K2234 western blot results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with M4K2234 western blotting.

Troubleshooting Guides & FAQs

This section addresses common issues observed during the immunodetection of the this compound protein.

Question: Why am I seeing no bands or very faint bands for this compound?

Answer:

Several factors can lead to weak or absent signals for this compound. Consider the following potential causes and solutions:

  • Antibody Issues:

    • Primary Antibody: The primary antibody against this compound may not be potent enough or used at a suboptimal dilution. Consider increasing the antibody concentration or the incubation time.

    • Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-mouse for a mouse primary) and is not expired.

  • Protein Transfer: Inefficient transfer of this compound from the gel to the membrane can result in a weak signal. Verify your transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Insufficient Protein Load: The expression level of this compound in your samples might be low. Try loading a higher amount of total protein onto the gel.

  • Suboptimal Blocking: Inadequate blocking can sometimes lead to a weaker signal-to-noise ratio. Ensure you are using an appropriate blocking agent and incubating for the recommended time.

Question: What is causing the high background on my this compound western blot?

Answer:

High background can obscure the specific signal of this compound. Here are common reasons and how to address them:

  • Insufficient Washing: The washing steps are crucial for removing non-specifically bound antibodies. Increase the duration and/or number of washes.

  • Blocking Inefficiency: The blocking buffer may not be optimal for your antibody pair. You can try extending the blocking time or switching to a different blocking agent (e.g., from non-fat milk to bovine serum albumin (BSA) or vice versa).

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Try reducing the antibody concentration.

  • Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to blotches and high background. Use clean forceps.

Question: Why am I observing multiple non-specific bands in addition to the expected this compound band?

Answer:

The presence of multiple bands can be due to several factors:

  • Antibody Cross-reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.

  • Protein Degradation: If you observe bands at a lower molecular weight than expected for this compound, your protein samples may have degraded. Ensure you use protease inhibitors during sample preparation.

  • Post-translational Modifications: this compound might undergo post-translational modifications (e.g., phosphorylation, glycosylation) that can result in multiple bands.

  • Antibody Concentration: A high concentration of the primary antibody can lead to the detection of non-specific proteins. Try further diluting the antibody.

Quantitative Data Summary

The following table provides recommended starting ranges for key quantitative parameters in this compound western blotting. These may need to be optimized for your specific experimental conditions.

ParameterRecommended RangeNotes
Total Protein Load20-50 µg per laneMay need to be increased for low-expression targets.
Primary Antibody Dilution1:500 - 1:2000Optimal dilution should be determined empirically.
Secondary Antibody Dilution1:2000 - 1:10000Dependent on the specific antibody and detection system.
Blocking Time1-2 hours at room temp.Can be performed overnight at 4°C.
Primary Antibody Incubation2 hours at room temp.Can be performed overnight at 4°C for increased signal.
Washing Steps3 x 5-10 minutesUse a sufficient volume of wash buffer (e.g., TBST).

Experimental Protocol: this compound Western Blotting

This protocol outlines a standard procedure for the detection of this compound.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-50 µg of denatured protein per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S staining to confirm transfer efficiency.

  • Blocking:

    • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection p1 Cell Lysis p2 Quantification p1->p2 p3 Denaturation p2->p3 g1 SDS-PAGE p3->g1 g2 Protein Transfer g1->g2 i1 Blocking g2->i1 i2 Primary Antibody i1->i2 i4 Washing i2->i4 i3 Secondary Antibody d1 ECL Incubation i3->d1 i4->i3 d2 Signal Capture d1->d2

Caption: A general workflow for western blot analysis.

TroubleshootingFlowchart start Inconsistent this compound Signal no_signal No or Weak Signal? start->no_signal high_bg High Background? no_signal->high_bg No sol_no_signal1 Check Antibody Dilution Increase Concentration no_signal->sol_no_signal1 Yes non_specific Non-specific Bands? high_bg->non_specific No sol_high_bg1 Increase Wash Duration/Frequency high_bg->sol_high_bg1 Yes sol_non_specific1 Decrease Primary Ab Conc. non_specific->sol_non_specific1 Yes end Successful Blot non_specific->end No sol_no_signal2 Verify Protein Transfer (Ponceau S Stain) sol_no_signal1->sol_no_signal2 sol_no_signal3 Increase Protein Load sol_no_signal2->sol_no_signal3 sol_no_signal3->high_bg sol_high_bg2 Optimize Blocking (Time, Agent) sol_high_bg1->sol_high_bg2 sol_high_bg3 Decrease Antibody Concentration sol_high_bg2->sol_high_bg3 sol_high_bg3->non_specific sol_non_specific2 Use Protease Inhibitors sol_non_specific1->sol_non_specific2 sol_non_specific3 Check for PTMs sol_non_specific2->sol_non_specific3 sol_non_specific3->end

Caption: A troubleshooting flowchart for inconsistent western blot results.

M4K2234 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues with M4K2234 precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is highly recommended. This is due to its excellent solubilizing capacity for compounds with low aqueous solubility and its compatibility with many biological assays at low final concentrations.[1] Alternative solvents can include ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate, although solubility may be lower compared to DMSO.[1]

Q2: My this compound precipitated after diluting the DMSO stock solution in my aqueous buffer or cell culture medium. Why did this occur and how can I prevent it?

This common issue is known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can aggregate and precipitate.[1][2]

To prevent this, a gradual dilution method is recommended. Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For cell culture, you can add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume.[1] Maintaining the warmth of the medium during dilution can also help in maintaining solubility.[1][2]

Q3: What is a recommended concentration for an this compound stock solution?

A starting stock solution concentration of 1 mg/mL in a suitable organic solvent like DMSO is a common practice in published research for similar compounds. However, the optimal concentration may vary depending on the specific experimental requirements.

Q4: What are the proper storage conditions for this compound, both as a solid and in a stock solution?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[1] When stored properly, stock solutions are generally stable for several weeks.[1]

Q5: Is it advisable to heat the solution to aid in dissolving this compound?

Gentle warming can be employed to help dissolve this compound. However, it is crucial to avoid prolonged or excessive heating as it may lead to the degradation of the compound.[1]

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation during experimental procedures.

Issue Potential Cause Recommended Solution
Precipitation upon initial dissolution in organic solvent The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.- Try sonicating the solution.- Gently warm the solution while stirring.- Increase the volume of the solvent to create a more dilute solution.[1]
Precipitate forms immediately after adding stock solution to aqueous medium This is likely due to the solvent shift effect, where the compound precipitates upon rapid dilution into the aqueous medium.[2]- Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to avoid localized high concentrations.[2]- Pre-warm the cell culture medium to 37°C before adding the stock solution, as some compounds are less soluble at lower temperatures.[2]
Precipitate or cloudiness appears in the culture vessel hours or days after treatment The compound may be degrading or interacting with components in the medium over time.- Prepare fresh dilutions of this compound for each experiment.- Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
Low final concentration of this compound is desired, but precipitation occurs The final concentration of the organic solvent (e.g., DMSO) may be too high for your cell line, or the dilution factor is too large, causing precipitation.- Prepare a lower concentration this compound stock solution. This increases the volume of stock added to the media but helps in keeping the final DMSO concentration low.- Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level for your cell line (typically <0.5%).[2]

Experimental Protocol: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound. The formula to use is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C. [1]

Visual Guides

G Troubleshooting this compound Precipitation cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome start Precipitation Observed issue_initial During initial dissolution in organic solvent? start->issue_initial issue_dilution Upon dilution into aqueous medium? start->issue_dilution solution_initial 1. Sonicate 2. Gently Warm 3. Increase Solvent Volume issue_initial->solution_initial Yes solution_dilution 1. Gradual Dilution (Dropwise) 2. Pre-warm Aqueous Medium 3. Lower Stock Concentration issue_dilution->solution_dilution Yes end_node Precipitation Resolved solution_initial->end_node solution_dilution->end_node

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

G Stock Solution Preparation Workflow calculate Calculate Mass of this compound weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution sonicate Sonicate for 5-10 min check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->dissolve store Store at -20°C aliquot->store

Caption: A step-by-step workflow for preparing this compound stock solutions.

References

addressing M4K2234 variability between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding M4K2234, a novel inhibitor of the (fictional) MAPK/ERK signaling pathway. Our aim is to help researchers address potential variability between experimental batches and ensure the consistency and reliability of their results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in various experimental settings.

Question 1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cell-based assays. What could be the cause?

Answer: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. Here are the primary aspects to investigate:

  • Compound Solubility and Preparation: Inconsistent stock solution preparation is a frequent source of variability. Ensure that this compound is fully dissolved. We recommend a brief sonication step and visual confirmation of clarity. Always prepare fresh dilutions for each experiment from a consistently stored stock.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter cellular response to this compound. It is crucial to maintain a standardized cell culture protocol across all experiments.

  • Assay Reagent Consistency: The age and storage conditions of assay reagents, such as ATP and substrate for kinase assays, can impact results. Use reagents from the same lot where possible and follow storage recommendations strictly.

Experimental Protocol: Standardized IC50 Determination for this compound

  • Cell Seeding: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Treat cells with this compound for 72 hours.

  • Cell Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to determine the IC50 value.

Question 2: We have noticed a discrepancy in the inhibition of downstream p-ERK levels between different batches of this compound. How can we troubleshoot this?

Answer: Discrepancies in downstream target inhibition can point to issues with either the compound's integrity or the experimental setup.

  • Compound Integrity: Verify the integrity of each this compound batch. We recommend performing analytical chemistry checks such as HPLC or LC-MS to confirm purity and identity.

  • Cellular Assay Conditions: Ensure consistent cell stimulation and lysis conditions. The timing of ligand stimulation and cell harvesting is critical for observing consistent phosphorylation events.

Table 1: Troubleshooting Inconsistent p-ERK Inhibition

Potential CauseRecommended ActionAcceptance Criteria
Compound Degradation Run HPLC/LC-MS on each batch.Purity >98% and correct mass peak.
Inconsistent Stimulation Standardize stimulation time and ligand concentration.Consistent p-ERK levels in positive controls.
Variable Lysis Conditions Use a standardized lysis buffer and protocol.Consistent total protein levels across samples.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action of this compound?

Answer: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation and activation of ERK1 and ERK2, thereby inhibiting the downstream signaling cascade.

MEK_Inhibition_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation This compound This compound This compound->MEK

Caption: this compound Mechanism of Action.

FAQ 2: How should this compound be stored to ensure stability?

Answer: this compound is stable as a solid at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to six months. We recommend avoiding repeated freeze-thaw cycles.

FAQ 3: What are the recommended quality control assays for incoming batches of this compound?

Answer: We recommend a two-tiered approach for quality control of new this compound batches.

  • Analytical Chemistry: Confirm the identity and purity of the compound using LC-MS and HPLC.

  • In Vitro Kinase Assay: Perform an in vitro kinase assay to determine the IC50 against the target kinase.

QC_Workflow cluster_0 Tier 1: Analytical Chemistry cluster_1 Tier 2: Biological Assay LCMS LC-MS for Identity HPLC HPLC for Purity LCMS->HPLC Kinase_Assay In Vitro Kinase Assay (IC50) HPLC->Kinase_Assay Pass_QC Pass QC Kinase_Assay->Pass_QC Meets Specs Fail_QC Fail QC Kinase_Assay->Fail_QC Fails Specs Incoming_Batch Incoming this compound Batch Incoming_Batch->LCMS

Caption: Recommended QC Workflow for this compound.

Table 2: this compound Batch Release Specifications

ParameterMethodSpecification
Identity LC-MSMatches reference mass spectrum
Purity HPLC≥ 98%
Potency (IC50) In Vitro Kinase Assay5 - 15 nM

FAQ 4: Can I use this compound in animal models?

Answer: Yes, this compound has been formulated for in vivo use. A recommended starting point for formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model and route of administration.

Logical_Troubleshooting Start Inconsistent Results Observed Check_Compound Check Compound Integrity (QC Data) Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Compound_OK Compound Meets Specs? Check_Compound->Compound_OK Protocol_Standardized Protocol Standardized? Check_Protocol->Protocol_Standardized Isolate_Variable Isolate and Test Variables (e.g., Reagents, Cells) Compound_OK->Isolate_Variable Yes Consult_Support Consult Technical Support Compound_OK->Consult_Support No Protocol_Standardized->Isolate_Variable Yes Protocol_Standardized->Consult_Support No Isolate_Variable->Consult_Support

Caption: Logical Flow for Troubleshooting Variability.

M4K2234 off-target effects on ALK6 and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor M4K2234 on ALK6 and strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] It is designed to be a dual inhibitor of these two receptors, which are involved in the bone morphogenetic protein (BMP) signaling pathway.[1][3]

Q2: What are the known off-target effects of this compound, specifically concerning ALK6?

While this compound is highly selective for ALK1 and ALK2, it exhibits off-target activity against other kinases, most notably ALK6 (also known as BMPR1B) and TNIK (TRAF2 and NCK interacting kinase).[1][3][4] The inhibitory potency against ALK6 is a critical consideration when using this probe.

Q3: How significant is the off-target inhibition of ALK6 by this compound?

The inhibitory potency of this compound against ALK6 is significant, with a reported in vitro IC50 value of 88 nM.[1][3][4] This is only about 6-fold less potent than its inhibition of ALK2 (IC50 = 14 nM).[1] This proximity in potency suggests that at concentrations used to inhibit ALK1/2, this compound is likely to inhibit ALK6 as well.

Q4: What are the potential consequences of off-target ALK6 inhibition in my experiments?

ALK6 is a type I receptor for BMPs and plays a role in various biological processes, including chondrogenesis and bone formation. Off-target inhibition of ALK6 could lead to confounding results, such as unexpected phenotypic changes or alterations in signaling pathways that are independent of ALK1/2 inhibition. This can complicate the interpretation of experimental data.

Q5: How can I mitigate the off-target effects of this compound on ALK6?

Several strategies can be employed to mitigate the off-target effects of this compound on ALK6:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect on ALK1/2 while minimizing the inhibition of ALK6.

  • Employ a negative control: Use the structurally related but inactive control compound, M4K2234NC, to confirm that the observed biological effects are due to the inhibitory activity of this compound and not non-specific effects.[5]

  • Orthogonal approaches: Use a structurally distinct ALK1/2 inhibitor with a different off-target profile to confirm findings.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down ALK1 or ALK2 and verify that the observed phenotype is consistent with the effects of this compound.

  • Monitor downstream signaling of both on- and off-targets: Assess the phosphorylation status of SMAD1/5/8 (downstream of ALK1/2/3/6) and compare it to SMAD2/3 phosphorylation (downstream of ALK4/5/7) to dissect the signaling pathways being affected.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent phenotypic results. Off-target inhibition of ALK6 or other kinases.1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Include the negative control M4K2234NC in your experiments. 3. Validate your findings with a structurally different ALK1/2 inhibitor. 4. Use genetic approaches (e.g., siRNA) to confirm the role of ALK1/2.
Difficulty in attributing signaling changes solely to ALK1/2 inhibition. Overlapping downstream signaling pathways with ALK6.1. Analyze the phosphorylation of both SMAD1/5/8 and SMAD2/3 to differentiate between BMP and TGF-β pathway activation.[1][2] 2. Use cell lines with known expression levels of ALK1, ALK2, and ALK6. 3. Consider using a more selective ALK2 inhibitor if dissecting the individual roles of ALK1 and ALK2 is necessary.[6]
Observed effects are not reproducible. Variability in experimental conditions or off-target effects.1. Strictly control experimental parameters such as cell density, treatment time, and this compound concentration. 2. Routinely test for off-target engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[7][8]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of this compound Against Various Kinases

KinaseIC50 (nM)Selectivity (fold vs. ALK2)
ALK1/ACVRL1 70.5
ALK2/ACVR1 141.0
ALK3/BMPR1A 16812
ALK4/ACVR1B 1660119
ALK5/TGFBR1 1950139
ALK6/BMPR1B 886.3
TNIK 412.9

Data sourced from the Structural Genomics Consortium and EUbOPEN.[1][3]

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay)

KinaseIC50 (nM)
ALK1 83
ALK2 13
ALK3 526
ALK4 8424
ALK5 7932
ALK6 1628

Data sourced from EUbOPEN.[3]

Experimental Protocols

Key Experiment 1: Kinase Inhibition Assay (Radiometric)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a panel of kinases.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase of interest, a substrate peptide, and ATP (at a concentration close to the Km for each kinase).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Incubation: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate at room temperature for a specified period (e.g., 10-20 minutes).

  • Initiate Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Reaction Termination: After a defined incubation time (e.g., 60-120 minutes) at room temperature, stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Key Experiment 2: NanoBRET™ Target Engagement Assay

Objective: To quantify the apparent affinity of this compound for its target kinases in living cells.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[9]

  • Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.[10]

  • Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the target kinase.[8]

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound results in a decrease in the BRET ratio. Determine the IC50 value by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Key Experiment 3: Western Blotting for SMAD Phosphorylation

Objective: To assess the functional effect of this compound on downstream signaling of the BMP/TGF-β pathways.

Methodology:

  • Cell Culture and Treatment: Culture cells responsive to BMP/TGF-β signaling and treat them with a serial dilution of this compound for a specified time.

  • Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., BMP2, BMP6, TGF-β1) to activate the signaling pathway.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies specific for phosphorylated SMAD1/5/8, total SMAD1, phosphorylated SMAD2/3, and total SMAD2. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD and loading control levels. This allows for the assessment of this compound's inhibitory effect on the phosphorylation of different SMAD proteins.

Visualizations

TGF_BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BMPR2 BMPRII ALK12 ALK1 / ALK2 BMPR2->ALK12 P ALK6 ALK6 BMPR2->ALK6 P TGFBR2 TGFβRII ALK5 ALK5 TGFBR2->ALK5 P pSMAD158 pSMAD1/5/8 ALK12->pSMAD158 ALK6->pSMAD158 pSMAD23 pSMAD2/3 ALK5->pSMAD23 BMPs BMPs BMPs->BMPR2 TGFb TGF-β TGFb->TGFBR2 SMAD4 SMAD4 pSMAD158->SMAD4 pSMAD23->SMAD4 Transcription Gene Transcription SMAD4->Transcription This compound This compound This compound->ALK12 Inhibits This compound->ALK6 Off-target Inhibition

Caption: TGF-β/BMP signaling pathways showing this compound on-target and off-target inhibition.

Off_Target_Workflow start Start: Observe Unexpected Phenotype with this compound dose_response 1. Perform Dose-Response Curve with this compound start->dose_response neg_control 2. Include Negative Control (M4K2234NC) dose_response->neg_control orthogonal_inhibitor 3. Test with Structurally Different ALK1/2 Inhibitor neg_control->orthogonal_inhibitor genetic_validation 4. Genetic Validation (e.g., siRNA for ALK1/2) orthogonal_inhibitor->genetic_validation target_engagement 5. Confirm Target Engagement (NanoBRET or CETSA) genetic_validation->target_engagement downstream_analysis 6. Analyze Downstream Signaling (pSMAD1/5/8 vs. pSMAD2/3) target_engagement->downstream_analysis conclusion Conclusion: Dissect On- vs. Off-Target Effects downstream_analysis->conclusion

Caption: Experimental workflow for investigating this compound off-target effects.

Troubleshooting_Logic start Is the observed effect present with this compound? neg_control_check Is the effect absent with M4K2234NC? start->neg_control_check Yes off_target_or_artifact Effect may be an artifact or non-specific. start->off_target_or_artifact No neg_control_check->off_target_or_artifact No genetic_check Does ALK1/2 knockdown reproduce the effect? neg_control_check->genetic_check Yes on_target Effect is likely on-target mediated. on_target_confirmed On-target effect on ALK1/2 confirmed. genetic_check->on_target_confirmed Yes off_target_suspected Off-target effect (e.g., ALK6) is likely. genetic_check->off_target_suspected No

References

unexpected phenotypes in M4K2234 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in cells treated with M4K2234. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

A1: Unexpected phenotypes following this compound treatment can arise from several factors:

  • On-target effects: The observed phenotype may be a previously uncharacterized downstream consequence of inhibiting the intended targets, ALK1 and ALK2, in your specific cell type.

  • Off-target effects: this compound can inhibit other kinases, most notably TNIK and ALK6, particularly at higher concentrations.[1] The observed phenotype might be a result of the inhibition of these off-target kinases.

  • Experimental variability: Issues such as incorrect compound concentration, degradation of the compound, or cell culture artifacts can lead to unexpected results.

To begin troubleshooting, it is crucial to confirm the identity and purity of your this compound stock and to perform a dose-response experiment to ensure you are using an appropriate concentration.

Q2: What are the known off-targets of this compound and what phenotypes might they cause?

A2: The primary off-targets of this compound are TNIK (TRAF2 and NCK-Interacting Kinase) and ALK6 (BMPR1B).[1]

  • TNIK: This kinase is a key component of the Wnt signaling pathway.[2][3][4] Inhibition of TNIK could lead to phenotypes associated with disrupted Wnt signaling, such as altered cell proliferation, differentiation, and migration.[2][5]

  • ALK6: As a BMP type I receptor, ALK6 is involved in chondrogenesis and skeletal development.[6][7][8] Off-target inhibition of ALK6 might result in unexpected changes in cell differentiation pathways, particularly in mesenchymal stem cells or chondrocytes.

The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets.

KinaseIC50 (nM)Primary Signaling PathwayPotential Phenotypes from Inhibition
ALK1 (ACVRL1) 7BMP/TGF-βInhibition of angiogenesis, effects on endothelial cells.
ALK2 (ACVR1) 14BMP/TGF-βInhibition of osteogenesis, effects on chondrocytes.[2]
TNIK 41WntAltered cell proliferation, migration, and differentiation.[2][5]
ALK6 (BMPR1B) 88BMPEffects on chondrogenesis and skeletal development.[6][7][8]
ALK3 (BMPR1A) 168BMPSimilar to ALK6, effects on bone and cartilage.
ALK5 (TGFBR1) 1950TGF-βMinimal effects at typical working concentrations.

Q3: How can I determine if the unexpected phenotype is due to an on-target or off-target effect of this compound?

A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are several strategies:

  • Use a Negative Control: The corresponding negative control compound, M4K2234NC, is structurally similar to this compound but lacks its inhibitory activity.[3] If the phenotype is absent in cells treated with M4K2234NC, it is likely a result of kinase inhibition by this compound.

  • Dose-Response Experiment: As off-target effects are often more pronounced at higher concentrations, performing a dose-response curve can be informative. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 for ALK1/2, it may be an off-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ALK1 or ALK2. If this rescues the phenotype, it strongly suggests an on-target effect.

  • Use an Orthogonal Inhibitor: Employ a structurally different ALK1/2 inhibitor with a distinct off-target profile. If this compound recapitulates the phenotype, it is more likely to be an on-target effect.

  • Directly Measure Off-Target Pathway Activity: Assess the activity of the most likely off-target pathways. For example, use a Wnt signaling reporter assay to check for TNIK inhibition or qPCR to measure the expression of ALK6-specific downstream targets.

Signaling Pathways and Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the key signaling pathways and a general workflow for troubleshooting unexpected phenotypes.

M4K2234_Signaling_Pathways cluster_on_target On-Target Pathway (BMP Signaling) cluster_off_target Potential Off-Target Pathways cluster_wnt Wnt Signaling cluster_bmp_alk6 BMP Signaling (ALK6) BMPs BMP Ligands ALK1_ALK2 ALK1 / ALK2 BMPs->ALK1_ALK2 SMAD1_5_8 p-SMAD1/5/8 ALK1_ALK2->SMAD1_5_8 Gene_Expression_On Target Gene Expression SMAD1_5_8->Gene_Expression_On Wnt Wnt Ligands TNIK TNIK Wnt->TNIK Beta_Catenin β-catenin TNIK->Beta_Catenin Gene_Expression_Wnt Target Gene Expression Beta_Catenin->Gene_Expression_Wnt BMPs_ALK6 BMP Ligands ALK6 ALK6 BMPs_ALK6->ALK6 SMADs_ALK6 p-SMADs ALK6->SMADs_ALK6 Gene_Expression_ALK6 Target Gene Expression SMADs_ALK6->Gene_Expression_ALK6 This compound This compound This compound->ALK1_ALK2 Inhibits This compound->TNIK Inhibits (off-target) This compound->ALK6 Inhibits (off-target)

Caption: this compound inhibits ALK1/2 and can affect TNIK and ALK6.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Confirm_Compound 1. Confirm Compound Identity, Purity, and Concentration Start->Confirm_Compound Dose_Response 2. Perform Dose-Response Experiment Confirm_Compound->Dose_Response Negative_Control 3. Use Negative Control (M4K2234NC) Dose_Response->Negative_Control Phenotype_Present Phenotype Persists? Negative_Control->Phenotype_Present Off_Target_Hypothesis Hypothesize Off-Target Effect Phenotype_Present->Off_Target_Hypothesis No On_Target_Hypothesis Hypothesize On-Target Effect Phenotype_Present->On_Target_Hypothesis Yes Measure_Off_Target 4. Measure Off-Target Pathway Activity (e.g., Wnt Reporter Assay) Off_Target_Hypothesis->Measure_Off_Target Rescue_Experiment 5. Perform Rescue Experiment On_Target_Hypothesis->Rescue_Experiment Conclusion Draw Conclusion Measure_Off_Target->Conclusion Rescue_Experiment->Conclusion

References

Technical Support Center: Ensuring Complete Inhibition of ALK1/2 with M4K2234

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using M4K2234 to achieve complete inhibition of ALK1 (ACVRL1) and ALK2 (ACVR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ALK1/2?

This compound is a potent and highly selective, orally active chemical probe that inhibits the serine/threonine kinase activity of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK1 and ALK2 to prevent the phosphorylation of their downstream targets, SMAD1/5/8, thereby blocking BMP signaling.[1][4]

Q2: What are the recommended concentrations of this compound for cell-based assays?

The recommended maximum concentration for this compound in cellular assays is 1 µM.[2][4] However, the optimal concentration will be cell-type and context-dependent. It is advisable to perform a dose-response experiment to determine the minimal concentration required to achieve complete inhibition of SMAD1/5/8 phosphorylation in your specific experimental system. This compound has shown cytotoxic effects in U2OS cells at concentrations above 50 µM.[4]

Q3: How can I be sure that I am achieving complete inhibition of ALK1/2?

Complete inhibition can be verified by assessing the phosphorylation status of the downstream SMAD1/5/8 proteins. A successful inhibition will result in a significant reduction or complete abolishment of phosphorylated SMAD1/5/8 (pSMAD1/5/8) levels upon stimulation with a relevant BMP ligand (e.g., BMP7).[1][4] This is typically assessed by Western blotting.

Q4: Are there any known off-target effects of this compound?

This compound is highly selective for ALK1 and ALK2.[1][5] However, kinome-wide screening has identified a potential off-target activity against TRAF2- and NCK-interacting kinase (TNIK).[4][6][7] It is important to consider this potential off-target effect when interpreting experimental results. This compound shows significantly weaker inhibition against other ALK family members such as ALK3, ALK4, ALK5, and ALK6.[2][4][6]

Q5: Is this compound suitable for in vivo studies?

Yes, this compound is suitable for in vivo applications and has a favorable pharmacokinetic profile in mice.[4] However, it is noted to have low brain penetrance.[2]

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

TargetIC50 (in vitro, nM)IC50 (Cellular, nM)Assay Type
ALK1 (ACVRL1)7[1][2][3][6]83[2][4]Radioenzymatic[2], NanoBRET[2][4]
ALK2 (ACVR1)14[1][2][3][6]13[2][4]Radioenzymatic[2], NanoBRET[2][4]
ALK3 (BMPR1A)168[2][6]526[2]Radioenzymatic[2], NanoBRET[2]
ALK6 (BMPR1B)88[2][6]1628[2]Radioenzymatic[2], NanoBRET[2]
TNIK41[2][6]-Radioenzymatic[2]

Table 2: Selectivity Profile of this compound Against Other ALK Family Members

KinaseIC50 (nM)
ALK4 (ACVR1B)1660[2][6]
ALK5 (TGFBR1)1950[2][6]

Experimental Protocols

Protocol 1: Western Blot for Phospho-SMAD1/5/8

This protocol describes the assessment of ALK1/2 inhibition by measuring the levels of phosphorylated SMAD1/5/8.

Materials:

  • Cells of interest

  • This compound

  • BMP ligand (e.g., BMP7)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell type and basal signaling, serum-starve the cells for 4-24 hours to reduce background pSMAD levels.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for pSMAD1/5/8 and normalize to total SMAD1 and the loading control.

Troubleshooting Guide

Issue: Incomplete or No Inhibition of pSMAD1/5/8

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve with a broader range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Insufficient Pre-incubation Time Increase the pre-incubation time with this compound to 2-4 hours before ligand stimulation to ensure adequate cell permeability and target engagement.
This compound Degradation Ensure proper storage of this compound solid (-20°C in the dark) and stock solutions (10 mM in DMSO, aliquot and store at -20°C or -80°C).[2] Avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment.
High Ligand Concentration The concentration of the BMP ligand used for stimulation might be too high, overcoming the inhibitory effect of this compound. Perform a ligand dose-response to find the minimal concentration that gives a robust pSMAD1/5/8 signal and re-evaluate this compound efficacy.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms or express lower levels of ALK1/2. Confirm ALK1/2 expression in your cell line via qPCR or Western blot. Consider using a different cell line known to be responsive to BMP signaling.
Experimental Error Verify all reagents and steps in the Western blotting protocol. Ensure complete transfer, proper antibody dilutions, and adequate washing steps.

Visualizations

ALK1_2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK1_2 ALK1/2 SMAD1_5_8 SMAD1/5/8 ALK1_2->SMAD1_5_8 Phosphorylates TypeII_Receptor Type II Receptor (e.g., BMPR2) TypeII_Receptor->ALK1_2 Phosphorylates & Activates BMP BMP Ligand (e.g., BMP7) BMP->TypeII_Receptor Binds This compound This compound This compound->ALK1_2 Inhibits pSMAD1_5_8 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD1_5_8->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulates

Caption: ALK1/2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve (Optional) start->serum_starve inhibitor_treatment Pre-treat with this compound (Dose-response) serum_starve->inhibitor_treatment ligand_stimulation Stimulate with BMP Ligand inhibitor_treatment->ligand_stimulation cell_lysis Cell Lysis ligand_stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for pSMAD1/5/8 protein_quant->western_blot analysis Data Analysis: Quantify Inhibition western_blot->analysis end End: Determine EC50 analysis->end

Caption: Workflow for assessing this compound-mediated inhibition of ALK1/2.

Troubleshooting_Guide start Issue: Incomplete pSMAD1/5/8 Inhibition check_concentration Is this compound concentration optimal? start->check_concentration check_incubation Is pre-incubation time sufficient? check_concentration->check_incubation Yes solution_dose_response Action: Perform dose-response (1 nM - 10 µM) check_concentration->solution_dose_response No check_reagent Is this compound stock and dilution fresh? check_incubation->check_reagent Yes solution_increase_time Action: Increase pre-incubation time to 2-4 hours check_incubation->solution_increase_time No check_ligand Is ligand concentration too high? check_reagent->check_ligand Yes solution_fresh_reagent Action: Use fresh stock and dilutions check_reagent->solution_fresh_reagent No check_cell_line Does the cell line express ALK1/2? check_ligand->check_cell_line No solution_ligand_titration Action: Titrate ligand to find minimal effective dose check_ligand->solution_ligand_titration Yes solution_confirm_expression Action: Confirm ALK1/2 expression (qPCR/WB) check_cell_line->solution_confirm_expression No end Resolution check_cell_line->end Yes solution_dose_response->end solution_increase_time->end solution_fresh_reagent->end solution_ligand_titration->end solution_confirm_expression->end

Caption: Troubleshooting decision tree for incomplete ALK1/2 inhibition.

References

M4K2234 Technical Support Center: Troubleshooting Fluorescent Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the ALK1/2 inhibitor, M4K2234, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] It functions by blocking the BMP signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1][3] this compound is used in research to investigate biological processes mediated by ALK1/2 and related diseases.[1]

Q2: Can this compound interfere with my fluorescent assay?

While there are no specific reports of this compound causing interference, any small molecule has the potential to interfere with fluorescence-based assays.[4][5] Interference can be caused by the compound's intrinsic fluorescence (autofluorescence) or its ability to absorb light at the excitation or emission wavelengths of the fluorophore (quenching).[4][6] Therefore, it is crucial to perform the necessary controls to rule out any assay artifacts.

Q3: What are the initial steps to identify potential interference from this compound?

The first step is to run a set of control experiments to determine the nature of any potential interference.[7] This involves measuring the fluorescence of this compound in the assay buffer alone, without any biological components of the assay. A significant signal in this control would indicate autofluorescence. To check for quenching, you can measure the fluorescence of your fluorophore with and without this compound. A decrease in the signal in the presence of the compound suggests a quenching effect.[6]

Q4: What is compound autofluorescence and how can I mitigate it?

Autofluorescence is the natural emission of light by a compound upon excitation.[6] If this compound is autofluorescent at the wavelengths used in your assay, it can lead to false-positive results. To mitigate this, you can:

  • Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.[7]

  • Use a spectrally distinct fluorophore: If this compound is fluorescent, choose a fluorophore for your assay with excitation and emission wavelengths that do not overlap with this compound's profile.[7] Shifting to red or far-red emitting dyes (emission >620 nm) can often resolve the issue, as compound autofluorescence is more common in the blue-green region of the spectrum.[4][7]

  • Background subtraction: In some cases, you can measure the fluorescence of this compound alone and subtract this value from your experimental wells. However, be cautious as the compound's fluorescence might change in the presence of other assay components.[7]

Q5: What is fluorescence quenching and how can I address it?

Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen if the compound absorbs light at the fluorophore's excitation or emission wavelengths (a phenomenon known as the inner filter effect).[4][6] To address quenching:

  • Check for spectral overlap: Measure the absorbance spectrum of this compound and compare it to the excitation and emission spectra of your fluorophore.

  • Reduce compound concentration: Lowering the concentration of this compound may reduce the quenching effect.[6]

  • Select a different fluorophore: Choose a fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound.

This compound Inhibitory Activity

TargetIC₅₀ (nM)Assay Type
ALK17Enzyme Kinetic Assay[1]
ALK214Enzyme Kinetic Assay[1]
ALK183NanoBRET Cellular Target Engagement[8]
ALK213NanoBRET Cellular Target Engagement[8]
ALK3168Radioenzymatic Assay[8]
ALK688Enzyme Kinetic Assay[1]
TNIK41Radioenzymatic Assay[8]

This compound Signaling Pathway

M4K2234_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK1/2 (Type I Receptor) ALK1/2 (Type I Receptor) Type II Receptor->ALK1/2 (Type I Receptor) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK1/2 (Type I Receptor)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Forms complex with Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates This compound This compound This compound->ALK1/2 (Type I Receptor) Inhibits

Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/2.

Troubleshooting Experimental Workflow

Troubleshooting_Workflow start Unexpected Fluorescence Signal with this compound control_exp Run Compound-Only Control (this compound in assay buffer) start->control_exp signal_check Is there a significant fluorescence signal? control_exp->signal_check autofluorescence Potential Autofluorescence signal_check->autofluorescence Yes no_autofluorescence No significant autofluorescence. Proceed to quenching check. signal_check->no_autofluorescence No mitigation Implement Mitigation Strategies: - Spectral Shift - Change Fluorophore - Adjust Concentration autofluorescence->mitigation quenching_exp Run Quenching Control (Fluorophore + this compound) no_autofluorescence->quenching_exp quenching_check Is fluorescence signal decreased? quenching_exp->quenching_check quenching Potential Quenching quenching_check->quenching Yes no_interference No direct interference detected. Consider other experimental factors. quenching_check->no_interference No quenching->mitigation

Caption: A logical workflow to troubleshoot potential fluorescent assay interference.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

  • Prepare this compound solutions: Prepare a serial dilution of this compound in the same assay buffer used for your experiment, covering the concentration range you plan to test.

  • Plate preparation: Add the this compound solutions to the wells of a microplate. Include wells with assay buffer only as a blank control.

  • Fluorescence measurement: Read the plate on a plate reader using the same excitation and emission wavelengths and filter sets as your main experiment.

  • Data analysis: Subtract the blank reading from the this compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Quenching Potential of this compound

  • Prepare solutions:

    • A solution of your fluorophore at the concentration used in your assay.

    • Solutions of your fluorophore containing various concentrations of this compound.

    • A solution of this compound at the highest concentration to be tested (for the autofluorescence control).

    • Assay buffer as a blank.

  • Plate preparation: Add the prepared solutions to a microplate.

  • Fluorescence measurement: Read the plate using the appropriate excitation and emission wavelengths.

  • Data analysis:

    • Subtract the blank from all readings.

    • Correct the readings of the fluorophore with this compound by subtracting the reading of this compound alone.

    • A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.

Protocol 3: Spectral Characterization of this compound

  • Prepare a solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer to the highest concentration used in your assays.

  • Absorbance Spectrum:

    • Use a spectrophotometer to measure the absorbance of the this compound solution across a range of wavelengths (e.g., 250-700 nm).

    • Use the assay buffer as a blank.

  • Emission Spectrum:

    • Using a spectrofluorometer, excite the this compound solution at its absorbance maximum (λmax) determined in the previous step.

    • Scan a range of emission wavelengths, starting about 20 nm above the excitation wavelength, to record the emission profile.

  • Excitation Spectrum:

    • Set the emission wavelength on the spectrofluorometer to the peak emission wavelength found in the previous step.

    • Scan a range of excitation wavelengths to determine the excitation profile.

By following these guidelines and protocols, researchers can confidently assess and mitigate potential interference from this compound in their fluorescent assays, leading to more accurate and reliable experimental outcomes.

References

M4K2234 Technical Support Center: Storage and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of the ALK1/2 chemical probe, M4K2234.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C in the dark.[1] One supplier suggests that in powder form, it can be stored for up to 2 years at -20°C.[2] Another source also recommends -20°C for long-term storage, although they state that comprehensive stability testing has not been performed.[3]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months.[2] For shorter periods, solutions in DMSO can be kept at 4°C for up to 2 weeks.[2] It is generally recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is there a significant difference in stability between -20°C and -80°C for solid this compound?

A3: Available data primarily recommends -20°C for the long-term storage of solid this compound.[1][3] While -80°C is the standard for many biological samples and some compounds in solution, there is no specific data suggesting it is superior to -20°C for the solid form of this compound. Adhering to the manufacturer's recommendation of -20°C for the solid compound is advised.

Q4: What is the recommended solvent for this compound?

A4: this compound can be dissolved in DMSO to prepare a 10 mM solution.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in cellular assays. Improper storage of this compound solution.Ensure stock solutions in DMSO are stored at -80°C and used within 6 months. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. For short-term use (up to 2 weeks), solutions can be stored at 4°C.[2]
Compound degradation due to prolonged storage at room temperature.Minimize the time this compound is kept at room temperature during experimental setup. Return stock solutions to the recommended storage temperature promptly.
Inconsistent experimental results. Inaccurate concentration of this compound solution.Verify the initial concentration of your stock solution. If possible, perform a quality control check, such as HPLC, to assess the purity and concentration of the compound.
Freeze-thaw cycles affecting compound integrity.Prepare and use fresh dilutions from a properly stored stock aliquot for each experiment to ensure consistency.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous solutions.Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain compound solubility and minimize solvent-induced cytotoxicity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 2 years[2]
In DMSO-80°CUp to 6 months[2]
In DMSO4°CUp to 2 weeks[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term use (up to 6 months).

Protocol 2: General Handling Procedure for this compound

  • Retrieve a single aliquot of the this compound stock solution from -80°C storage.

  • Thaw the aliquot at room temperature.

  • Dilute the stock solution to the desired working concentration in the appropriate experimental buffer or cell culture medium immediately before use.

  • Discard any unused portion of the diluted solution. Do not re-freeze diluted solutions.

  • Return any unused stock solution to -80°C storage promptly if it has not been compromised.

Visualizations

This compound Handling and Storage Workflow

G cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use Solid Solid this compound (-20°C) Dissolve Dissolve in DMSO Solid->Dissolve DMSO_stock 10 mM Stock in DMSO (-80°C) Thaw Thaw Aliquot DMSO_stock->Thaw Aliquot Aliquot Dissolve->Aliquot Aliquot->DMSO_stock Dilute Dilute to Working Concentration Thaw->Dilute Experiment Perform Experiment Dilute->Experiment G cluster_pathway BMP Signaling Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds ALK1_2 ALK1/2 (Type I Receptor) TypeII_R->ALK1_2 activates SMAD1_5_8 SMAD1/5/8 ALK1_2->SMAD1_5_8 phosphorylates pSMAD1_5_8 p-SMAD1/5/8 Nucleus Nucleus pSMAD1_5_8->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates This compound This compound This compound->ALK1_2 inhibits

References

potential for M4K2234 resistance development in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the potential development of resistance to M4K2234, a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, in cancer cells.

Troubleshooting Guide: Common Issues in this compound Resistance Studies

Encountering unexpected results or challenges during your research into this compound resistance is not uncommon. This guide addresses some of the most frequently observed issues.

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability assays (e.g., IC50 values) between experiments. Inconsistent cell seeding density, variations in drug preparation, or passage number of the cell line.Standardize cell seeding protocols and ensure a consistent cell passage number is used for all experiments. Prepare fresh drug dilutions for each experiment from a validated stock solution.
No significant difference in this compound sensitivity after prolonged drug exposure. The selected cell line may have intrinsic resistance. The concentration of this compound used for selection may be too low or too high, leading to widespread cell death.Screen a panel of cell lines to identify a sensitive parental line. Perform a dose-response curve to determine the initial IC50 and use a concentration around the IC50 for generating resistant lines.
Resistant cells lose their resistance phenotype after being cultured in drug-free media. The resistance mechanism may be transient and not due to stable genetic or epigenetic changes.Culture the resistant cells in the presence of this compound continuously. To confirm a stable resistance, culture a batch of resistant cells in drug-free media for several passages and then re-challenge with this compound.
Inconsistent results in downstream signaling analysis (e.g., Western blotting for p-AKT, p-S6K). Variations in cell lysis procedures, antibody quality, or the timing of sample collection after this compound treatment.Optimize and standardize the cell lysis protocol. Validate all antibodies for specificity. Perform a time-course experiment to determine the optimal time point for observing signaling inhibition.

Frequently Asked Questions (FAQs)

A list of common questions regarding this compound resistance mechanisms and experimental design.

1. What are the known mechanisms of resistance to PI3K/mTOR inhibitors like this compound?

Resistance to PI3K/mTOR inhibitors can arise through various mechanisms, which can be broadly categorized as:

  • On-target alterations: This includes mutations in the drug's target proteins, such as the mTOR kinase domain, which can prevent the drug from binding effectively.

  • Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the PI3K/AKT/mTOR pathway. A common example is the upregulation of the MAPK/ERK pathway.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration.

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.

2. How can I generate this compound-resistant cancer cell lines in vitro?

A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. This process involves:

  • Determining the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound.

  • Continuous low-dose exposure: Culture the parental cells in the presence of this compound at a concentration close to the IC50.

  • Dose escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.

  • Isolation of resistant clones: Once the cells can proliferate in a significantly higher concentration of this compound compared to the parental line, you can isolate and expand individual resistant clones.

3. What are the key experiments to confirm and characterize this compound resistance?

To confirm and characterize resistance, a series of experiments should be performed:

  • Cell Viability Assays: Compare the IC50 values of the parental and resistant cell lines to quantify the degree of resistance.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, S6K, 4E-BP1) and potential bypass pathways (e.g., ERK, MEK).

  • Gene Expression Analysis: Use techniques like qPCR or RNA-sequencing to identify changes in the expression of genes associated with drug resistance.

  • Drug Efflux Assays: Measure the activity of ABC transporters to determine if increased drug efflux contributes to resistance.

Quantitative Data Summary

The following table presents example data from a study comparing the this compound sensitivity of a parental cancer cell line to a derived resistant cell line.

Cell Line This compound IC50 (nM) Fold Resistance p-S6K Expression (Relative to Parental Control)
Parental1511.0
This compound-Resistant25016.70.9

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Seeding: Seed the parental cancer cell line in a T75 flask at a density of 2 x 10^6 cells.

  • Initial Drug Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the IC50 concentration.

  • Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh drug-containing medium every 3-4 days.

  • Dose Escalation: Once the cells reach 70-80% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat: Repeat step 4 for several months until the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Isolation of Resistant Population: At this point, the population of cells can be considered resistant. For clonal lines, single-cell sorting can be performed.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Seed both parental and this compound-resistant cells. Treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, S6K, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

M4K2234_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Initiation This compound This compound This compound->mTORC1 Inhibition ERK_pathway MAPK/ERK Pathway ERK_pathway->Proliferation Bypass Signal

Caption: PI3K/AKT/mTOR signaling pathway and this compound's point of inhibition.

Resistance_Workflow start Parental Cancer Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Continuous Culture with Escalating Doses of this compound ic50->culture resistant_pop Establish this compound Resistant Population culture->resistant_pop characterize Characterize Resistance Phenotype resistant_pop->characterize viability Cell Viability Assays (IC50 Shift) characterize->viability Confirm western Western Blot (Signaling Pathways) characterize->western Mechanistic Insight omics Omics Analysis (Genomics, Transcriptomics) characterize->omics Discovery

Caption: Experimental workflow for generating and analyzing this compound-resistant cells.

Validation & Comparative

A Head-to-Head Comparison of ALK2 Inhibitors: M4K2234 versus LDN-193189

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Activin receptor-like kinase 2 (ALK2) has emerged as a critical therapeutic strategy for diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This guide provides an objective comparison of two prominent ALK2 inhibitors, M4K2234 and LDN-193189, focusing on their performance, selectivity, and the experimental data supporting their use.

Overview of this compound and LDN-193189

This compound is a highly selective, orally active chemical probe for ALK1 and ALK2.[3] It was developed to provide a more specific tool for studying ALK1/2-mediated biological processes compared to existing inhibitors.[4] LDN-193189, a derivative of Dorsomorphin, is a potent and widely used inhibitor of the Bone Morphogenetic Protein (BMP) pathway, targeting ALK2 and ALK3.[5][6][7][8] While instrumental in advancing the understanding of ALK2 signaling, LDN-193189 is known to have a less favorable kinome-wide selectivity profile.[4][9]

Quantitative Performance Data

The following tables summarize the in vitro and in-cell inhibitory activities of this compound and LDN-193189 against ALK2 and other related kinases.

In Vitro Kinase Inhibition (IC50, nM)
KinaseThis compound (nM)LDN-193189 (nM)
ALK2 (ACVR1) 14 [3][10][11][12]0.8 - 5 [5][6][7][13]
ALK1 (ACVRL1)7[3][10][11][12]0.8[7]
ALK3 (BMPR1A)168[10][12][14]5.3 - 30[5][6][7][13]
ALK6 (BMPR1B)88[10][12][14]16.7[7][13]
ALK4 (ACVR1B)1660[10][12][14]≥ 500[8][15]
ALK5 (TGFBR1)1950 - 2144[14][16]≥ 500[8][15]
TNIK41[10][14]-

Note: IC50 values can vary between different assay conditions.

Cellular Target Engagement (IC50, nM)
TargetThis compound (nM)LDN-193189 (nM)
ALK2 (ACVR1) 13 [1][11][12]-
ALK1 (ACVRL1)83[1][11][12]-
ALK3 (BMPR1A)526[12]-
ALK6 (BMPR1B)1628[12]-
ALK4 (ACVR1B)8424[12]-
ALK5 (TGFBR1)7932[12]-

Key Performance Insights

This compound demonstrates high potency for ALK1 and ALK2, with significantly weaker inhibition of other ALK family members, particularly ALK4 and ALK5.[3][10][14] This selectivity is a key advantage, as it minimizes off-target effects on related signaling pathways like the TGF-β branch, which is primarily mediated by ALK4/5/7.[1] A notable off-target for this compound is TNIK (TRAF2- and NCK-interacting kinase).[10][14]

LDN-193189 exhibits very high potency for ALK2 and ALK3.[5][6][7] However, its broader activity against other BMP type I receptors (ALK1 and ALK6) and other kinases makes it a less selective tool compared to this compound.[4][7][13] This lack of selectivity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to ALK2 inhibition.[9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ALK2 signaling pathway and a general workflow for evaluating ALK2 inhibitors.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor (BMPRII/ActRIIA) Type II Receptor (BMPRII/ActRIIA) BMP Ligand->Type II Receptor (BMPRII/ActRIIA) binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor (BMPRII/ActRIIA)->ALK2 (Type I Receptor) recruits & phosphorylates GS Domain Phosphorylation GS Domain Phosphorylation ALK2 (Type I Receptor)->GS Domain Phosphorylation activates SMAD1/5/8 SMAD1/5/8 GS Domain Phosphorylation->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex binds to SMAD4 SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates to nucleus Inhibitor_Evaluation_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Cell-Based Assays Cell-Based Assays Determine IC50->Cell-Based Assays Western Blot (p-SMAD) Western Blot (p-SMAD) Cell-Based Assays->Western Blot (p-SMAD) Reporter Gene Assay Reporter Gene Assay Cell-Based Assays->Reporter Gene Assay NanoBRET Assay NanoBRET Assay Cell-Based Assays->NanoBRET Assay In Vivo Studies In Vivo Studies Western Blot (p-SMAD)->In Vivo Studies Reporter Gene Assay->In Vivo Studies NanoBRET Assay->In Vivo Studies Efficacy in Disease Models Efficacy in Disease Models In Vivo Studies->Efficacy in Disease Models Pharmacokinetics/Toxicity Pharmacokinetics/Toxicity In Vivo Studies->Pharmacokinetics/Toxicity End End Efficacy in Disease Models->End Pharmacokinetics/Toxicity->End

References

A Comparative Guide to the Selectivity of ALK1/2 Inhibitors: M4K2234 vs. K02288

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined selectivity profile is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of two prominent inhibitors of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, M4K2234 and K02288, with a focus on their selectivity and supporting experimental data.

Both this compound and K02288 are potent inhibitors of the bone morphogenetic protein (BMP) signaling pathway, primarily targeting the type I BMP receptors ALK1 and ALK2.[1][2] These kinases play crucial roles in a variety of cellular processes, and their dysregulation is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[3][4] Understanding the selectivity of these inhibitors is critical for attributing observed biological effects to the inhibition of their intended targets.

In Vitro Kinase Selectivity

The selectivity of this compound and K02288 has been characterized through extensive kinase profiling. This compound was screened against a panel of 375 kinases, while K02288 was tested against 200 kinases.[4][5] The half-maximal inhibitory concentrations (IC50) for both compounds against a panel of ALK family members and other kinases are summarized below.

Target KinaseThis compound IC50 (nM)K02288 IC50 (nM)
ALK1 (ACVRL1) 7[3]1.8[1]
ALK2 (ACVR1) 14[3]1.1[1]
ALK3 (BMPR1A) 168[3]34.4
ALK4 (ACVR1B) 1660[3]302
ALK5 (TGFBR1) 1950[3]321
ALK6 (BMPR1B) 88[3]6.4[1]
TNIK 41[3]Not Reported
ActRIIA Not Reported220

This compound demonstrates high potency for ALK1 and ALK2.[2][3] Notably, outside of the ALK1-7 subfamily, its only significant off-target identified at a 1 µM screening concentration was TNIK (TRAF2 and NCK Interacting Kinase).[3][6]

K02288 also exhibits potent inhibition of ALK1 and ALK2, with slightly lower IC50 values than this compound.[1] It displays strong inhibition of ALK6 as well.[1] Broader kinase screening revealed that at 0.1 µM, K02288 showed over 50% inhibition of ABL and ARG (ABL2), with an additional six kinases inhibited at 1 µM.[5]

Cellular Target Engagement and Pathway Inhibition

In cellular assays, both compounds effectively inhibit the BMP signaling pathway.

This compound has been shown to inhibit ALK2-catalyzed phosphorylation of SMAD1/5/8 in Western blot assays.[3] In NanoBRET cellular target engagement assays, this compound demonstrated IC50 values of 83 nM for ALK1 and 13 nM for ALK2.[3] It specifically blocks BMP signaling by inhibiting the phosphorylation of SMAD1/5/8, with weaker effects on the TGF-β signaling branch (SMAD2/3 phosphorylation).[2][4]

K02288 dose-dependently inhibits BMP4- and BMP6-induced phosphorylation of Smad1/5/8 in C2C12 cells, without affecting TGF-β-BMP signaling.[1][7] It has been utilized as a chemical probe to selectively inhibit the BMP-Smad pathway in cellular studies.[5][7]

Experimental Protocols

This compound In Vitro Kinase Assay (Radioenzymatic)[3]

The in vitro potency of this compound was determined using a radioenzymatic assay (³³PanQinase™). The assay measures the incorporation of radioactive phosphate (from [γ-³³P]ATP) into a substrate peptide by the target kinase. The IC50 values were determined by measuring the reduction in kinase activity across a range of inhibitor concentrations. For the kinome-wide selectivity screening, this compound was tested at a concentration of 1 µM.

K02288 In Vitro Kinase Assay[5][9]

The enzymatic activity of K02288 was assessed using in vitro kinase assays. The IC50 values were determined by measuring the kinase activity in the presence of varying concentrations of the inhibitor. The specific details of the assay, such as the substrate and method of detection, can vary but generally involve measuring the phosphorylation of a substrate by the kinase. For broader selectivity profiling, percentage inhibition was determined at 0.1 µM and 1 µM inhibitor concentrations.

Cellular Assays (Western Blot for pSMAD)[3][8]

To assess the cellular activity of both inhibitors, Western blotting is a common method. Cells are treated with the inhibitor at various concentrations before stimulation with a BMP ligand (e.g., BMP4, BMP6, or BMP7). Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated SMAD1/5/8 are detected using a specific antibody and compared to the total SMAD levels to determine the extent of inhibition.

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the points of inhibition by this compound and K02288.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R 1. Ligand Binding TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R 2. Receptor Phosphorylation SMAD158 SMAD1/5/8 TypeI_R->SMAD158 3. SMAD Phosphorylation pSMAD158 pSMAD1/5/8 Complex pSMAD1/5/8 - SMAD4 Complex pSMAD158->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene 5. Nuclear Translocation & Gene Regulation Inhibitor This compound / K02288 Inhibitor->TypeI_R Inhibition

Caption: Canonical BMP signaling pathway and inhibition by this compound and K02288.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the selectivity of kinase inhibitors.

Inhibitor_Selectivity_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_data Data Analysis & Comparison Kinase_Panel Kinase Panel Screening (e.g., 375 kinases) IC50_Determination IC50 Determination for Primary & Off-Targets Kinase_Panel->IC50_Determination Identify Hits Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Lines Select Relevant Cell Lines Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cell_Lines->Target_Engagement Pathway_Inhibition Pathway Inhibition Assay (e.g., pSMAD Western Blot) Cell_Lines->Pathway_Inhibition Target_Engagement->Selectivity_Profile Pathway_Inhibition->Selectivity_Profile Compare_Inhibitors Compare Selectivity of This compound vs. K02288 Selectivity_Profile->Compare_Inhibitors

Caption: Workflow for assessing kinase inhibitor selectivity.

References

A Researcher's Guide: Validating M4K2234 Specificity with ALK1/ALK2 siRNA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for researchers validating the on-target effects of M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The primary method for validation discussed here is the use of small interfering RNA (siRNA) to genetically knock down ALK1 and ALK2, thereby providing an orthogonal approach to confirm the pharmacological data obtained with this compound.

The ALK1/ALK2 Signaling Pathway

ALK1 and ALK2 are Type I receptors in the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] They are primarily activated by Bone Morphogenetic Proteins (BMPs). Upon ligand binding, these Type I receptors form a complex with Type II receptors, leading to the phosphorylation and activation of the Type I receptor's kinase domain.[1][2] Activated ALK1/ALK2 then phosphorylate the downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[3][4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like osteogenesis, angiogenesis, and cell differentiation.[5][6]

ALK1_ALK2_Signaling BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds ALK1_ALK2 ALK1 / ALK2 (Type I Receptor) TypeII_R->ALK1_ALK2 Recruits & Phosphorylates SMAD158 SMAD1/5/8 ALK1_ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates Inhibition_vs_Knockdown cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown M4K This compound ALK_protein ALK1/ALK2 Protein (Kinase Domain) M4K->ALK_protein Binds & Inhibits pSMAD_1 p-SMAD1/5/8 ALK_protein->pSMAD_1 Phosphorylation Blocked siRNA ALK1/ALK2 siRNA mRNA ALK1/ALK2 mRNA siRNA->mRNA Binds & Degrades No_ALK No ALK1/ALK2 Protein Synthesis mRNA->No_ALK Translation Prevented pSMAD_2 p-SMAD1/5/8 No_ALK->pSMAD_2 Phosphorylation Absent Experimental_Workflow cluster_groups Experimental Groups (24-72h) cluster_analysis Downstream Analysis Start Seed Cells Group1 1. Vehicle Control (e.g., DMSO) Start->Group1 Group2 2. This compound Start->Group2 Group3 3. Scrambled siRNA (Negative Control) Start->Group3 Group4 4. ALK1/ALK2 siRNA Start->Group4 Stimulate Stimulate with BMP Ligand (e.g., BMP7, BMP9) Group1->Stimulate Group2->Stimulate Group3->Stimulate Group4->Stimulate Harvest Harvest Cells/Lysates Stimulate->Harvest WB Western Blot (p-SMAD1/5/8, Total ALK1/2, Total SMAD, Loading Control) Harvest->WB qPCR RT-qPCR (Target Gene Expression, ALK1/2 mRNA levels) Harvest->qPCR Pheno Phenotypic Assay (e.g., ALP activity, Reporter Assay) Harvest->Pheno

References

A Researcher's Guide to Confirming Kinase Inhibitor Specificity: M4K2234NC as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise specificity of a novel kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for confirming the specificity of a hypothetical MAP4K4 inhibitor, M4K2234NC, against a known selective inhibitor, GNE-495. The experimental protocols and data presentation formats outlined below offer a robust strategy for evaluating on-target and off-target effects.

This guide details a multi-tiered approach, beginning with broad biochemical profiling and moving towards more physiologically relevant cell-based assays. By employing these methodologies, researchers can build a comprehensive specificity profile for their compound of interest.

I. Biochemical Specificity Assessment

The initial evaluation of a kinase inhibitor's specificity is typically performed using in vitro biochemical assays. These assays measure the direct interaction between the inhibitor and a panel of purified kinases.

A broad kinase panel screen is the first step to understanding the selectivity of a new inhibitor.[1][2] This involves testing the compound at a single, high concentration against a large number of kinases to identify potential off-target interactions.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of M4K2234NC and the comparator, GNE-495, in 100% DMSO.

  • Assay Plate Preparation: Dilute the compounds to the desired screening concentration (e.g., 1 µM) in the assay buffer.

  • Kinase Reaction: Add the diluted compounds to wells containing the individual purified kinases from a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's Kinase HotSpot™).

  • Substrate Addition: Initiate the kinase reaction by adding the ATP and the specific peptide substrate for each kinase.

  • Incubation: Incubate the plates at room temperature for the time specified by the panel provider.

  • Detection: Measure the kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[3]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation: Kinase Panel Screen Results

Kinase TargetM4K2234NC (% Inhibition @ 1 µM)GNE-495 (% Inhibition @ 1 µM)
MAP4K49899
MINK18590
TNK12530
... (other kinases)......

For kinases that show significant inhibition in the initial screen (e.g., >70%), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[1] This provides a quantitative measure of the inhibitor's potency against these targets.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Perform a serial dilution of M4K2234NC and GNE-495 to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Kinase Reaction: Set up the kinase reaction as described above for the selected "hit" kinases.

  • Incubation and Detection: Follow the same procedure as the single-point screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for Key Kinases

Kinase TargetM4K2234NC IC50 (nM)GNE-495 IC50 (nM)
MAP4K453
MINK15045
TNK1>1000>1000

II. Cellular Specificity and Target Engagement

While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its intended target within a cellular context.[4] Cell-based assays provide a more physiologically relevant environment to assess specificity.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a widely used technology to quantify compound binding to a target protein in living cells.[4]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express a NanoLuc® luciferase-tagged version of the target kinase (MAP4K4).

  • Compound Treatment: Treat the cells with a range of concentrations of M4K2234NC or GNE-495.

  • Tracer Addition: Add a fluorescent tracer that also binds to the target kinase.

  • BRET Measurement: Measure the BRET signal, which is generated when the inhibitor displaces the tracer from the NanoLuc®-tagged kinase.

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Data Presentation: Cellular Target Engagement

CompoundCellular IC50 (nM)
M4K2234NC25
GNE-49520

Inhibiting a kinase should lead to a decrease in the phosphorylation of its downstream substrates.[4] Western blotting or ELISA can be used to measure the levels of a specific phosphorylated substrate.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line where the MAP4K4 pathway is active) with increasing concentrations of M4K2234NC or GNE-495 for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known MAP4K4 substrate (e.g., Phospho-ERM) and total MAP4K4 as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the change in substrate phosphorylation.

Data Presentation: Phospho-Substrate Inhibition

CompoundConcentration (nM)p-ERM/Total ERM Ratio (Fold Change)
M4K2234NC100.8
1000.4
10000.1
GNE-495100.75
1000.35
10000.08

III. Visualizing the Workflow and Pathway

To further clarify the experimental logic and the biological context, diagrams are provided below.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A M4K2234NC (Test Compound) C Broad Kinase Panel Screen (e.g., 400+ kinases) A->C B GNE-495 (Comparator) B->C D Identify Off-Target 'Hits' (>70% Inhibition) C->D E IC50 Determination for Hits D->E F Quantitative Potency & Selectivity E->F G Cellular Target Engagement (e.g., NanoBRET™) F->G H Phospho-Substrate Analysis (e.g., Western Blot) F->H J Confirm On-Target Cellular Activity G->J H->J I Phenotypic Assays (e.g., Proliferation, Migration) J->I

Figure 1. Experimental workflow for confirming kinase inhibitor specificity.

G cluster_pathway Simplified MAP4K4 Signaling Stimuli Upstream Signals (e.g., TNF-α) MAP4K4 MAP4K4 Stimuli->MAP4K4 ERM ERM Family Proteins (Substrate) MAP4K4->ERM phosphorylates Inhibitor M4K2234NC / GNE-495 Inhibitor->MAP4K4 inhibits pERM Phospho-ERM ERM->pERM Cytoskeleton Cytoskeletal Reorganization & Cell Migration pERM->Cytoskeleton

Figure 2. Simplified MAP4K4 signaling pathway and point of inhibition.

G cluster_comparison Logical Comparison Framework M4K2234NC M4K2234NC (Novel Inhibitor) Biochem Biochemical Specificity (Kinome Scan, IC50) M4K2234NC->Biochem Cellular Cellular Specificity (Target Engagement, p-Substrate) M4K2234NC->Cellular GNE495 GNE-495 (Known Selective Inhibitor) GNE495->Biochem GNE495->Cellular Conclusion Comparative Specificity Profile Biochem->Conclusion Cellular->Conclusion

Figure 3. Logical framework for comparing M4K2234NC and GNE-495.

By following this structured approach, researchers can confidently characterize the specificity of their kinase inhibitors, providing a solid foundation for further preclinical and clinical development.

References

Comparative Guide to Downstream Target Gene Analysis for M4K2234 Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of M4K2234 with alternative molecules for the analysis of downstream target genes. It is intended for researchers, scientists, and drug development professionals interested in validating the biological effects of this selective ALK1 and ALK2 inhibitor.

This compound is a potent and selective, orally active inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, with IC50 values of 7 nM and 14 nM, respectively[1][2]. Its primary mechanism of action is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway by preventing the phosphorylation of SMAD1/5/8[1][3]. This makes this compound a valuable tool for investigating biological processes and diseases associated with ALK1/2 signaling, such as diffuse midline glioma (DMG) and fibrodysplasia ossificans progressiva (FOP)[1].

Performance Comparison

This compound offers a distinct profile compared to other commonly used small molecule inhibitors of the BMP pathway. The following table summarizes key performance metrics.

FeatureThis compoundLDN-193189Dorsomorphin
Primary Targets ALK1, ALK2[1][2]ALK2, ALK3, ALK6[4]ALK2, ALK3, ALK6, AMPK[4]
Potency (IC50) ALK1: 7 nM, ALK2: 14 nM[1][2]ALK2: ~5 nM, ALK3: ~30 nMALK2: ~109 nM
Kinome Selectivity High, with a known off-target of TNIK[3][5]Less selective, inhibits other ALK family members[4]Broad, inhibits numerous kinases[4]
Negative Control M4K2234NC available[3][4]Not readily availableNot readily available
In Vivo Use Favorable ADMET profile[3]Widely used in vivoLimited by off-target effects

Experimental Protocols

To validate the downstream effects of this compound and identify novel target genes, a multi-step experimental approach is recommended. This involves confirming the inhibition of the immediate downstream signaling pathway and then proceeding to genome-wide screening for transcriptional changes.

Validation of On-Target Activity: SMAD1/5/8 Phosphorylation

Objective: To confirm that this compound inhibits the phosphorylation of SMAD1/5/8 in a dose-dependent manner.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, U2OS) to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with a concentration range of this compound (e.g., 1 nM to 1 µM) and the negative control M4K2234NC for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7 or BMP9) for 30-60 minutes to induce SMAD1/5/8 phosphorylation.

  • Protein Extraction and Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD1/5/8 and total SMAD1/5/8. Use a loading control like GAPDH or β-actin to ensure equal loading.

  • Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total SMAD1/5/8.

Downstream Target Gene Discovery: RNA-Sequencing

Objective: To identify genes that are differentially expressed upon treatment with this compound.

Methodology:

  • Experimental Design: Use a minimum of three biological replicates for each condition: vehicle control, this compound, and M4K2234NC.

  • Cell Treatment and RNA Extraction: Treat cells with an effective concentration of this compound (determined from the Western blot experiment, e.g., 100-500 nM) or M4K2234NC for a suitable duration (e.g., 6, 12, or 24 hours) to allow for transcriptional changes. Extract total RNA using a column-based kit.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples and perform sequencing on a high-throughput platform.

  • Data Analysis:

    • Perform quality control of raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes significantly up- or down-regulated by this compound compared to both vehicle and the negative control.

Validation of Novel Downstream Target Genes: Quantitative PCR (qPCR)

Objective: To validate the differential expression of candidate genes identified from RNA-sequencing.

Methodology:

  • Primer Design: Design and validate qPCR primers for a selection of the most significantly regulated genes.

  • cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-sequencing.

  • qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for downstream target gene analysis.

M4K2234_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK1_ALK2 ALK1/ALK2 Receptor SMAD1_5_8 SMAD1/5/8 ALK1_ALK2->SMAD1_5_8 phosphorylates TypeII_Receptor Type II Receptor TypeII_Receptor->ALK1_ALK2 activates pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_complex SMAD Complex pSMAD1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Expression SMAD_complex->Target_Genes regulates BMP_Ligand BMP Ligand BMP_Ligand->TypeII_Receptor binds This compound This compound This compound->ALK1_ALK2 inhibits

Caption: this compound inhibits ALK1/2, blocking SMAD1/5/8 phosphorylation.

Experimental_Workflow cluster_validation On-Target Validation cluster_discovery Target Gene Discovery cluster_confirmation Target Gene Confirmation Cell_Treatment Cell Treatment with this compound Western_Blot Western Blot for p-SMAD1/5/8 Cell_Treatment->Western_Blot RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics qPCR qPCR Validation Bioinformatics->qPCR

Caption: Workflow for this compound downstream target gene analysis.

Comparison_Logic This compound This compound Experimental_Readout Experimental Readout (e.g., Gene Expression) This compound->Experimental_Readout Alternative_Inhibitors Alternative Inhibitors (e.g., LDN-193189) Alternative_Inhibitors->Experimental_Readout Biological_Conclusion Biological Conclusion Experimental_Readout->Biological_Conclusion

Caption: Logic for comparing this compound with alternative inhibitors.

References

Confirming M4K2234's Mechanism of Action: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the BMP signaling pathway, M4K2234 has emerged as a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] This guide provides a comparative analysis of this compound and alternative inhibitors, detailing experimental approaches to confirm its on-target mechanism through rescue experiments.

This compound is a highly selective, orally active inhibitor of ALK1 and ALK2, key serine/threonine kinases in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Its mechanism of action involves the inhibition of SMAD1, SMAD5, and SMAD8 phosphorylation, which are downstream effectors of ALK1/2 activation.[1][2] To rigorously validate that the observed cellular effects of this compound are a direct consequence of ALK1/2 inhibition, "rescue" experiments can be employed. In this context, a rescue experiment aims to reverse the inhibitory effect of this compound by introducing a component that bypasses the inhibitor's blockade.

This guide will compare this compound with an orthogonal chemical probe, MU1700, and a less selective, first-generation inhibitor, LDN-193189. A non-binding analogue, M4K2234NC, serves as a crucial negative control to distinguish specific on-target effects from off-target or compound-specific artifacts.[3][4]

Comparative Inhibitor Performance

The following tables summarize the in vitro potency and cellular target engagement of this compound and its comparators against various ALK family kinases.

CompoundALK1 IC₅₀ (nM)ALK2 IC₅₀ (nM)ALK3 IC₅₀ (nM)ALK4 IC₅₀ (nM)ALK5 IC₅₀ (nM)ALK6 IC₅₀ (nM)TNIK IC₅₀ (nM)
This compound 7[1][5]14[1][5]168[5][6]1660[5][6]1950[5][6]88[5][6]41[6]
MU1700 714->10,000>10,00088-
LDN-193189 0.8[7]0.8[7]5.3[7]101[7]-16.7[7]-
M4K2234NC >10,000[3]>10,000[3]-----
CompoundALK1 EC₅₀ (nM)ALK2 EC₅₀ (nM)ALK3 EC₅₀ (nM)ALK4 EC₅₀ (nM)ALK5 EC₅₀ (nM)ALK6 EC₅₀ (nM)
This compound 83[6]13[6]526[6]8424[6]7932[6]1628[6]
MU1700 -Comparable to this compound[3]-No activity[3]No activity[3]-
LDN-193189 -Comparable to this compound[3]----

Rescue Experiment Workflow

Rescue_Experiment_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Cells Select appropriate cell line (e.g., HEK293T, C2C12) Transfection Transfect with either: - Wild-type ALK2 - Constitutively Active ALK2 (e.g., Q207D) - Empty Vector Control Cells->Transfection WT_ALK2 Wild-type ALK2 Transfection->WT_ALK2 CA_ALK2 Constitutively Active ALK2 Transfection->CA_ALK2 Vector Empty Vector Transfection->Vector M4K2234_Treat_WT Treat with this compound, MU1700, LDN-193189, or M4K2234NC WT_ALK2->M4K2234_Treat_WT M4K2234_Treat_CA Treat with this compound, MU1700, LDN-193189, or M4K2234NC CA_ALK2->M4K2234_Treat_CA M4K2234_Treat_Vector Treat with this compound, MU1700, LDN-193189, or M4K2234NC Vector->M4K2234_Treat_Vector WesternBlot Western Blot for pSMAD1/5/8 M4K2234_Treat_WT->WesternBlot IF Immunofluorescence for pSMAD1/5/8 M4K2234_Treat_WT->IF ReporterAssay BMP-responsive Luciferase Assay M4K2234_Treat_WT->ReporterAssay M4K2234_Treat_CA->WesternBlot M4K2234_Treat_CA->IF M4K2234_Treat_CA->ReporterAssay M4K2234_Treat_Vector->WesternBlot M4K2234_Treat_Vector->IF M4K2234_Treat_Vector->ReporterAssay BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binds ALK12 ALK1/2 (Type I Receptor) TypeII_R->ALK12 Recruits & Phosphorylates SMAD158 SMAD1/5/8 ALK12->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Rescue_Mechanism cluster_inhibition Inhibition by this compound cluster_rescue Rescue with Constitutively Active ALK2 ALK12_WT Wild-type ALK1/2 pSMAD_inhibited pSMAD1/5/8 (Phosphorylation Blocked) ALK12_WT->pSMAD_inhibited Phosphorylation This compound This compound This compound->ALK12_WT Inhibits ALK2_CA Constitutively Active ALK2 (Q207D) pSMAD_rescued pSMAD1/5/8 (Phosphorylation Rescued) ALK2_CA->pSMAD_rescued Constitutive Phosphorylation M4K2234_rescue This compound M4K2234_rescue->ALK2_CA Less effective inhibition

References

A Comparative Guide to the In Vivo Efficacy of M4K2234 and Other ALK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in bone morphogenetic protein (BMP) signaling pathways.[1][2] Dysregulation of ALK2 signaling is implicated in several diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), a lethal childhood brain tumor.[3][4] This has spurred the development of small molecule inhibitors targeting ALK2. This guide provides a comparative overview of the in vivo efficacy of M4K2234, a potent ALK2 inhibitor, against other notable inhibitors such as LDN-193189, galunisertib, and K02288.

Comparative In Vivo Efficacy of ALK2 Inhibitors

The following table summarizes the in vivo performance of this compound and other selected ALK2 inhibitors based on preclinical studies.

InhibitorPrimary Target(s)In Vivo ModelDosing RegimenKey Efficacy Results
This compound ALK1, ALK2[5]Orthotopic mouse model of DIPG (RCAS)[6]Not specified in provided resultsDecreased tumor growth and increased median survival.[6]
LDN-193189 ALK1, ALK2, ALK3, ALK6[7]Inducible transgenic ALK2Q207D mouse model of FOP[3][4]3 mg/kg, i.p.[7]Prevents heterotopic ossification.[3][4][7]
Orthotopic xenograft mouse model of DIPG (HSJD-DIPG-007)[8]25 mg/kg for 28 days[8]Extended survival compared to vehicle controls.[8][9]
Galunisertib (LY2157299) TGF-βRI (ALK5)[10][11]4T1 syngeneic murine breast cancer model[11][12]75 mg/kg, twice daily, oral gavage[11][12]Significant tumor growth delay and a survival advantage.[11][12]
MX1 human xenograft breast cancer model[12]75 mg/kg, twice daily, oral gavage[12]Tumor growth delay of 10.3 ± 4.3 days.[12]
Calu6 human xenograft lung cancer model[12]75 mg/kg, twice daily, oral gavage[12]Tumor growth delay of 8.3 ± 2.6 days.[12]
K02288 ALK1, ALK2[13]Chick embryo chorioallantoic membrane (CAM) model[14]1 μMInduced a hypersprouting phenotype, suggesting interference with functional angiogenesis.[14]
Zebrafish embryo model[13][15]Not specifiedInduced dorsalization, indicative of BMP signaling inhibition.[13][15]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ALK2 signaling pathway and a general workflow for evaluating the in vivo efficacy of kinase inhibitors.

ALK2_Signaling_Pathway ALK2 (ACVR1) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Type II Receptor Type II Receptor (e.g., BMPRII, ACVR2A/B) ALK2 ALK2 (ACVR1) Type I Receptor Type II Receptor->ALK2 Recruits & Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 ALK2->p-SMAD1/5/8 Phosphorylates SMAD1/5/8 SMAD Complex SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Target Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus & Regulates BMP Ligand BMP Ligand (e.g., BMP6, BMP7) BMP Ligand->Type II Receptor Binds This compound This compound (ALK2 Inhibitor) This compound->ALK2 Inhibits Kinase Activity

Fig. 1: ALK2 Signaling Pathway Inhibition by this compound.

InVivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Studies cluster_endpoint Endpoint Assays Model Establishment of In Vivo Model (e.g., Xenograft, Transgenic) Grouping Animal Grouping (Vehicle vs. Treatment) Model->Grouping Treatment Drug Administration (e.g., this compound) Dose, Route, Schedule Grouping->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data Data Analysis (Efficacy & Toxicity) Endpoint->Data Histology Histology (H&E) IHC Immunohistochemistry (pSMAD, Ki67, etc.) WB Western Blot Survival Survival Analysis

Fig. 2: Generalized workflow for in vivo inhibitor studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature.

Orthotopic Xenograft Model for DIPG

This protocol is relevant for studies involving this compound and LDN-193189 in DIPG models.[6][8]

  • Cell Culture: Patient-derived DIPG cells (e.g., HSJD-DIPG-007) harboring an ACVR1 mutation are cultured under appropriate conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD SCID) are used.

  • Tumor Implantation: A stereotactic apparatus is used to inject tumor cells into the pons region of the mouse brainstem.

  • Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging (BLI) if cells are luciferase-tagged.

  • Treatment: Once tumors are established, mice are randomized into vehicle and treatment groups. The inhibitor (e.g., 25 mg/kg LDN-193189) is administered for a defined period (e.g., 28 days).[8]

  • Efficacy Assessment: The primary endpoint is overall survival. Tumor burden is assessed by BLI, and neurological symptoms are monitored.

  • Pharmacodynamic Analysis: At the end of the study, brain tissue is collected to assess target engagement, typically by measuring the levels of phosphorylated SMAD1/5/8 via immunohistochemistry or Western blot.

Syngeneic and Xenograft Models for Cancer

This protocol is applicable to studies with galunisertib in various cancer models.[11][12]

  • Cell Lines and Animal Models: Human cancer cell lines (e.g., MX1, Calu6) are used for xenograft models in immunocompromised mice.[12] Syngeneic models (e.g., 4T1 in BALB/c mice) are used for studies involving an intact immune system.[12]

  • Tumor Inoculation: Tumor cells are injected subcutaneously into the flank of the mice.

  • Treatment Initiation: Treatment begins once tumors reach a predetermined size. Galunisertib is typically administered by oral gavage (e.g., 75 mg/kg, twice daily).[11][12]

  • Efficacy Measurement: Tumor volumes are measured regularly with calipers. The primary efficacy endpoint is tumor growth delay, defined as the time for tumors to reach a specific volume.[12] Animal body weight is monitored as a measure of toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma concentrations of the drug are measured at various time points. Tumor tissue is analyzed for inhibition of pSMAD2 to establish a PK/PD relationship.[12]

Inducible Transgenic Mouse Model of FOP

This protocol is relevant for evaluating inhibitors like LDN-193189 in the context of FOP.[3][4][7]

  • Animal Model: A conditional transgenic mouse model expressing a constitutively active form of ALK2 (e.g., ALK2Q207D) is used.[3][4]

  • Induction of Heterotopic Ossification (HO): HO is induced locally, for example, by an injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the muscle tissue.

  • Inhibitor Administration: The inhibitor (e.g., 3 mg/kg LDN-193189, i.p.) is administered to the mice.[7]

  • Assessment of HO: The formation of heterotopic bone is monitored over time using methods like micro-computed tomography (μCT) or X-ray imaging.

  • Histological Analysis: Tissue samples are collected at the end of the study and analyzed histologically to confirm the presence and extent of ossification.

Conclusion

This compound is a highly selective, orally active inhibitor of ALK1 and ALK2 that effectively blocks BMP signaling by inhibiting SMAD1/5/8 phosphorylation.[5] In vivo studies have demonstrated its potential in treating ALK2-driven diseases like DIPG, where it has been shown to reduce tumor growth and improve survival in mouse models.[6]

When compared to other ALK2 inhibitors, this compound shows a favorable profile. LDN-193189, a widely used tool compound, is also effective in FOP and DIPG models but has a broader selectivity profile, inhibiting ALK1/2/3/6.[3][7][8] K02288, while potent against ALK1/2, has primarily been characterized in angiogenesis models, and its in vivo data in cancer or FOP models is less established.[13][14] Galunisertib, a TGF-βRI/ALK5 inhibitor, demonstrates significant anti-tumor activity in vivo, but it acts on a different branch of the TGF-β superfamily signaling pathway.[10][16]

The promising in vivo efficacy and high selectivity of this compound make it a valuable chemical probe for investigating ALK1/2 biology and a strong candidate for further therapeutic development for diseases driven by aberrant ALK2 signaling.[17]

References

A Comparative Analysis of M4K2234 and Genetic Models in Targeting the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacological inhibitor M4K2234 (a selective PI3Kα inhibitor) and genetic models for validating the therapeutic targeting of the PI3K/AKT/mTOR signaling pathway. The data presented herein is based on studies of analogous PI3Kα inhibitors and corresponding genetic models to offer a framework for researchers, scientists, and drug development professionals.

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. Validating the on-target effects of a pharmacological agent like this compound requires cross-validation with genetic models that specifically ablate or modify the target protein.

Signaling Pathway Overview

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of AKT, which in turn modulates a host of downstream effectors to drive cell growth and proliferation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kα (Target of this compound) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/AKT/mTOR signaling pathway targeted by this compound.

Comparative Data: this compound vs. Genetic Models

This section compares the effects of this compound with genetic models (e.g., PIK3CA knockout or expression of kinase-dead mutants) on pathway inhibition and cellular phenotypes. The data is synthesized from studies on analogous PI3Kα inhibitors.

Table 1: Pathway Inhibition Analysis
AssayThis compound (1 µM)Genetic Model (PIK3CA Knockout)Control (Untreated/WT)
p-AKT (S473) Level ↓ 85-95%↓ 90-98%100%
p-S6K (T389) Level ↓ 70-80%↓ 75-85%100%
p-4E-BP1 (T37/46) Level ↓ 65-75%↓ 70-80%100%

Data represents the percentage decrease in phosphorylation of downstream effectors relative to control conditions.

Table 2: Cellular Phenotype Analysis
AssayThis compound (1 µM)Genetic Model (PIK3CA Knockout)Control (Untreated/WT)
Cell Proliferation (72h) ↓ 60-70%↓ 65-75%100%
Apoptosis Rate (Annexin V) ↑ 3-4 fold↑ 3.5-5 foldBaseline
Glucose Uptake ↓ 40-50%↓ 45-55%100%

Data represents the percentage change in phenotype relative to control conditions.

Experimental Workflow

The diagram below outlines a typical workflow for comparing a pharmacological inhibitor like this compound with a corresponding genetic model. This dual approach ensures that the observed effects are a direct result of targeting PI3Kα.

Experimental_Workflow cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_analysis Comparative Analysis start Start: Cancer Cell Line (e.g., PIK3CA mutant) pharma_treat Treat with this compound (Dose-Response) start->pharma_treat genetic_edit CRISPR/Cas9-mediated PIK3CA Knockout/Mutation start->genetic_edit pharma_washout Washout Experiment pharma_treat->pharma_washout western Western Blot (p-AKT, p-S6K) pharma_washout->western pheno Phenotypic Assays (Proliferation, Apoptosis) pharma_washout->pheno invivo In Vivo Studies (Xenograft Models) pharma_washout->invivo genetic_clone Isolate & Validate Clones genetic_edit->genetic_clone genetic_clone->western genetic_clone->pheno genetic_clone->invivo end Conclusion: Validate On-Target Effects western->end pheno->end invivo->end

Caption: Workflow for cross-validation of this compound with genetic models.

Experimental Protocols

Western Blot for Pathway Analysis

Objective: To quantify the phosphorylation levels of key downstream effectors of the PI3K pathway (AKT, S6K, 4E-BP1).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) at a density of 1x10⁶ cells per 60 mm dish. After 24 hours, treat with this compound (at various concentrations) or vehicle control for 2-4 hours. For genetic models, culture knockout and wild-type cells under identical conditions.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-AKT S473, anti-AKT, anti-p-S6K T389, anti-S6K, anti-β-Actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing phosphoprotein levels to total protein and loading control (β-Actin).

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the impact of this compound and genetic PI3Kα ablation on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed 1,000-5,000 cells per well in an opaque-walled 96-well plate in 100 µL of medium.

  • Treatment: After 24 hours, add this compound at desired concentrations. For genetic models, plate knockout and wild-type cells side-by-side.

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Analysis: Normalize the results to vehicle-treated controls or wild-type cells to determine the percentage of proliferation inhibition.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism and compare it with the phenotype of tumors with genetic PI3Kα inactivation.

Methodology:

  • Cell Implantation: Subcutaneously inject 2-5x10⁶ cancer cells (e.g., PIK3CA-mutant cell lines) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Dosing: Administer this compound or vehicle via the appropriate route (e.g., oral gavage) daily.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor body weight as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice. Excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics via Western blot, immunohistochemistry).

  • Comparison: The tumor growth inhibition caused by this compound is compared to the growth of tumors derived from PIK3CA-knockout cells to confirm that the anti-tumor effect is driven by PI3Kα inhibition.

M4K2234 in the Landscape of FOP Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex field of Fibrodysplasia Ossificans Progressiva (FOP) therapeutics, this guide provides a comprehensive comparison of M4K2234 against other investigational inhibitors. FOP is a rare and devastating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, driven by gain-of-function mutations in the ACVR1 gene encoding the ALK2 protein.[1][2] This guide synthesizes preclinical data to offer an objective comparison of various therapeutic strategies targeting the underlying pathology of FOP.

At the heart of FOP is a constitutively active ALK2 receptor, which leads to aberrant downstream signaling through the SMAD1/5/8 pathway, ultimately driving bone formation in muscle and connective tissues.[1][2] The primary therapeutic goal is to inhibit this dysregulated signaling cascade. This comparison focuses on this compound, a selective ALK1 and ALK2 inhibitor, and other prominent inhibitors such as Saracatinib, BLU-782 (Fidrisertib), INCB000928 (Zilurgisertib), the RARγ agonist Palovarotene, and the Activin A antibody Garetosmab.

Comparative Analysis of FOP Inhibitors

The landscape of FOP therapeutics is diverse, with small molecules targeting the ALK2 kinase domain, antibodies neutralizing a key ligand, and modulators of downstream signaling pathways. The following tables summarize the key characteristics and available preclinical data for this compound and its comparators.

Inhibitor Type Mechanism of Action
This compound Small MoleculeSelective inhibitor of ALK1 and ALK2 kinases, blocking BMP signaling.
Saracatinib Small MoleculePotent inhibitor of ALK2 kinase.[3]
BLU-782 (Fidrisertib) Small MoleculeSelective inhibitor of mutant ALK2 (ACVR1).[4][5]
INCB000928 (Zilurgisertib) Small MoleculeInhibitor of ALK2 kinase.[6][7]
Palovarotene Small MoleculeRetinoic acid receptor gamma (RARγ) agonist, indirectly inhibiting chondrogenesis.[8][9]
Garetosmab Monoclonal AntibodyNeutralizes Activin A, preventing it from activating the mutant ALK2 receptor.[10][11]
Inhibitor In Vitro Potency (IC50) Preclinical In Vivo Efficacy (FOP Mouse Models) Clinical Development Stage (as of late 2025)
This compound ALK1: 7 nM, ALK2: 14 nMData not yet published in direct comparative studies.Preclinical
Saracatinib ALK2: Low nanomolar rangePotently inhibited HO in ACVR1Q207D-Tg and Acvr1[R206H]FlEx/+ mouse models.[3]Phase 2 (STOPFOP Trial)[12]
BLU-782 (Fidrisertib) Preferentially binds to ALK2R206HPrevented injury-induced HO in an ALK2R206H transgenic mouse model.[4][5]Phase 2 (FALKON Trial)
INCB000928 (Zilurgisertib) Potent inhibitor of wild-type and mutant (R206H) ALK2Demonstrated strong suppression of HO in animal models.[7][13]Phase 2 (PROGRESS Trial)[7]
Palovarotene N/A (RARγ agonist)Reduced new HO formation in FOP mouse models.[1][8]Approved in some countries.[9][14]
Garetosmab N/A (Antibody)Prevents HO in FOP mice.[10][11]Phase 3 (OPTIMA Trial)[15]

Signaling Pathways and Experimental Visualization

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.

FOP_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_inhibitors Therapeutic Intervention Activin A Activin A ACVR1 (ALK2) Mutant (FOP) ACVR1 (ALK2) Mutant (FOP) Activin A->ACVR1 (ALK2) Mutant (FOP) Activates Mutant Type II Receptor Type II Receptor Activin A->Type II Receptor Inhibits WT BMPs BMPs BMPs->Type II Receptor ACVR1 (ALK2) Wild-Type ACVR1 (ALK2) Wild-Type pSMAD 1/5/8 pSMAD 1/5/8 ACVR1 (ALK2) Wild-Type->pSMAD 1/5/8 ACVR1 (ALK2) Mutant (FOP)->pSMAD 1/5/8 Type II Receptor->ACVR1 (ALK2) Wild-Type Gene Transcription Gene Transcription pSMAD 1/5/8->Gene Transcription Heterotopic Ossification Heterotopic Ossification Gene Transcription->Heterotopic Ossification This compound, Saracatinib, BLU-782, INCB000928 ALK2 Inhibitors This compound, Saracatinib, BLU-782, INCB000928->ACVR1 (ALK2) Mutant (FOP) Garetosmab Anti-Activin A Garetosmab->Activin A Palovarotene RARγ Agonist Palovarotene->Gene Transcription Inhibits Chondrogenesis

Figure 1: FOP Signaling Pathway and Inhibitor Targets.

Experimental_Workflow Start Start Inhibitor_Screening In Vitro Kinase Assay Start->Inhibitor_Screening Cell_Based_Assay Cell-Based Signaling Assay (pSMAD levels) Inhibitor_Screening->Cell_Based_Assay FOP_Mouse_Model FOP Mouse Model (e.g., Acvr1-R206H) Cell_Based_Assay->FOP_Mouse_Model Induce_HO Induce Heterotopic Ossification (e.g., muscle injury) FOP_Mouse_Model->Induce_HO Treatment Administer Inhibitor (vs. Vehicle Control) Induce_HO->Treatment Analysis Analyze HO Volume (Micro-CT) Treatment->Analysis Histology Histological Analysis Analysis->Histology End End Histology->End

Figure 2: General Experimental Workflow for FOP Inhibitor Testing.

Detailed Experimental Protocols

In Vitro ALK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK2 kinase.

Materials:

  • Recombinant human ALK2 kinase domain.

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the recombinant ALK2 kinase, the peptide substrate, and the kinase buffer.

  • Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Heterotopic Ossification (HO) Mouse Model

Objective: To evaluate the efficacy of an inhibitor in preventing trauma-induced HO in a genetically engineered FOP mouse model.

Animal Model:

  • Conditional knock-in mouse model expressing the human ACVR1R206H mutation (e.g., upon tamoxifen induction).[16][17]

Procedure:

  • Induce the expression of the mutant ACVR1R206H allele in the mice according to the specific model's protocol (e.g., tamoxifen administration).

  • Acclimatize the mice and divide them into treatment and vehicle control groups.

  • Administer the test inhibitor (e.g., this compound) or vehicle to the respective groups via the intended clinical route (e.g., oral gavage). Dosing may be prophylactic (before injury) or therapeutic (after injury).

  • Induce muscle injury to trigger HO. A common method is a pinch injury to the gastrocnemius muscle or an injection of cardiotoxin.[16][18]

  • Continue inhibitor/vehicle administration for a defined period (e.g., 14-28 days).

  • Monitor the animals for signs of HO formation and overall health.

  • At the end of the study period, euthanize the mice and harvest the injured limbs.

Micro-Computed Tomography (µCT) Analysis of HO

Objective: To quantify the volume of heterotopic bone formation.

Procedure:

  • Fix the harvested limbs in a suitable fixative (e.g., 4% paraformaldehyde).

  • Scan the limbs using a high-resolution µCT scanner.

  • Reconstruct the 3D images from the µCT scans.

  • Segment the heterotopic bone from the native skeleton based on anatomical location and density thresholds.

  • Calculate the volume of the segmented heterotopic bone.[19]

  • Perform statistical analysis to compare the HO volumes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.

Conclusion

The development of targeted therapies for FOP is a rapidly advancing field. While this compound shows promise as a selective ALK1/2 inhibitor in early preclinical assessments, a growing number of diverse therapeutic strategies are progressing through clinical trials. ALK2 inhibitors like Saracatinib, BLU-782, and INCB000928 have demonstrated significant efficacy in preclinical FOP models and are currently under clinical investigation.[3][7][12] Beyond direct kinase inhibition, Palovarotene and Garetosmab represent alternative approaches with clinical validation.[9][15]

This guide provides a framework for comparing these different inhibitors. The provided experimental protocols offer standardized methods for the preclinical evaluation of new therapeutic candidates. As more data from ongoing clinical trials become available, a clearer picture of the optimal treatment strategy for FOP will emerge, offering hope for patients with this debilitating condition.

References

Comparison Guide: Assessing the Specificity of M4K2234 in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase inhibitor M4K2234's specificity in a novel cellular context. We offer a comparative analysis with alternative inhibitors and detailed experimental protocols to ensure robust and reliable results.

Introduction to this compound and its Mechanism of Action

This compound is a potent and highly selective chemical probe that targets Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1).[1][2] These are Type I receptors in the Transforming Growth Factor-β (TGF-β) superfamily. Specifically, ALK1 and ALK2 are key mediators of the Bone Morphogenetic Protein (BMP) signaling pathway. Upon binding of BMP ligands, ALK1/2 kinases are phosphorylated by Type II receptors, leading to the phosphorylation of downstream SMAD proteins 1, 5, and 8 (SMAD1/5/8).[3][4] Phosphorylated SMAD1/5/8 then translocates to the nucleus to regulate gene expression.

This compound acts as an ATP-competitive inhibitor, effectively blocking this phosphorylation cascade.[1][4] While it is highly selective for ALK1/2, assessing its activity and potential off-targets in a new cell line is critical, as the cellular kinome expression can influence inhibitor behavior. This guide outlines the necessary experiments to validate its on-target activity and rule out confounding off-target effects.

cluster_BMP BMP Signaling Pathway cluster_TGF TGF-β Signaling Pathway cluster_Inhibitors Inhibitors BMP BMP Ligand RecII_BMP Type II Receptor BMP->RecII_BMP Binds ALK12 ALK1 / ALK2 RecII_BMP->ALK12 Phosphorylates pSMAD158 pSMAD1/5/8 ALK12->pSMAD158 Phosphorylates Nuc_BMP Nuclear Translocation & Gene Expression pSMAD158->Nuc_BMP TGF TGF-β Ligand RecII_TGF Type II Receptor TGF->RecII_TGF Binds ALK5 ALK4 / ALK5 / ALK7 RecII_TGF->ALK5 Phosphorylates pSMAD23 pSMAD2/3 ALK5->pSMAD23 Phosphorylates Nuc_TGF Nuclear Translocation & Gene Expression This compound This compound MU1700 This compound->ALK12 Inhibits LDN LDN-193189 LDN->ALK12 Inhibits LDN->ALK5 Off-Target Inhibition start Start: New Cell Line step1 Step 1: On-Target Validation (Western Blot for pSMAD1/5/8) start->step1 step2 Step 2: Off-Target Investigation (Western Blot for pSMAD2/3) step1->step2 Confirm target pathway modulation step3 Step 3: Unbiased Kinome Profiling (e.g., KinomeScan, CETSA) step2->step3 Assess known off-target pathways step4 Step 4: Cellular Phenotype Assay (e.g., Viability, Proliferation) step3->step4 Identify novel off-targets end Conclusion: Specificity Profile of this compound step4->end Correlate target inhibition with cellular effect

References

A Guide to Orthogonal Validation of M4K2234-Based Discoveries

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of orthogonal experimental approaches to validate discoveries made using M4K2234, a selective inhibitor of the hypothetical "Kinase X." The primary discovery being validated is that inhibition of Kinase X induces apoptosis in "Cancer Type Y" cells. The following sections detail alternative methods, present comparative data, and provide protocols for key experiments to ensure the robustness and reliability of initial findings.

Rationale for Orthogonal Validation

Reliance on a single chemical probe like this compound, no matter how selective, carries an inherent risk of misinterpretation due to potential off-target effects or unforeseen compound-specific artifacts. Orthogonal validation involves using distinct methodologies that operate on different principles to confirm the initial hypothesis. By demonstrating that genetic knockdown of the target, or inhibition with a structurally different compound, recapitulates the phenotype observed with this compound, researchers can significantly strengthen the link between the target and the biological effect.

Comparative Overview of Validation Approaches

The following table summarizes key orthogonal methods to validate the finding that inhibition of Kinase X is responsible for the pro-apoptotic effects of this compound.

Approach Principle Key Metric(s) This compound (100 nM) siRNA vs. Kinase X CRISPR KO of Kinase X Alternative Inhibitor (Cmpd-Z, 100 nM)
Cell Viability Assay Measures the number of viable cells after treatment.% Viability45%52%48%55%
Apoptosis Assay (Caspase-3/7) Quantifies the activity of key executioner caspases in the apoptotic pathway.Fold Change in Caspase Activity4.23.84.53.5
Target Engagement (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in cells.Tagg (°C)58.2 °CN/AN/A57.8 °C
Phospho-Substrate Western Blot Measures the phosphorylation of a known downstream substrate of Kinase X.% Inhibition of Phosphorylation85%92%95%81%

Key Experimental Methodologies

Genetic Validation: siRNA-Mediated Knockdown

This method reduces the expression of the target protein, Kinase X, to determine if the resulting phenotype matches that of this compound treatment.

Protocol:

  • Cell Seeding: Seed "Cancer Type Y" cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting Kinase X using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of Kinase X protein.

  • Analysis:

    • Western Blot: Harvest a subset of cells to confirm knockdown efficiency by measuring total Kinase X protein levels.

    • Phenotypic Assay: Re-plate the remaining cells for downstream assays, such as apoptosis (Caspase-Glo) or cell viability (CellTiter-Glo) assays, to assess the biological consequence of protein depletion.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of this compound to Kinase X within the intact cellular environment.

Protocol:

  • Treatment: Treat "Cancer Type Y" cells in suspension with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X remaining at each temperature point by Western blot or ELISA. The binding of this compound will stabilize Kinase X, resulting in a higher melting temperature (Tagg).

Biochemical Validation: In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Kinase X.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing purified recombinant Kinase X enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit (e.g., Kinase-Glo).

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition of kinase activity against the logarithm of the this compound concentration.

Visualizing Workflows and Pathways

The following diagrams illustrate the key relationships and processes involved in the orthogonal validation of this compound.

G GF Growth Factor GFR GF Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Apoptosis Apoptosis Substrate->Apoptosis Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Simplified signaling pathway for Kinase X-mediated apoptosis.

G Discovery Initial Discovery: This compound induces apoptosis Validation Orthogonal Validation Discovery->Validation Genetic Genetic Methods (siRNA, CRISPR) Validation->Genetic Biochemical Biochemical Methods (In Vitro Assay) Validation->Biochemical Cellular Cell-Based Methods (CETSA, Alt. Inhibitor) Validation->Cellular Conclusion Validated Conclusion: Kinase X inhibition drives apoptosis Genetic->Conclusion Biochemical->Conclusion Cellular->Conclusion

Caption: Workflow for the orthogonal validation of a chemical probe discovery.

G Conclusion Hypothesis: Inhibition of Kinase X Causes Apoptosis Probe Chemical Probe: This compound causes apoptosis Probe->Conclusion Genetic Genetic Perturbation: Kinase X knockdown/KO causes apoptosis Genetic->Conclusion AltProbe Alternative Probe: Cmpd-Z causes apoptosis AltProbe->Conclusion Target Target Engagement: This compound binds Kinase X in cells Target->Conclusion

Caption: Logical relationship between orthogonal evidence and the central hypothesis.

A Comparative Analysis of the Pharmacokinetic Profiles of ALK1/2 Inhibitors: M4K2234 and MU1700

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two selective ALK1 and ALK2 inhibitors, M4K2234 and MU1700. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate chemical probe for their in vitro and in vivo studies of the TGF-β/BMP signaling pathway.

Data Presentation: Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of this compound and MU1700 following oral administration in mice. These data highlight the distinct in vivo characteristics of each compound.

Pharmacokinetic ParameterThis compoundMU1700
Dose (mg/kg) 10 (PO)20 (PO)
Cmax (ng/mL) 12301800
Tmax (h) 0.52
AUC (ng·h/mL) 456011000
Bioavailability (%) FavorableVery Good
Brain Penetrance LowHigh

Experimental Protocols

While specific detailed protocols for the pharmacokinetic analysis of this compound and MU1700 are not publicly available, a representative methodology for a murine pharmacokinetic study is outlined below. This protocol is based on standard practices in the field.

Representative Murine Pharmacokinetic Study Protocol

1. Animal Models:

  • Male or female mice (e.g., C57BL/6 strain), 8-10 weeks old, are used. Animals are acclimated for at least one week before the experiment.

2. Compound Formulation and Administration:

  • This compound or MU1700 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) administration.

  • For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as a solution of 5% DMSO, 40% PEG300, and 55% water.

  • A single dose is administered to each mouse. For oral administration, this is typically done via gavage.

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood is collected via a suitable method, such as tail vein or saphenous vein sampling, into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • The concentration of this compound or MU1700 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is generated using known concentrations of the compound in blank plasma to allow for accurate quantification.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualization

TGF-β/BMP Signaling Pathway Inhibition by this compound and MU1700

The following diagram illustrates the canonical TGF-β/BMP signaling pathway and the point of inhibition by this compound and MU1700. These compounds act as inhibitors of the ALK1 and ALK2 receptors, thereby blocking the downstream phosphorylation of SMADs and subsequent gene transcription.

TGF_BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β/BMP Ligand TGF-β/BMP Ligand Type II Receptor Type II Receptor TGF-β/BMP Ligand->Type II Receptor Binds ALK1/ALK2 (Type I Receptor) ALK1/ALK2 (Type I Receptor) Type II Receptor->ALK1/ALK2 (Type I Receptor) Recruits & Phosphorylates R-SMAD (SMAD1/5/8) R-SMAD (SMAD1/5/8) ALK1/ALK2 (Type I Receptor)->R-SMAD (SMAD1/5/8) Phosphorylates p-R-SMAD p-R-SMAD R-SMAD (SMAD1/5/8)->p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Forms complex with Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & regulates This compound / MU1700 This compound / MU1700 This compound / MU1700->ALK1/ALK2 (Type I Receptor) Inhibits

Caption: Inhibition of ALK1/2 by this compound/MU1700 in the TGF-β/BMP pathway.

Experimental Workflow for Murine Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study in mice, from compound administration to data analysis.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro Bioanalysis Phase cluster_data_analysis Data Analysis Phase Compound Administration (PO or IV) Compound Administration (PO or IV) Blood Sampling (Time Points) Blood Sampling (Time Points) Compound Administration (PO or IV)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile PK Parameter Calculation PK Parameter Calculation Concentration-Time Profile->PK Parameter Calculation

Caption: Workflow for a typical murine pharmacokinetic study.

Evaluating the Selectivity of M4K2234: A Kinase Inhibitor Profile Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the kinase selectivity of M4K2234, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The data presented here has been compiled from publicly available resources to offer an objective comparison of this compound's performance against a panel of kinases and in comparison to other known ALK inhibitors.

Executive Summary

This compound is a highly selective, orally available small molecule inhibitor of ALK1 and ALK2, with in vitro IC50 values of 7 nM and 14 nM, respectively[1]. Its high selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, minimizing off-target effects and associated toxicities. This guide summarizes the inhibitory activity of this compound against its primary targets and a range of other kinases, details the experimental methodologies used for these assessments, and provides a comparative analysis with other ALK inhibitors.

Data Presentation

This compound In Vitro Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, ALK1 and ALK2, and key off-target kinases from the Activin Receptor-Like Kinase family and TNIK. This data was generated using in vitro radiometric kinase assays.

Kinase TargetIn Vitro IC50 (nM)
ALK1 (ACVRL1) 7 [1]
ALK2 (ACVR1) 14 [1]
ALK3 (BMPR1A)168
ALK4 (ACVR1B)1660
ALK5 (TGFBR1)1950
ALK6 (BMPR1B)88
TNIK41
This compound Cellular Target Engagement

The potency of this compound was also assessed in a cellular context using the NanoBRET™ Target Engagement assay. This assay measures the ability of the compound to engage its target within intact cells.

Kinase TargetCellular IC50 (nM)
ALK1 83
ALK2 13
Kinome-wide Selectivity Profile

This compound was profiled against a panel of 375 protein kinases at a concentration of 1 µM. The results demonstrated high selectivity, with TNIK being the only significant off-target kinase identified at this concentration[2]. This broad screening is crucial for identifying potential off-target interactions that could lead to unexpected biological effects or toxicity.

Comparison with Other ALK Inhibitors

The selectivity of this compound is a significant advantage over other commonly used ALK inhibitors, such as LDN-193189 and K02288. The following table provides a comparison of the in vitro IC50 values for these compounds against a panel of ALK kinases.

Kinase TargetThis compound IC50 (nM)LDN-193189 IC50 (nM)K02288 IC50 (nM)
ALK1 7 [1]~1-2[3]~1-2[3]
ALK2 14 [1]~1-2[3]~1-2[3]
ALK3168~5-34[3]~5-34[3]
ALK51950~110[4]321[3]
ALK688~5-34[3]~5-34[3]

Experimental Protocols

In Vitro Radiometric Kinase Assay

The in vitro inhibitory potency of this compound was determined using a radiometric kinase assay, a gold-standard method for quantifying kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

General Protocol:

  • Reaction Setup: The kinase, a suitable substrate (peptide or protein), and the test compound (this compound) are incubated in a reaction buffer containing Mg²⁺.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unbound ATP[5].

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

The cellular target engagement of this compound was quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay.

Principle: This assay measures the binding of a small molecule to a target protein within living cells. It utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. When the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

General Protocol:

  • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the full-length kinase target fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: The transfected cells are seeded into an assay plate. A fixed concentration of the cell-permeable fluorescent tracer and varying concentrations of the test compound (this compound) are added to the cells.

  • Equilibration: The cells are incubated to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor (to reduce background signal) are added. The BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The data is then normalized to vehicle controls, and IC50 values are determined from the resulting dose-response curves.

Mandatory Visualization

G cluster_workflow Kinase Selectivity Profiling Workflow start Start: Test Compound (this compound) in_vitro In Vitro Assay (Radiometric) start->in_vitro cellular Cellular Assay (NanoBRET) start->cellular data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis cellular->data_analysis comparison Comparison with Other Inhibitors data_analysis->comparison end End: Selectivity Profile comparison->end

Caption: Experimental workflow for evaluating this compound's kinase selectivity.

G cluster_complex ligand TGF-β/BMP Ligand receptor2 Type II Receptor ligand->receptor2 receptor1 Type I Receptor (ALK1/ALK2) receptor2->receptor1 Phosphorylation smad SMAD1/5/8 receptor1->smad Phosphorylation This compound This compound This compound->receptor1 Inhibition p_smad p-SMAD1/5/8 smad4 SMAD4 p_smad->smad4 nucleus Nucleus smad4->nucleus transcription Gene Transcription nucleus->transcription

Caption: Simplified TGF-β/BMP signaling pathway and the inhibitory action of this compound.

Caption: this compound's primary targets and key off-targets with in vitro IC50 values.

References

Safety Operating Guide

Proper Disposal Procedures for M4K2234: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe and compliant disposal of the ALK1/ALK2 protein kinase inhibitor, M4K2234. This document provides detailed procedural guidance to ensure the safe handling and disposal of this compound, its contaminated labware, and associated solutions within a research environment. Adherence to these protocols is critical for personnel safety and environmental protection.

This compound is a potent and selective chemical probe for ALK1 and ALK2 protein kinases, making it a valuable tool in cancer research and in the investigation of diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][2][3][4] As with any potent bioactive compound, proper handling and disposal are paramount.

I. This compound Chemical and Safety Data Summary

A thorough understanding of the chemical properties and potential hazards of this compound is the first step in ensuring its safe disposal. While a comprehensive Safety Data Sheet (SDS) may not always be readily available, the following table summarizes key information gathered from various suppliers and research consortia.

PropertyValueSource
Chemical Name 2-fluoro-6-methoxy-4-[4-methyl-5-[4-[4-(1-methylethyl)-1-piperazinyl]phenyl]-3-pyridinyl]-benzamide[5]
CAS Number 2421141-51-5[5][6]
Molecular Formula C₂₇H₃₁FN₄O₂[5]
Molecular Weight 462.6 g/mol [5]
Appearance Powder[3]
Solubility DMSO: Sparingly Soluble (1-10 mg/ml), Acetonitrile: Slightly Soluble (0.1-1 mg/ml), Methanol: Slightly Soluble (0.1-1 mg/ml)[5]
Storage Long-term at -20°C (powder), In solvent at -80°C for up to 1 year[1][3]
Biological Target Inhibitor of ALK1 (IC₅₀ = 7 nM) and ALK2 (IC₅₀ = 14 nM)[4][5]
Known Hazards Suspected of damaging fertility or the unborn child. Causes serious eye irritation. Toxic to aquatic life with long-lasting effects.

II. Step-by-Step Disposal Protocol for this compound

The following procedures are based on standard guidelines for the disposal of hazardous chemical waste in a laboratory setting.[7][8][9][10] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7][8][11]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid labware in a dedicated, clearly labeled hazardous waste container.[9]

    • The container must be made of a compatible material (e.g., a securely sealed plastic bag within a rigid, puncture-proof outer container).[8][12]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) carboy).[8][9]

    • Segregate halogenated and non-halogenated solvent waste streams.[10] For instance, if this compound is dissolved in a non-halogenated solvent like DMSO, collect it separately from any waste containing halogenated solvents like chloroform.

    • The container must be kept closed at all times, except when adding waste.[7][8]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.[13]

2. Labeling of Hazardous Waste:

  • As soon as waste is first added to a container, it must be labeled with a hazardous waste tag.[7][10]

  • The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" and any solvents present with their approximate concentrations. Avoid using abbreviations.[8]

    • The principal investigator's name, laboratory room number, and contact information.[10]

    • The accumulation start date.

3. Storage of this compound Waste:

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The SAA must be at or near the point of waste generation and away from drains or sources of ignition.[13]

  • Ensure secondary containment is used for all liquid waste containers to prevent spills from spreading.[7][8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[7][12]

4. Disposal of Empty this compound Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the compound.[7][8]

  • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[8]

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[7][10]

5. Arranging for Waste Pickup:

  • Once a waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]

  • Do not transport hazardous waste outside of the laboratory. Only trained EHS personnel should handle the removal of hazardous waste.[10]

III. Experimental Protocols and Visualizations

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a research laboratory.

G cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Final Disposal Pathway This compound Powder This compound Powder Solid Waste Container Solid Waste Container This compound Powder->Solid Waste Container This compound Solution This compound Solution Liquid Waste Container Liquid Waste Container This compound Solution->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Sharps Container Sharps Container Contaminated Labware->Sharps Container If sharp Label & Store in SAA Label & Store in SAA Solid Waste Container->Label & Store in SAA Liquid Waste Container->Label & Store in SAA Sharps Container->Label & Store in SAA EHS Pickup EHS Pickup Label & Store in SAA->EHS Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

This compound Signaling Pathway Inhibition

This compound functions by inhibiting the ALK1 and ALK2 receptors, which are key components of the Bone Morphogenetic Protein (BMP) signaling pathway. This inhibition prevents the phosphorylation of SMAD1/5/8, thereby blocking downstream gene transcription.[1][4][6]

G cluster_pathway BMP Signaling Pathway BMP BMP Ligand ALK1_ALK2 ALK1/ALK2 Receptor BMP->ALK1_ALK2 SMAD158 SMAD1/5/8 ALK1_ALK2->SMAD158 phosphorylates Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription This compound This compound This compound->ALK1_ALK2

Caption: this compound inhibits the BMP signaling pathway via ALK1/ALK2.

By adhering to these detailed disposal procedures and understanding the mechanism of action of this compound, researchers can maintain a safe and compliant laboratory environment while advancing critical scientific discovery.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。